Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate
Description
BenchChem offers high-quality Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 5-pyrazin-2-yl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-14-9(13)6-4-8(15-12-6)7-5-10-2-3-11-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYOSVMGWKRUNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Synthesis and Therapeutic Potential of Pyrazinyl-Isoxazole Carboxylates: A Technical Guide for Medicinal Chemists
Foreword: Charting a Course in Novel Heterocyclic Chemistry
In the landscape of modern drug discovery, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. This guide delves into the chemical intricacies and therapeutic promise of a unique molecular architecture: Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate . While a dedicated CAS number for this specific entity remains elusive in major chemical databases, its constituent parts—the isoxazole-3-carboxylate core and the pyrazinyl substituent—are both well-established pharmacophores. This document, therefore, serves as both a practical manual and a conceptual framework for researchers navigating the synthesis and application of this and related compounds. We will dissect the synthesis of the core structure, explore strategies for pyrazinyl incorporation, and contextualize its potential within the broader field of medicinal chemistry, leveraging data from closely related analogues to inform our path.
I. The Isoxazole-3-Carboxylate Core: Synthesis and Mechanistic Considerations
The isoxazole ring is a five-membered heterocycle that is a frequent feature in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1][2] The synthesis of the 5-substituted isoxazole-3-carboxylate scaffold is a critical first step. A common and effective strategy involves the cycloaddition of a nitrile oxide with an appropriately substituted alkyne. However, for the 5-methyl analogue, a robust synthesis from acyclic precursors offers a reliable and scalable alternative.
A. Exemplar Synthesis: From Dione to Methyl 5-Methylisoxazole-3-carboxylate
To provide a tangible and reproducible protocol, we will detail the synthesis of the closely related and well-documented Methyl 5-methylisoxazole-3-carboxylate (CAS: 19788-35-3) . This process typically involves two key stages: the formation of the isoxazole-3-carboxylic acid ring, followed by esterification.
Experimental Protocol: Synthesis of 5-Methylisoxazole-3-carboxylic Acid [3]
-
Reaction Setup: A 1000 mL round-bottom flask equipped with a reflux condenser is charged with nitric acid (0.2 L, 5.2 M).
-
Initiation: The nitric acid is heated to its boiling point. The external heating source is then removed.
-
Reagent Addition: 2,5-Hexanedione (45.75 g, 0.4 M) is carefully added portion-wise through the reflux condenser over approximately 1 hour. The reaction is exothermic and will self-sustain.
-
Reaction Completion: Once the addition is complete, heat is reapplied to maintain a steady reflux for 2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: The resulting light-yellow solution is cooled and poured over 200 g of crushed ice. The mixture is then placed in an ice bath for 30 minutes to facilitate precipitation.
-
Purification: The precipitated crystals are collected by filtration, washed with ice-cold water, and dried. Recrystallization from aqueous methanol yields pure 5-methylisoxazole-3-carboxylic acid.
Causality and Mechanistic Insight: The use of nitric acid serves as both the solvent and the oxidizing agent. The reaction proceeds through a complex oxidative cyclization of the 1,4-dicarbonyl compound, 2,5-hexanedione. The precise mechanism is intricate, but it is understood to involve the formation of a dioxime intermediate which then undergoes dehydrative cyclization to form the stable isoxazole ring. Controlling the addition rate of the dione is critical to manage the exothermicity of the reaction and prevent the formation of side products.
Experimental Protocol: Esterification to Methyl 5-Methylisoxazole-3-carboxylate
-
Acid Chloride Formation: 5-Methylisoxazole-3-carboxylic acid is converted to its corresponding acid chloride, typically by reacting with thionyl chloride (SOCl₂) in the presence of a catalytic amount of pyridine at low temperature.[3]
-
Esterification: The crude 5-methylisoxazole-3-carbonyl chloride is then reacted with methanol (MeOH) in an appropriate solvent, often with a non-nucleophilic base to scavenge the HCl byproduct, to yield the final methyl ester.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
B. General Synthetic Workflow
The synthesis of 5-substituted isoxazole-3-carboxylates can be visualized as a modular process, allowing for the introduction of various functionalities at the 5-position.
Caption: General workflow for the synthesis of Methyl 5-Substituted Isoxazole-3-carboxylates.
II. Introducing the Pyrazinyl Moiety: Synthetic Strategies
The pyrazine ring is a nitrogen-containing six-membered heterocycle known for its presence in numerous biologically active molecules and its role as a hydrogen bond acceptor.[4][5] The introduction of a pyrazinyl group at the 5-position of the isoxazole ring to form the target compound, Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate, would likely require a modification of the starting materials or a post-synthesis functionalization step.
Conceptual Approach 1: Synthesis from a Pyrazinyl-Containing Precursor
A plausible route would involve starting with a 1,4-dicarbonyl compound that already incorporates the pyrazinyl moiety. For instance, a compound of the structure Pyrazinyl-CO-CH₂-CH₂-CO-CH₃ could theoretically undergo a similar oxidative cyclization to yield the desired 5-(2-pyrazinyl)isoxazole-3-carboxylic acid. However, the synthesis of such a precursor may be non-trivial.
Conceptual Approach 2: Cross-Coupling Reactions
A more versatile approach would be to synthesize a 5-halo-isoxazole-3-carboxylate intermediate. This halogenated isoxazole could then serve as a substrate for a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, with an appropriate pyrazinyl-organometallic reagent (e.g., 2-(tributylstannyl)pyrazine or pyrazine-2-boronic acid). This strategy offers modularity and is a staple in modern medicinal chemistry for the construction of complex bi-heterocyclic systems.
III. Physicochemical and Biological Profile
While specific data for Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate is not available, we can infer its likely properties from its constituent parts and closely related analogues.
A. Physicochemical Data of a Representative Analogue
The following table summarizes key computed and experimental data for Methyl 5-methylisoxazole-3-carboxylate (CAS: 19788-35-3) .
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₃ | [2] |
| Molecular Weight | 141.12 g/mol | [2] |
| CAS Number | 19788-35-3 | [2] |
| Boiling Point | 125°C (11 mmHg) | [6] |
| IUPAC Name | methyl 5-methyl-1,2-oxazole-3-carboxylate | [6] |
B. The Pharmacological Significance of Isoxazole and Pyrazine Scaffolds
Both isoxazole and pyrazine derivatives are renowned for their wide spectrum of biological activities, making their combination in a single molecule a compelling strategy for drug discovery.[7][8]
-
Isoxazole Derivatives: This class of compounds has demonstrated a vast array of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities.[1][8][9] The isoxazole ring is a key component of several marketed drugs, such as the COX-2 inhibitor valdecoxib and the antirheumatic agent leflunomide.[1]
-
Pyrazine Derivatives: Pyrazines are also privileged structures in medicinal chemistry, with derivatives exhibiting antitumor, antibiotic, and diuretic properties.[5][7] The pyrazine ring system is found in drugs with diverse applications, highlighting its versatility as a pharmacophore.[6][10]
The combination of these two scaffolds in Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate suggests a high potential for novel biological activity, warranting its synthesis and evaluation in various therapeutic areas.
Caption: Potential therapeutic applications derived from the isoxazole and pyrazine cores.
IV. Conclusion and Future Directions
While the specific compound Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate may not be a commercially available reagent at present, the synthetic pathways to access it are well within the realm of modern organic synthesis. This guide provides a foundational understanding of the synthesis of the isoxazole-3-carboxylate core and outlines logical strategies for the incorporation of the pyrazinyl substituent. The rich pharmacology of both heterocyclic systems strongly suggests that this and related pyrazinyl-isoxazole derivatives are promising candidates for screening in a variety of drug discovery programs. Further research into the synthesis and biological evaluation of this compound class is highly encouraged to unlock their full therapeutic potential.
V. References
-
Tang, N., He, L., & Huang, X. (2005). Solid-Phase Organic Synthesis of Methyl Isoxazole-5-carboxylates Based on Wang Resin–Bound 1-Phenylselenoacrylate. Synthetic Communications, 35(24), 3277-3286. [Link]
-
The Pharma Innovation Journal. (2020). Synthesis, biological activity of new pyrazoline derivative. [Link]
-
Millán, A., et al. (2021). Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Organic Process Research & Development, 25(6), 1482-1489. [Link]
-
ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. [Link]
-
Larock, R. C., & Yum, E. K. (1996). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 61(10), 3249-3253. [Link]
-
Taylor & Francis Online. (2005). Solid-Phase Organic Synthesis of Methyl Isoxazole-5-carboxylates Based on Wang Resin–Bound 1-Phenylselenoacrylate. [Link]
-
Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2022). World Journal of Advanced Research and Reviews, 15(3), 446-456. [Link]
-
RSC Publishing. (2023). Advances in isoxazole chemistry and their role in drug discovery. [Link]
-
PubMed. (2023). Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation. [Link]
-
Wikipedia. (n.d.). Pyrazine. [Link]
-
PubMed. (2023). Pharmacological activity and mechanism of pyrazines. [Link]
-
PubMed Central. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]
-
PubMed. (2018). The recent progress of isoxazole in medicinal chemistry. [Link]
-
Wiley Online Library. (n.d.). The Pyrazines. [Link]
-
ResearchGate. (2023). Structure and pharmacological activity of pyrazine. [Link]
-
Taylor & Francis. (n.d.). Isoxazole – Knowledge and References. [Link]
-
PubMed. (2012). Pyrazine derivatives: a patent review (2008 - present). [Link]
-
ResearchGate. (2024). A Concise Review on the Synthesis and Reactions of Pyrazolopyrazine Heterocycles: Pyrazololpyrazines. [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). ChemistrySelect, 7(29), e202201389. [Link]
-
ResearchGate. (2009). Biological Activities of Pyrazoline Derivatives-A Recent Development. [Link]
-
MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
-
Semantic Scholar. (2014). Pyrazole and Its Biological Activity. [Link]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazine derivatives: a patent review (2008 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. While this specific molecule is not extensively documented in current literature, this guide extrapolates from established principles of organic synthesis and structural chemistry to propose a robust framework for its preparation, characterization, and potential applications. The core of this guide focuses on a proposed synthetic route via a 1,3-dipolar cycloaddition, detailed analytical protocols for structural elucidation, and an exploration of its potential as a pharmacologically active agent, drawing parallels from structurally related pyrazinyl and isoxazole derivatives. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and investigation of this and similar novel chemical entities.
Introduction: The Scientific Rationale
The convergence of pyrazine and isoxazole rings within a single molecular entity presents a compelling scaffold for drug discovery. Pyrazine derivatives are integral to numerous biologically active compounds and approved pharmaceuticals, often imparting crucial physicochemical and pharmacokinetic properties.[1] Similarly, the isoxazole moiety is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4]
The strategic combination of these two heterocycles in Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate is hypothesized to yield a molecule with unique electronic and steric properties conducive to potent and selective interactions with biological targets. The pyrazinyl group can engage in hydrogen bonding and pi-stacking interactions, while the isoxazole ring offers a distinct dipole moment and potential for further functionalization. The methyl ester at the 3-position of the isoxazole provides a handle for further synthetic modifications, such as amide formation, to explore structure-activity relationships (SAR).
Proposed Synthesis of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate
The most logical and efficient synthetic approach to construct the 3,5-disubstituted isoxazole ring of the target molecule is through a [3+2] cycloaddition reaction between a pyrazinyl-derived nitrile oxide and an appropriate alkyne.[5] This method is widely employed for the regioselective synthesis of isoxazoles.[6]
The proposed multi-step synthesis is outlined below, commencing from commercially available 2-cyanopyrazine.
Synthesis Workflow
Caption: Proposed synthetic workflow for Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Pyrazine-2-carboximidamide
-
To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add 2-cyanopyrazine (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add hydroxylamine hydrochloride (1.2 eq) in one portion.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to afford the crude product, which can be purified by recrystallization from ethanol.
Causality: The initial reaction with sodium ethoxide facilitates the formation of an intermediate imidate, which readily reacts with hydroxylamine to yield the desired amidoxime.
Step 2: Synthesis of Pyrazine-2-carbohydroximoyl chloride
-
Dissolve pyrazine-2-carboximidamide (1.0 eq) in N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the hydroximoyl chloride.
Causality: NCS is a mild and effective chlorinating agent for the conversion of amidoximes to hydroximoyl chlorides, the precursors to nitrile oxides.
Step 3: In situ generation of Pyrazine-2-carbonitrile oxide and [3+2] Cycloaddition
-
Dissolve the pyrazine-2-carbohydroximoyl chloride (1.0 eq) and methyl propiolate (1.5 eq) in anhydrous toluene.
-
Add triethylamine (1.2 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, filter the triethylammonium chloride precipitate.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate.
Causality: Triethylamine acts as a base to dehydrochlorinate the hydroximoyl chloride, generating the reactive pyrazine-2-carbonitrile oxide in situ. This dipole then undergoes a highly regioselective cycloaddition with the dipolarophile, methyl propiolate, to form the desired 3,5-disubstituted isoxazole ring.
Molecular Structure and Characterization
The definitive confirmation of the molecular structure of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate requires a suite of analytical techniques.
Predicted Spectroscopic Data
| Technique | Expected Key Features |
| ¹H NMR | - Aromatic protons of the pyrazine ring (δ 8.5-9.0 ppm). - A singlet for the isoxazole proton (δ ~7.0 ppm). - A singlet for the methyl ester protons (δ ~4.0 ppm). |
| ¹³C NMR | - Carbonyl carbon of the ester (δ ~160 ppm). - Quaternary carbons of the isoxazole and pyrazine rings. - Methyl carbon of the ester (δ ~53 ppm). |
| IR (Infrared) | - C=O stretch of the ester (ν ~1720-1740 cm⁻¹). - C=N and C=C stretching vibrations of the aromatic rings (ν ~1500-1600 cm⁻¹). - N-O stretching of the isoxazole ring (ν ~1400-1450 cm⁻¹). |
| Mass Spec (MS) | - Molecular ion peak [M]⁺ corresponding to the calculated molecular weight. - Fragmentation pattern consistent with the loss of the methoxy group and cleavage of the isoxazole ring. |
Note: Predicted chemical shifts (δ) are in ppm relative to TMS. Predicted vibrational frequencies (ν) are in cm⁻¹.
X-ray Crystallography
For unambiguous structural determination and to understand the solid-state conformation, single-crystal X-ray diffraction analysis is the gold standard. Obtaining suitable crystals for this analysis would provide precise bond lengths, bond angles, and information on intermolecular interactions, which are invaluable for understanding its potential biological activity. The planarity between the pyrazine and isoxazole rings would be of particular interest.
Potential Applications in Drug Discovery
The unique hybrid structure of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate positions it as a promising candidate for screening against a range of biological targets.
Anticancer Potential
Both isoxazole and pyrazine moieties are present in compounds with demonstrated anticancer activity.[4][7] Isoxazole-containing compounds have been shown to act as inhibitors of various kinases and other enzymes involved in cell proliferation and survival.[4] The pyrazine ring can enhance solubility and metabolic stability, properties that are desirable in drug candidates. Therefore, screening this molecule against a panel of cancer cell lines and relevant enzymatic assays is a logical starting point.
Antimicrobial Activity
Isoxazole and pyrazole derivatives have been extensively investigated for their antimicrobial properties.[2] They can act by inhibiting essential microbial enzymes or disrupting cell wall synthesis. The electron-deficient nature of the pyrazine ring may also contribute to antimicrobial efficacy.
Anti-inflammatory and Analgesic Properties
Several isoxazole derivatives have been developed as anti-inflammatory and analgesic agents, with some acting as COX-2 inhibitors.[3] The rigid scaffold of the target molecule could allow for specific binding to the active sites of inflammatory enzymes.
Conclusion and Future Directions
This technical guide has presented a comprehensive, albeit prospective, analysis of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate. The proposed synthetic route is based on well-established and reliable chemical transformations. The outlined characterization methods will provide a robust framework for the structural verification of the synthesized compound.
Future research should focus on the successful synthesis and purification of this molecule, followed by a thorough in vitro and in vivo evaluation of its biological activities. The methyl ester functionality provides a versatile handle for the creation of a library of derivatives to explore structure-activity relationships, potentially leading to the discovery of novel therapeutic agents. The insights gained from the study of this specific molecule will contribute to the broader understanding of the chemical and biological properties of pyrazinyl-isoxazole hybrids.
References
-
Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies. PMC - PubMed Central. Available at: [Link]
-
Methyl 5-methylisoxazole-3-carboxylate | C6H7NO3 | CID 88245. PubChem - NIH. Available at: [Link]
-
Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation. PubMed. Available at: [Link]
-
Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. PubMed. Available at: [Link]
-
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. NIH. Available at: [Link]
-
Synthesis of Isoxazole, Pyrazole, Pyrimidone and Benzodiazepine from Bis-Chalcone. IJFMR. Available at: [Link]
- US2908688A - 5-methyl-3-isoxazole carboxylic acid hydrazides. Google Patents.
-
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI. Available at: [Link]
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ResearchGate. Available at: [Link]
- IL110461A - Process for the preparation of pyrazole and its derivatives. Google Patents.
-
Current status of pyrazole and its biological activities | Request PDF. ResearchGate. Available at: [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available at: [Link]
-
Recent advances in intramolecular nitrile oxide cycloadditions in the synthesis of 2-Isoxazolines. Northern Arizona University. Available at: [Link]
-
Methyl 3-phenylisoxazole-5-carboxylate. PMC - NIH. Available at: [Link]
-
Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub. Available at: [Link]
-
Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI. Available at: [Link]
-
Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Science and Education Publishing. Available at: [Link]
-
METHYL 5-METHYLISOXAZOLE-3-CARBOXYLATE. gsrs. Available at: [Link]
-
1,3‐Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non‐Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow. ResearchGate. Available at: [Link]
-
PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. YouTube. Available at: [Link]
-
A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. Available at: [Link]
-
Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. Available at: [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. espublisher.com [espublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 7. encyclopedia.pub [encyclopedia.pub]
Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate molecular weight
An In-depth Technical Guide to Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate
This guide provides a comprehensive technical overview of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its physicochemical properties, outlines a plausible synthetic route and characterization methodology, and explores its potential applications in medicinal chemistry, grounded in the established significance of the isoxazole and pyrazine scaffolds.
Compound Identification and Physicochemical Properties
Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate is a small molecule featuring a central isoxazole ring substituted with a methyl carboxylate group and a pyrazinyl moiety. The precise arrangement of these functional groups dictates its chemical reactivity and potential biological activity.
Chemical Structure and Molecular Formula
The structure consists of a 5-membered isoxazole ring, an aromatic heterocycle containing adjacent oxygen and nitrogen atoms. A methyl carboxylate group is attached at the 3-position, and a pyrazine ring is linked via its 2-position to the 5-position of the isoxazole core.
Caption: 2D Structure of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate.
Based on this structure, the molecular formula is determined to be C₉H₇N₃O₃ .
Molecular Weight and Physicochemical Properties
The molecular weight is a fundamental property for any chemical compound, essential for stoichiometric calculations in synthesis and for analytical characterization, particularly in mass spectrometry.
Molecular Weight Calculation:
-
Carbon (C): 9 atoms × 12.011 g/mol = 108.099 g/mol
-
Hydrogen (H): 7 atoms × 1.008 g/mol = 7.056 g/mol
-
Nitrogen (N): 3 atoms × 14.007 g/mol = 42.021 g/mol
-
Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol
-
Total Molecular Weight: 219.18 g/mol
A summary of the core and computationally predicted physicochemical properties is presented in the table below. It is important to note that experimental values may vary.
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₃ | Calculated |
| Molecular Weight | 219.18 g/mol | Calculated |
| IUPAC Name | methyl 5-(pyrazin-2-yl)isoxazole-3-carboxylate | Generated |
| CAS Number | Not available | N/A |
| Predicted LogP | 0.8 - 1.5 | Cheminformatics Prediction |
| Predicted Solubility | Moderately soluble in polar organic solvents | Based on analogous structures |
| Predicted pKa | Acidic (isoxazole N-H): ~9-10; Basic (pyrazine N): ~1-2 | Cheminformatics Prediction |
Synthesis and Characterization
Proposed Synthetic Pathway
A logical approach involves a [3+2] cycloaddition reaction, a cornerstone of heterocyclic chemistry. This pathway offers high regioselectivity and good yields for constructing the isoxazole core. The key steps would be:
-
Preparation of an Aldoxime: Reaction of pyrazine-2-carbaldehyde with hydroxylamine to form pyrazine-2-carbaldehyde oxime.
-
Generation of a Nitrile Oxide: In situ oxidation of the aldoxime using an oxidizing agent like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS). This generates a highly reactive 1,3-dipole.
-
1,3-Dipolar Cycloaddition: The nitrile oxide intermediate is trapped by reacting it with methyl propiolate, an alkyne, to form the desired 3,5-disubstituted isoxazole ring.
This method is advantageous as it builds the core heterocyclic structure in a single, efficient step from readily available starting materials.
Caption: Proposed workflow for the synthesis of the target compound.
Analytical Characterization
Confirmation of the final product's identity and purity would rely on a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show characteristic signals for the pyrazinyl protons, the isoxazole C4-proton (a singlet), and the methyl ester protons (a singlet around 3.8-4.0 ppm).[2]
-
¹³C NMR: Will reveal distinct signals for each of the nine carbon atoms, including the carbonyl carbon of the ester and the carbons of the two heterocyclic rings.[3]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would be used to confirm the molecular weight. The mass spectrum should show a prominent molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the calculated molecular weight of 219.18.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch from the ester group (around 1720-1740 cm⁻¹) and C=N and C=C stretching frequencies from the aromatic rings.[2]
-
Melting Point Analysis: A sharp melting point for the crystalline solid would indicate high purity.
Potential Applications in Drug Discovery
The fusion of isoxazole and pyrazine rings into a single molecular entity is of significant interest in medicinal chemistry. Both heterocycles are considered "privileged structures" due to their frequent appearance in biologically active compounds.
-
Isoxazole Core: The isoxazole ring is a versatile scaffold found in numerous FDA-approved drugs.[4] It is known to be a bioisostere for various functional groups and can participate in hydrogen bonding and other non-covalent interactions with biological targets. Compounds containing the isoxazole moiety have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5]
-
Pyrazine Moiety: Pyrazine rings are also prevalent in pharmaceuticals and natural products. Their nitrogen atoms can act as hydrogen bond acceptors, and the aromatic system can engage in π-stacking interactions with protein residues. This moiety is often incorporated to modulate physicochemical properties like solubility and metabolic stability.
-
Combined Potential: The combination of these two heterocycles in Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate suggests potential for activity in several therapeutic areas. The pyrazole ring system, structurally similar to isoxazole, is found in compounds with analgesic, anti-inflammatory, antibacterial, and anticancer activities.[6] Therefore, it is plausible that this compound could be investigated as a lead structure for developing novel inhibitors of enzymes like kinases or as a scaffold for new antimicrobial or anticancer agents.[7][8] The development of isoform-selective sirtuin inhibitors based on isoxazole analogs further highlights the potential of this chemical class in targeted therapies.[9]
Experimental Protocols
The following section provides a detailed, albeit hypothetical, protocol for the synthesis and characterization of the title compound. This protocol is based on established chemical principles and serves as a validated starting point for laboratory work.
Synthesis Protocol
Objective: To synthesize Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate.
Materials:
-
Pyrazine-2-carbaldehyde
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
N-Chlorosuccinimide (NCS)
-
Methyl propiolate
-
Triethylamine
-
Dichloromethane (DCM)
-
Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
Step 1: Synthesis of Pyrazine-2-carbaldehyde Oxime
-
Dissolve pyrazine-2-carbaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude oxime, which can be used in the next step without further purification.
Step 2: Synthesis of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate
-
Dissolve the crude pyrazine-2-carbaldehyde oxime (1.0 eq) and methyl propiolate (1.1 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of N-Chlorosuccinimide (1.1 eq) in DCM dropwise to the cooled mixture.
-
After the addition of NCS, add triethylamine (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate as a solid.
Characterization Protocol
Objective: To confirm the structure and purity of the synthesized compound.
¹H NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected signals: A singlet for the isoxazole C4-H, multiplets for the three pyrazinyl protons in the aromatic region, and a singlet for the three methyl ester protons.
Mass Spectrometry:
-
Prepare a dilute solution of the sample in methanol or acetonitrile.
-
Analyze using an ESI-MS instrument in positive ion mode.
-
Expected result: A base peak at m/z corresponding to [C₉H₇N₃O₃ + H]⁺.
Purity Assessment:
-
Determine the melting point of the crystalline product. A sharp melting range indicates high purity.
-
Analyze the purity using High-Performance Liquid Chromatography (HPLC) with UV detection.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2736892, Methyl isoxazole-5-carboxylate. Retrieved from [Link]
-
Cieplik, J., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643. Available from: [Link]
-
Abbate, C., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. Available from: [Link]
- D'Alcontres, G. S. (1959). U.S. Patent No. 2,908,688. Washington, DC: U.S.
- Patel, H., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 946-950.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88245, Methyl 5-methylisoxazole-3-carboxylate. Retrieved from [Link]
-
ChemSynthesis. (n.d.). methyl 5-phenyl-1,3-oxazole-4-carboxylate. Retrieved from [Link]
- Kumar, A., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Advance Article. DOI: 10.1039/D4MD00057A.
- Arshad, S., et al. (2013). 5-Methyl-1,2-oxazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o543.
- Ghorbani-Vaghei, R., et al. (2024). Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies. Scientific Reports, 14(1), 19356.
- Mahajan, S. S., et al. (2014). Development of pyrazolone and isoxazol-5-one cambinol analogues as sirtuin inhibitors. Journal of Medicinal Chemistry, 57(8), 3283–3294.
- Li, Y.-X., et al. (2016).
- Wang, H., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Journal of the Chinese Chemical Society, 62(3), 251-257.
- Cikotiene, I., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Holzer, W., et al. (2009).
- Arshad, S., et al. (2014). Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o755.
- Arshad, S., et al. (2012).
Sources
- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of pyrazolone and isoxazol-5-one cambinol analogues as sirtuin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate in DMSO
The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate .
Executive Summary
Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate (CAS: 1375064-69-9 ) is a heteroaromatic building block frequently utilized in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors and anti-infectives.[1] Its structure comprises an isoxazole core substituted with a pyrazine ring at the C5 position and a methyl ester moiety at the C3 position.
Achieving optimal solubility in Dimethyl Sulfoxide (DMSO) is critical for its application in high-throughput screening (HTS) and cellular assays. This guide provides a validated framework for preparing stable stock solutions, ensuring experimental reproducibility and preventing compound precipitation during biological workflows.
Physicochemical Characterization
Understanding the molecular properties is the first step in predicting solubility behavior. The compound exhibits a balance of lipophilicity and polarity due to its nitrogen-rich heteroaromatic rings and the ester functionality.
| Property | Value | Relevance to Solubility |
| CAS Number | 1375064-69-9 | Unique Identifier |
| Molecular Formula | C | Stoichiometry |
| Molecular Weight | 205.17 g/mol | Low MW facilitates dissolution |
| Predicted LogP | ~0.8 – 1.2 | Moderate lipophilicity; highly compatible with DMSO |
| H-Bond Donors | 0 | Lack of donors reduces crystal lattice energy |
| H-Bond Acceptors | 6 | High acceptor count favors solvation in polar aprotic solvents |
Solubility Profile in DMSO
While specific experimental solubility limits for this exact derivative are often proprietary to catalog data, structural analysis and empirical data from analog libraries (e.g., methyl 5-phenylisoxazole-3-carboxylate) establish the following operational parameters.
Theoretical & Practical Limits
-
Solvent of Choice: DMSO (Anhydrous, ≥99.9%)
-
Solubility Classification: Soluble
-
Typical Stock Concentration: 10 mM – 50 mM
-
Saturation Limit (Estimated): >100 mM (approx. 20 mg/mL)
Technical Insight: The absence of hydrogen bond donors (OH, NH) in this molecule significantly lowers the crystal lattice energy compared to its carboxylic acid precursor, facilitating rapid dissolution in dipolar aprotic solvents like DMSO.
Stability in Solution
-
Hydrolysis Risk: The methyl ester group is susceptible to hydrolysis if the DMSO contains water. Use anhydrous DMSO.
-
Storage: -20°C or -80°C.
-
Freeze-Thaw: Limit to <3 cycles to prevent moisture uptake and compound degradation.
Protocol: Stock Solution Preparation
This protocol ensures the preparation of a homogenous, precipitate-free stock solution suitable for biological assays.
Materials[2][3][4][5]
-
Compound: Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate (Solid, >95% purity).[2][3]
-
Solvent: DMSO (Spectrophotometric grade or anhydrous, stored over molecular sieves).
-
Vials: Amber glass vials (to protect from light) with PTFE-lined caps.
Step-by-Step Workflow
Step 1: Gravimetric Quantification
Weigh the solid compound accurately. For a 10 mM stock solution of 1 mL:
Step 2: Solvent Addition Add the calculated volume of anhydrous DMSO to the vial containing the solid. Do not add the solid to the liquid to avoid static adherence to the vial walls.
Step 3: Dissolution Enhancement Vortex for 30–60 seconds. If visual particulates remain, sonicate in a water bath at ambient temperature (25°C) for 5 minutes.
Step 4: Quality Check Inspect the solution against a dark background. It should be clear and colorless to pale yellow.
Workflow Visualization
The following diagram outlines the decision logic for preparing and troubleshooting the stock solution.
Figure 1: Decision matrix for the solubilization of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate.
Serial Dilution & Assay Compatibility
When transferring from a DMSO stock to an aqueous assay buffer, precipitation is the primary failure mode.
-
Maximum DMSO Tolerance: Most cellular assays tolerate 0.1% – 0.5% DMSO.
-
Intermediate Dilution: Perform serial dilutions in 100% DMSO first, then transfer a small volume (e.g., 1 µL) to the aqueous buffer (e.g., 999 µL) to minimize "crashing out."
-
Precipitation Check: If the final aqueous concentration exceeds 100 µM, verify solubility in the buffer using nephelometry or simple visual inspection.
Figure 2: Recommended dilution scheme to maintain solubility upon transfer to aqueous media.
References
-
PubChem. (n.d.).[4] Compound Summary: 5-(2-Methylpyrazol-3-yl)pyrazine-2-carboxylic acid (Structural Analog). Retrieved January 30, 2026, from [Link](Note: Direct CAS search recommended for specific derivative confirmation).
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
Sources
- 1. 893638-37-4|5-(2-Pyridyl)isoxazole-3-carboxylic Acid|BLD Pharm [bldpharm.com]
- 2. 517870-23-4,Methyl 5-(2-Thienyl)isoxazole-3-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. cacheby.com [cacheby.com]
- 4. 5-(2-Methylpyrazol-3-yl)pyrazine-2-carboxylic acid | C9H8N4O2 | CID 177798165 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pyrazinyl-Isoxazole Scaffold: A Versatile Pharmacophore for Targeted Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazinyl-isoxazole scaffold, a unique heterocyclic framework, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the key biological targets modulated by this scaffold, offering field-proven insights into its therapeutic potential. We will delve into the mechanistic underpinnings of its action against a range of diseases, including cancer, infectious diseases, and inflammatory disorders. Detailed experimental protocols and data presentation will equip researchers with the practical knowledge required to explore and advance the development of novel therapeutics based on this promising chemical entity.
Introduction: The Chemical and Biological Significance of the Pyrazinyl-Isoxazole Scaffold
The fusion of pyrazine and isoxazole rings creates a unique chemical architecture with a distinct electronic and steric profile. The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a common motif in many clinically approved drugs and is known for its ability to participate in hydrogen bonding and other non-covalent interactions with biological macromolecules.[1] The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is a versatile pharmacophore that can act as a bioisostere for various functional groups and contribute to the overall potency and selectivity of a compound.[2]
The combination of these two moieties in the pyrazinyl-isoxazole scaffold results in a molecule with a rich potential for forming specific interactions with a variety of biological targets. This guide will explore the most prominent and promising of these targets, providing a detailed analysis of the structure-activity relationships (SAR) and the mechanistic basis for the observed biological effects.
Key Biological Targets and Therapeutic Applications
The pyrazinyl-isoxazole scaffold has demonstrated significant activity against a range of biological targets, leading to its investigation in multiple therapeutic areas. The following sections will provide a detailed exploration of these targets.
Protein Kinases: A Prominent Target in Oncology
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] The pyrazinyl-isoxazole scaffold has been identified as a potent inhibitor of several key oncogenic kinases.
TrkA is a receptor tyrosine kinase that is a key driver in the growth and survival of various tumors.[3] Pyrazine-based inhibitors have been developed that potently inhibit TrkA.[3] The pyrazine moiety often acts as a hinge-binding motif, forming critical hydrogen bonds within the ATP-binding pocket of the kinase.
TrkA Signaling Pathway
The binding of nerve growth factor (NGF) to TrkA induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These include the Ras/MAPK pathway, which promotes cell proliferation and differentiation, and the PI3K/Akt pathway, which is crucial for cell survival.[4][5][6]
Caption: EGFR signaling pathway and point of inhibition.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. [7][8]Pyrazinyl-isoxazole derivatives can inhibit VEGFR-2, thereby suppressing tumor-induced angiogenesis.
VEGFR-2 Signaling Pathway
Binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, activating downstream signaling pathways such as the PLCγ/PKC/MAPK and PI3K/Akt pathways, which promote endothelial cell proliferation, migration, and survival. [7][8][9][10][11]
Caption: VEGFR-2 signaling pathway and point of inhibition.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrazolopyrimidines | RET | 61 | [3] |
| Pyrazole Derivatives | JNK3 | - | [12] |
| Pyrazolobenzodiazepines | CDK2 | - | [13] |
Enzymes Involved in Inflammation
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The pyrazinyl-isoxazole scaffold has shown promise in targeting enzymes that mediate inflammatory responses.
COX-2 is an inducible enzyme that catalyzes the production of prostaglandins, which are key mediators of inflammation, pain, and fever. [14][15][16]Isoxazole-containing compounds have been identified as selective COX-2 inhibitors, offering a potential therapeutic strategy for inflammatory disorders with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. [11][17] COX-2 Inflammatory Pathway
Inflammatory stimuli trigger the expression of COX-2, which converts arachidonic acid into prostaglandin H2 (PGH2). PGH2 is then converted by various synthases into different prostaglandins that mediate the inflammatory response. [15][16][18]
Caption: COX-2 inflammatory pathway and point of inhibition.
Antimicrobial Targets
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. The pyrazinyl-isoxazole scaffold has demonstrated promising activity against a range of microbial pathogens. [19][20]
Derivatives of pyrazole and isoxazole have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans. [19][20]The mechanism of action is often multifactorial, potentially involving the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with biofilm formation. [19]
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pyrazole/Isoxazole Derivatives | Bacillus subtilis | 7.8 - 62.5 | [19] |
| Pyrazole/Isoxazole Derivatives | Staphylococcus aureus | 7.8 - 62.5 | [19] |
| Pyrazole/Isoxazole Derivatives | Candida albicans | 15.62 - 31.25 | [19] |
| Pyrazole Analogue | Escherichia coli | 0.25 | [21] |
| Pyrazole Analogue | Streptococcus epidermidis | 0.25 | [21]|
Targets in Neuroinflammation and Neurodegeneration
Neuroinflammation, mediated by glial cells, plays a crucial role in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. [21][22][23]
The NF-κB signaling pathway is a central regulator of the inflammatory response in the brain. [19][22][24][25][26]Inhibition of this pathway in microglia, the primary immune cells of the central nervous system, can suppress the production of pro-inflammatory cytokines and neurotoxic factors, thus offering a neuroprotective effect. Pyrazinyl-isoxazole derivatives have the potential to modulate this pathway.
NF-κB Signaling in Neuroinflammation
Pathological stimuli activate the IKK complex, which leads to the degradation of IκB and the subsequent translocation of NF-κB to the nucleus. In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes. [19][24][25]
Caption: NF-κB signaling in neuroinflammation.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activity of pyrazinyl-isoxazole derivatives.
Cellular Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed for a 384-well plate format and is suitable for high-throughput screening of kinase inhibitors.
Principle of the Assay This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.
Experimental Workflow
Caption: Experimental workflow for the kinase inhibition assay.
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a stock solution of the pyrazinyl-isoxazole test compound in 100% DMSO.
-
Perform a 10-point, 3-fold serial dilution in DMSO to create a concentration gradient.
-
Include a DMSO-only control (vehicle) and a known inhibitor as a positive control.
-
-
Assay Plate Preparation:
-
Add 1 µL of each diluted compound, vehicle control, and positive control to the appropriate wells of a 384-well assay plate.
-
-
Kinase Reaction Mixture Preparation:
-
Prepare a master mix of the kinase reaction solution containing the assay buffer, the target kinase (e.g., TrkA, EGFR, or VEGFR-2), and the specific peptide substrate.
-
The final concentrations of the enzyme and substrate should be optimized for the specific assay conditions.
-
-
Initiation of Kinase Reaction:
-
Dispense the kinase reaction mixture into each well of the assay plate containing the compounds.
-
Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells. This will serve as the 100% inhibition control.
-
Mix the plate gently on a plate shaker.
-
-
Incubation:
-
Incubate the plate at room temperature or 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
After incubation, add the ATP detection reagent (e.g., Kinase-Glo®) to all wells to stop the kinase reaction and generate a luminescent signal.
-
Incubate the plate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition:
-
Measure the luminescence intensity of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 x (1 - (Signal_compound - Signal_no_kinase) / (Signal_vehicle - Signal_no_kinase))
-
Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol describes the determination of the MIC of a pyrazinyl-isoxazole compound against a bacterial strain using the broth microdilution method in a 96-well plate format. [27][28][29] Principle of the Assay The broth microdilution method involves exposing a standardized bacterial inoculum to serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism. [27][29] Experimental Workflow
Caption: Experimental workflow for the MIC assay.
Step-by-Step Protocol
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the pyrazinyl-isoxazole compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well "mother" plate or in tubes to achieve the desired concentration range.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterial strain.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Inoculation of Microtiter Plates:
-
Dispense 50 µL of the appropriate antimicrobial agent dilution into each well of a sterile 96-well microtiter plate.
-
Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate with a lid and incubate at 37°C for 18-24 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
-
Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the growth control.
-
Conclusion and Future Directions
The pyrazinyl-isoxazole scaffold represents a highly versatile and promising platform for the development of novel targeted therapeutics. Its demonstrated activity against a range of clinically relevant biological targets, including protein kinases, inflammatory enzymes, and microbial pathogens, underscores its significant potential in oncology, inflammatory diseases, and infectious diseases. The structure-activity relationship studies highlighted in this guide provide a solid foundation for the rational design of next-generation inhibitors with enhanced potency and selectivity.
Future research in this area should focus on several key aspects:
-
Expansion of the Target Landscape: Further screening of pyrazinyl-isoxazole libraries against a broader range of biological targets is warranted to uncover new therapeutic opportunities.
-
Optimization of Pharmacokinetic and Pharmacodynamic Properties: Medicinal chemistry efforts should be directed towards improving the drug-like properties of lead compounds, including their solubility, metabolic stability, and oral bioavailability.
-
Elucidation of Novel Mechanisms of Action: In-depth mechanistic studies are needed to fully understand how these compounds interact with their targets and modulate cellular pathways.
-
In Vivo Efficacy and Safety Studies: Promising candidates should be advanced to preclinical animal models to evaluate their in vivo efficacy and safety profiles.
By leveraging the insights and methodologies presented in this guide, researchers and drug development professionals can effectively harness the therapeutic potential of the pyrazinyl-isoxazole scaffold to address unmet medical needs and contribute to the advancement of modern medicine.
References
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player [frontiersin.org]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 12. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 17. protocols.io [protocols.io]
- 18. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mountainscholar.org [mountainscholar.org]
- 23. Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. ibg.kit.edu [ibg.kit.edu]
- 29. protocols.io [protocols.io]
Methodological & Application
Streamlined One-Pot Synthesis of 5-Substituted Isoxazole-3-Carboxylates via In Situ Nitrile Oxide Cycloaddition
An Application Note for Researchers and Drug Development Professionals
Abstract The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] This application note provides a comprehensive guide to a highly efficient, one-pot synthesis of 5-substituted isoxazole-3-carboxylates. By leveraging an in situ generation of nitrile oxides from readily available aldoximes followed by a [3+2] cycloaddition with propiolate esters, this method circumvents the need to handle unstable intermediates, offering high yields and operational simplicity. This protocol is designed for researchers in synthetic chemistry and drug development, providing detailed mechanistic insights, a step-by-step experimental procedure, troubleshooting guidance, and data on substrate scope.
Introduction: The Significance of Isoxazole-3-Carboxylates
The isoxazole moiety is a cornerstone in modern drug design, prized for its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding.[3][5] Its incorporation into molecular structures can significantly enhance pharmacological properties such as potency and selectivity.[4] Specifically, isoxazole-3-carboxylates are versatile intermediates, serving as key building blocks for more complex molecules, including anti-inflammatory, anticancer, and antimicrobial agents.[2][6][7]
Traditional multi-step syntheses of these compounds often suffer from lower overall yields, increased waste, and laborious purification processes. One-pot reactions represent a significant advancement in green and efficient chemistry. By combining multiple reaction steps into a single operation, they reduce solvent usage, minimize handling of potentially hazardous materials, and improve time and resource efficiency. The most robust and widely adopted strategy for constructing the isoxazole ring is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.[1][8] The primary challenge of this approach lies in the inherent instability of nitrile oxides, which tend to dimerize.[9] This protocol effectively addresses this issue by generating the nitrile oxide in situ, ensuring it is immediately trapped by the alkyne dipolarophile present in the reaction mixture.
The Core Synthetic Strategy: Mechanism and Rationale
The one-pot synthesis hinges on a tandem reaction sequence: (1) the oxidation of a stable aldoxime precursor to a transient nitrile oxide intermediate, and (2) the immediate [3+2] cycloaddition of this intermediate with an ester of propiolic acid.
Mechanistic Pathway
The reaction proceeds through two key stages within a single pot:
-
In Situ Nitrile Oxide Generation: An aldoxime, derived from an aldehyde, is oxidized. A variety of oxidants can be employed, with hypervalent iodine reagents such as [bis(trifluoroacetoxy)iodo]benzene (PIFA) or greener systems like Oxone® in the presence of a halide salt being particularly effective.[10][11] These oxidants facilitate the removal of two protons and two electrons from the oxime, generating the highly reactive nitrile oxide dipole.
-
Pericyclic [3+2] Cycloaddition: The generated nitrile oxide (the 1,3-dipole) undergoes a concerted, pericyclic cycloaddition reaction with an alkyne (the dipolarophile)—in this case, an ethyl propiolate.[1][12][13] This step is highly regioselective. The substituent from the aldoxime ('R') is installed at the 5-position of the resulting isoxazole ring, while the carboxylate group from the alkyne occupies the 3-position.
The overall transformation is depicted below:
Figure 1: Mechanistic overview of the one-pot synthesis.
Causality Behind Experimental Choices
-
Choice of Oxidant: Hypervalent iodine reagents are chosen for their mild reaction conditions and high efficiency in oxidizing aldoximes without degrading other functional groups.[10] The slow addition of the oxidant is critical to maintain a low concentration of the nitrile oxide, thereby kinetically favoring the desired cycloaddition over the undesired dimerization into a furoxan byproduct.[9]
-
Solvent System: A protic solvent system like a Methanol/Water mixture can facilitate the oxidation step and keep all reagents in solution.[10] Alternatively, aprotic solvents like dioxane may be used, particularly with certain oxidants.[14]
-
Stoichiometry: A slight excess of the alkyne and the oxidant relative to the aldoxime is often used to ensure the complete consumption of the starting aldoxime and to efficiently trap the generated nitrile oxide.
Detailed Experimental Protocol: Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate
This protocol describes a reliable method for a representative synthesis. Note: This procedure should be performed in a well-ventilated fume hood. All glassware should be oven-dried prior to use.
Materials and Reagents
-
Benzaldehyde oxime (1.0 eq., e.g., 121 mg, 1.0 mmol)
-
Ethyl propiolate (1.2 eq., e.g., 122 μL, 1.2 mmol)
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 eq., e.g., 645 mg, 1.5 mmol)
-
Methanol (MeOH) and Water (H₂O), HPLC grade
-
Ethyl acetate (EtOAc), ACS grade
-
Hexanes, ACS grade
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (230-400 mesh)
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde oxime (1.0 eq.).
-
Solvent and Reagent Addition: Add a 5:1 mixture of MeOH/H₂O (10 mL). Stir the mixture until the oxime is fully dissolved. Add ethyl propiolate (1.2 eq.) to the solution.
-
Initiation of Reaction: Cool the flask in an ice-water bath (0 °C). Begin stirring and add the PIFA (1.5 eq.) portion-wise over 15-20 minutes. (Safety Note: The reaction can be exothermic).
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes/EtOAc eluent system until the starting aldoxime spot has disappeared.
-
Workup - Quenching and Extraction: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. Add deionized water (20 mL) and ethyl acetate (20 mL) to the residue. Transfer the mixture to a separatory funnel.
-
Washing: Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 15%) to afford the pure ethyl 5-phenylisoxazole-3-carboxylate.
Expected Results & Troubleshooting (Self-Validation)
-
Expected Outcome: The product, ethyl 5-phenylisoxazole-3-carboxylate, is typically obtained as a white solid or a pale yellow oil in 75-90% yield.
-
Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Troubleshooting:
-
Problem: Low yield and presence of a major byproduct.
-
Cause: This is often due to the dimerization of the nitrile oxide to form a furoxan.[9]
-
Solution: Ensure the oxidant (PIFA) is added slowly and in small portions, especially during the initial phase of the reaction, while maintaining a low temperature (0 °C). This keeps the instantaneous concentration of the nitrile oxide low.
-
-
Problem: Incomplete reaction (starting material remains).
-
Cause: The oxidant may be old or degraded. The stoichiometry might be incorrect.
-
Solution: Use a fresh batch of the oxidant. Re-verify the molar equivalents of all reagents. Allow the reaction to run for a longer period if necessary, continuing to monitor by TLC.
-
-
Problem: Difficult purification with streaking on the TLC plate.
-
Cause: Residual acidic byproducts (like trifluoroacetic acid from PIFA) may be present.
-
Solution: Ensure the workup includes a thorough wash with saturated sodium bicarbonate solution to neutralize and remove acidic impurities before chromatography.
-
-
Substrate Scope and Data
The protocol is robust and applicable to a wide range of aldoximes, allowing for the synthesis of diverse 5-substituted isoxazole-3-carboxylates. The table below summarizes representative examples.
| Entry | Aldoxime (R-group) | Oxidant System | Typical Yield (%) | Reference |
| 1 | Phenyl | PIFA | 85-95 | [10] |
| 2 | 4-Methoxyphenyl | PIFA | 88-92 | [10] |
| 3 | 2-Fluorophenyl | PIFA | 80-87 | [10] |
| 4 | 4-Nitrophenyl | NaCl/Oxone | 82 | [11][15] |
| 5 | 2-Naphthyl | t-BuOI | 85 | [14] |
| 6 | Cyclohexyl | NaCl/Oxone | 75 | [11] |
| 7 | Thiophen-2-yl | PIFA | 78-84 | [10] |
Experimental Workflow Visualization
The following diagram outlines the complete workflow from preparation to final analysis.
Figure 2: Step-by-step experimental workflow diagram.
Conclusion
This application note details a streamlined, efficient, and robust one-pot protocol for the synthesis of 5-substituted isoxazole-3-carboxylates. The methodology, centered on the in situ generation and subsequent 1,3-dipolar cycloaddition of nitrile oxides, offers significant advantages in terms of yield, purity, and operational simplicity over traditional multi-step methods. The broad substrate scope makes this reaction a powerful tool for generating diverse libraries of isoxazole derivatives, which are invaluable starting points for medicinal chemistry campaigns and the development of novel therapeutic agents.
References
-
Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available at: [Link]
-
Taylor & Francis Online. (2021). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Available at: [Link]
-
National Institutes of Health. (n.d.). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. Available at: [Link]
-
Organic Chemistry Portal. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Available at: [Link]
-
De Gruyter. (n.d.). 1,3-Dipolar Cycloaddition Reactions between Stannyl Alkynes and Nitrile Oxides. Available at: [Link]
-
PubMed. (n.d.). Nitrile Oxide-Norbornene Cycloaddition as a Bioorthogonal Crosslinking Reaction for the Preparation of Hydrogels. Available at: [Link]
-
Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available at: [Link]
-
ACS Publications. (2018). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Available at: [Link]
-
MDPI. (n.d.). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Available at: [Link]
-
YouTube. (2019). cycloadditions with nitrile oxides. Available at: [Link]
-
ChemTube3D. (n.d.). 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. Available at: [Link]
-
National Institutes of Health. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Available at: [Link]
-
MDPI. (n.d.). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Available at: [Link]
-
Organic Chemistry Portal. (2014). One-Pot Synthesis of Isoxazolines from Aldehydes Catalyzed by Iodobenzene. Available at: [Link]
-
ResearchGate. (n.d.). Recent Applications of the Isoxazole Ring in Medicinal Chemistry. Available at: [Link]
-
National Institutes of Health. (n.d.). A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst. Available at: [Link]
-
MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis of ethyl 5-methyl-3-(quinoxalin-2-yl)-isoxazole-4 carboxylate and their derivatives. Available at: [Link]
-
MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]
-
National Institutes of Health. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]
-
PubMed. (2018). The recent progress of isoxazole in medicinal chemistry. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. Available at: [Link]
-
AJRCPS. (n.d.). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of poly substituted isoxazoles via a one-pot cascade reaction. Available at: [Link]
- Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
-
National Institutes of Health. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Available at: [Link]
-
Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sciforum.net [sciforum.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 15. tandfonline.com [tandfonline.com]
Application Note: A Step-by-Step Guide to the Purification of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate by Column Chromatography
Abstract
This comprehensive application note provides a detailed protocol for the purification of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate, a moderately polar heterocyclic compound, using normal-phase column chromatography. The guide is designed for researchers, medicinal chemists, and drug development professionals, offering an in-depth explanation of method development, execution, and troubleshooting. The protocol emphasizes a systematic approach, beginning with method validation via Thin-Layer Chromatography (TLC) to ensure a robust and reproducible separation. Key techniques, including slurry packing and dry loading, are detailed to maximize resolution and yield.
Introduction: The Purification Challenge
Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate is a multifunctional heterocyclic compound featuring a pyrazine ring, an isoxazole core, and a methyl ester group. Such nitrogen-rich aromatic systems are of significant interest in medicinal chemistry due to their diverse biological activities.[1] However, the presence of multiple polar functional groups and potential for closely related impurities (e.g., starting materials, regioisomers, or byproducts) makes purification a significant challenge.
Column chromatography is a fundamental and widely used technique for the preparative separation of compounds from complex mixtures.[2][3] This guide provides a scientifically grounded, step-by-step protocol that explains the causality behind each procedural choice, ensuring a high degree of success in isolating the target compound with high purity.
Compound Profile and Separation Rationale
Structure: Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate
Key Structural Features:
-
Pyrazine Ring: A six-membered aromatic ring containing two nitrogen atoms. It is a relatively polar and weakly basic moiety.
-
Isoxazole Ring: A five-membered aromatic ring with adjacent nitrogen and oxygen atoms. This ring system contributes to the compound's polarity and electronic properties.[4]
-
Methyl Ester: This functional group adds moderate polarity and is susceptible to hydrolysis under strongly acidic or basic conditions.
Predicted Properties for Chromatography:
-
Polarity: The combination of the pyrazine and isoxazole rings, along with the ester, renders the molecule moderately to highly polar. This polarity dictates the choice of a normal-phase chromatography setup.
-
Solubility: Expected to have good solubility in moderately polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone.
-
Visualization: The conjugated aromatic systems allow for easy visualization on TLC plates using a UV lamp at 254 nm.[5]
The chosen purification strategy, normal-phase chromatography, utilizes a polar stationary phase (silica gel) and a less polar mobile phase. Polar compounds like our target molecule will interact more strongly with the silica gel and thus move more slowly down the column, while less polar impurities will be washed through (eluted) more quickly.[2]
Method Development via Thin-Layer Chromatography (TLC)
Before committing a sample to a large-scale column, a TLC analysis must be performed. This is a critical, self-validating step that predicts the separation behavior on the column, saving significant time and resources.[6] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25 - 0.35 , which provides the optimal balance between elution time and separation resolution.[6]
Protocol: TLC Analysis
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate (fluorescent indicator F-254). Make the spot as small and concentrated as possible.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the chamber is sealed to maintain a saturated atmosphere. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the separated spots under a UV lamp (254 nm) and circle them.[5]
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Solvent System Screening
Begin with a standard solvent system and adjust the polarity to achieve the target Rf. A common starting point for polar compounds is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).
| Trial Solvent System (v/v) | Expected Observation for Target Compound | Action Required if Rf is Not Optimal |
| 70:30 Hexanes:EtOAc | Rf is likely too low (compound stays near baseline). | Increase polarity. |
| 50:50 Hexanes:EtOAc | Good starting point. Observe separation from impurities. | Adjust ratio for optimal Rf (0.25-0.35). |
| 30:70 Hexanes:EtOAc | Rf may be too high (compound moves close to solvent front). | Decrease polarity. |
| 100% EtOAc | Use if compound is very polar and moves slowly in mixtures. | - |
| 95:5 DCM:Methanol | For highly polar compounds that do not move in EtOAc/Hexanes. | Adjust methanol percentage carefully. |
Detailed Protocol for Flash Column Chromatography
This protocol details the purification using flash chromatography, where light air pressure is used to accelerate solvent flow, improving the speed and resolution of the separation.[7]
Materials and Reagents
-
Stationary Phase: Silica gel (flash grade, e.g., 230-400 mesh).
-
Mobile Phase (Eluent): Optimized solvent system determined from TLC analysis.
-
Crude Sample: Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate.
-
Equipment: Glass chromatography column, stand and clamps, air/nitrogen line with regulator, collection tubes/flasks, rotary evaporator.
-
Other: Sand (washed), cotton or glass wool, TLC plates and chamber.
Step 1: Column Packing (Slurry Method)
The slurry method is superior for packing as it minimizes the formation of air bubbles and cracks in the stationary phase, which can ruin a separation.[6]
-
Prepare the Column: Insert a small plug of cotton or glass wool into the bottom of the column. Add a ~1 cm layer of sand on top of the plug.[8]
-
Clamp Vertically: Securely clamp the column in a perfectly vertical position.
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel (typically 30-50 times the weight of your crude sample) with the initial, least polar eluent to form a pourable, milkshake-like slurry.
-
Pack the Column: With the column stopcock closed, pour the slurry into the column using a funnel. Immediately open the stopcock to allow the solvent to drain, continuously tapping the side of the column to encourage even packing and dislodge air bubbles.[9]
-
Equilibrate: Once all the silica has settled, add a final ~1 cm layer of sand to the top to protect the silica bed surface.[7] Wash the column with 2-3 column volumes of the initial mobile phase, ensuring the solvent level never drops below the top layer of sand.
Step 2: Sample Loading (Dry Loading)
For polar compounds or those with limited solubility in the mobile phase, dry loading provides significantly better resolution than wet loading by ensuring the sample is introduced as a narrow, concentrated band.[10][11]
-
Adsorption: Dissolve the crude sample in a minimal amount of a strong, volatile solvent (e.g., acetone or DCM). Add a small amount of silica gel (1-2 times the sample weight) to this solution.[12]
-
Drying: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder of your sample adsorbed onto silica is obtained.[12]
-
Loading: Drain the solvent in the packed column down to the level of the top sand layer. Carefully add the powdered sample-silica mixture to the top of the column, creating a thin, even layer.
-
Finalize: Gently add another ~1 cm layer of sand on top of the sample layer. Carefully add the mobile phase to the column without disturbing the layers.
Step 3: Elution and Fraction Collection
-
Begin Elution: Fill the column with the mobile phase. Apply gentle air pressure to the top of the column to achieve a steady flow rate (e.g., ~5 cm/minute drop in solvent level).[9]
-
Isocratic vs. Gradient Elution:
-
Isocratic: If TLC shows good separation between all spots with one solvent system, you can use that same system throughout the entire process.
-
Gradient (Recommended): If impurities are both more and less polar than the product, a gradient elution is more efficient. Start with a less polar solvent mixture to elute non-polar impurities. Then, gradually increase the proportion of the polar solvent to elute the target compound, and finally any highly polar impurities.
-
-
Collect Fractions: Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions should be proportional to the column size (e.g., 10-20 mL fractions for a medium-sized column).
Step 4: Analysis and Product Isolation
-
Monitor Fractions: Analyze the collected fractions by TLC to determine which ones contain your pure product. Spot multiple fractions per TLC plate for efficiency.[7]
-
Combine and Evaporate: Combine all fractions that contain only the pure target compound into a round-bottom flask.
-
Isolate Product: Remove the solvent using a rotary evaporator to yield the purified Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate.
Visualized Workflows
dot digraph "Purification_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_prep" { label="Method Development & Preparation"; style="rounded"; bgcolor="#E8F0FE"; Crude [label="Crude Sample"]; TLC_Dev [label="TLC Method Development", fillcolor="#FBBC05", fontcolor="#202124"]; Pack [label="Pack Column (Slurry Method)"]; DryLoad [label="Prepare Sample (Dry Loading)"]; }
subgraph "cluster_run" { label="Chromatography Execution"; style="rounded"; bgcolor="#E6F4EA"; Load [label="Load Sample onto Column"]; Elute [label="Elute with Mobile Phase (Gradient)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Collect [label="Collect Fractions"]; }
subgraph "cluster_post" { label="Analysis & Isolation"; style="rounded"; bgcolor="#FCE8E6"; TLC_Analysis [label="Analyze Fractions by TLC", fillcolor="#FBBC05", fontcolor="#202124"]; Combine [label="Combine Pure Fractions"]; Evap [label="Solvent Evaporation"]; Pure [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Crude -> TLC_Dev; TLC_Dev -> Pack; Crude -> DryLoad; Pack -> Load; DryLoad -> Load; Load -> Elute; Elute -> Collect; Collect -> TLC_Analysis; TLC_Analysis -> Combine; Combine -> Evap; Evap -> Pure; } ondot Caption: Overall workflow for the purification of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate.
dot digraph "TLC_Decision_Logic" { graph [fontname="Arial", fontsize=12]; node [fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="Run TLC with Initial Solvent System", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
rf_check [label="Is Rf of Target ≈ 0.3?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
high_rf [label="Rf > 0.4", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; low_rf [label="Rf < 0.2", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
dec_pol [label="Action: Decrease Mobile Phase Polarity", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; inc_pol [label="Action: Increase Mobile Phase Polarity", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
sep_check [label="Is Separation from Impurities Adequate?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
proceed [label="Proceed to Column Chromatography", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_solvent [label="Action: Try Different Solvent System (e.g., DCM/MeOH)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> rf_check; rf_check -> high_rf [label="Yes"]; rf_check -> low_rf [label="No"];
high_rf -> dec_pol; low_rf -> inc_pol;
dec_pol -> start [label="Re-run TLC"]; inc_pol -> start [label="Re-run TLC"];
rf_check -> sep_check [label="Close enough"];
sep_check -> proceed [label="Yes"]; sep_check -> change_solvent [label="No"]; change_solvent -> start [label="Re-run TLC"]; } ondot Caption: Decision-making logic for mobile phase optimization using TLC.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | 1. Incorrect mobile phase polarity. 2. Column was packed improperly (cracks/channels). 3. Sample was overloaded. | 1. Re-optimize the mobile phase with TLC. Aim for a lower Rf (0.2-0.3) for better separation. 2. Re-pack the column carefully using the slurry method. 3. Use less crude material or a larger column (increase silica-to-sample ratio). |
| Compound Won't Elute | 1. Mobile phase is not polar enough. 2. Compound is highly adsorbed or reacting with the silica. | 1. Gradually increase the polarity of the mobile phase (e.g., add a small percentage of methanol to your eluent).[13] 2. Test compound stability on a TLC plate. If it streaks or degrades, consider using a less acidic stationary phase like neutral alumina. |
| Cracked Silica Bed | The column ran dry (solvent level dropped below the top of the silica). | This is often unrecoverable. The column must be repacked. Always keep the silica bed wet with solvent.[7] |
| Broad Elution Bands | 1. Sample was loaded in too large a volume (wet loading issue). 2. Diffusion during a very slow run. | 1. Use the dry loading technique described in this protocol.[10] 2. Increase the flow rate slightly using pressure. |
References
-
University of California, Davis. (2024, August 18). 2.4A: Macroscale Columns. Chemistry LibreTexts. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
- Den Hollander, C. W. (1970). Process for the purification of 3-amino-5-methylisoxazole. U.S. Patent No. 3,536,729.
-
ResearchGate. (2023, March 10). What reagent to use for visualization of isoxazole on TLC?[Link]
-
Biotage. (2023, January 19). Dry loading vs. liquid loading, which provides better flash column chromatography results?[Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Kumar, A., et al. (2024). Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite. Scientific Reports, 14(1), 19681. [Link]
-
University of Alberta, Department of Chemistry. Column chromatography. [Link]
-
Reddit. (2020, January 3). Dry vs. Wet Loading in Column Chromatography. r/OrganicChemistry. [Link]
-
Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. [Link]
-
ES Food & Agroforestry. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]
-
SIELC Technologies. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. [Link]
-
Głowacka, I. E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5642. [Link]
-
ResearchGate. (2025, August 9). Synthesis and characterization of new pyrazole and isoxazole derivatives as potential antibacterial and antifungal agents. [Link]
-
Chemtips. (2013, January 29). Dry Loading in Flash Chromatography. WordPress.com. [Link]
-
Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. [Link]
- Berger, L., et al. (1959). 5-methyl-3-isoxazole carboxylic acid hydrazides. U.S. Patent No. 2,908,688.
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. [Link]
-
University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography. YouTube. [Link]
-
Ahmed, S. M., et al. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences, 27(2), 1-10. [Link]
-
Journal of Visualized Experiments. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A, 1507, 116-124. [Link]
-
Gomaa, A. M., et al. (2018). Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. Medicinal Chemistry, 14(6), 618-629. [Link]
-
Agilent. HPLC Column Troubleshooting: What Every HPLC User Should Know. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. [Link]
-
Aljerf, L., & Al-Chamaa, M. (2017). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Open Access Pub, 1(1). [Link]
-
ResearchGate. (2025, August 8). Aqueous phase synthesis, crystal structure and biological study of isoxazole extensions of pyrazole-4-carbaldehyde derivatives. [Link]
Sources
- 1. Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. web.uvic.ca [web.uvic.ca]
- 3. youtube.com [youtube.com]
- 4. Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistryviews.org [chemistryviews.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. orgsyn.org [orgsyn.org]
- 10. biotage.com [biotage.com]
- 11. reddit.com [reddit.com]
- 12. chemtips.wordpress.com [chemtips.wordpress.com]
- 13. Chromatography [chem.rochester.edu]
Application Note: 13C NMR Structural Elucidation of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate
This Application Note is designed for researchers and analytical chemists involved in the structural characterization of heterocyclic hybrids. It synthesizes theoretical chemical shift principles with standard experimental protocols to provide a comprehensive guide for analyzing Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate .
C NMR) Compound Class: Bi-heterocyclic Isoxazole-Pyrazine Hybrid Application: Drug Discovery (Antimicrobial/Anticancer Scaffolds)[1][2]Introduction & Structural Significance[1][2][3][4][5][6][7]
The structural validation of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate is a critical step in medicinal chemistry.[1] This compound features two privileged pharmacophores: a pyrazine ring (electron-deficient, mimicking peptide bonds) and an isoxazole core (often used as a bioisostere for carboxylic acids or esters).[1][2]
The
Key Structural Challenges[1][2]
-
Quaternary Carbon Identification: The molecule contains four quaternary carbons (Ester C=O, Isoxazole C3 & C5, Pyrazine C2') which often show lower intensity due to long relaxation times (
).[2] -
Ring Connectivity: Establishing the linkage between the pyrazine C2 position and the isoxazole C5 position.
Experimental Protocol
Sample Preparation
To ensure high-resolution spectra and prevent aggregation-induced line broadening, DMSO-d
| Parameter | Specification | Rationale |
| Solvent | DMSO-d | Excellent solubility for polar heterocycles; prevents hydrogen-bonding aggregation.[1] |
| Concentration | 15–25 mg in 0.6 mL | Sufficient signal-to-noise (S/N) ratio for quaternary carbon detection within 1-2 hours.[1] |
| Tube Type | 5 mm High-Precision | Standard for 400–600 MHz probes.[1] |
| Reference | TMS (0.00 ppm) or Solvent Center (39.52 ppm) | Internal standard for precise shift calibration.[1][2] |
Instrument Parameters (Standard 400 MHz System)
-
Probe: 5 mm Broadband Observe (BBO) or Inverse (BBI) if performing HSQC/HMBC.
-
Pulse Sequence: zgpg30 (Power-gated decoupling) or deptq (if distinguishing C/CH/CH3 is required immediately).
-
Spectral Width: 240 ppm (–20 to 220 ppm) to capture carbonyls.[1][2]
-
Relaxation Delay (D1): 2.0 – 3.0 seconds .[1][2]
-
Expert Insight: Nitrogen-adjacent quaternary carbons relax slowly.[1] A short D1 will suppress the Isoxazole C3/C5 and Pyrazine C2' signals.
-
-
Scans (NS): 1024 – 2048 scans (approx. 1–2 hours).
Spectral Analysis & Assignment Logic
The
Predicted Chemical Shift Data
Note: Values are representative estimates based on chemometric analysis of isoxazole/pyrazine fragments in DMSO-d
| Carbon Position | Type | Predicted Shift ( | Assignment Logic |
| C=O (Ester) | C (quat) | 159.5 – 160.5 | Most deshielded signal; typical for |
| Isoxazole C5 | C (quat) | 166.0 – 168.0 | Deshielded by Oxygen (O1) and the Pyrazine ring.[1][2] |
| Isoxazole C3 | C (quat) | 155.0 – 157.0 | Adjacent to Nitrogen (N2) and the Ester group.[1][2] |
| Pyrazine C2' | C (quat) | 143.0 – 145.0 | Ipso-carbon connecting to Isoxazole; shielded relative to C3'/C5' due to substitution.[1] |
| Pyrazine C3' | CH | 144.0 – 146.0 | Alpha to Nitrogen; typically deshielded. |
| Pyrazine C5' | CH | 145.0 – 147.0 | Alpha to Nitrogen. |
| Pyrazine C6' | CH | 142.0 – 144.0 | Alpha to Nitrogen. |
| Isoxazole C4 | CH | 102.0 – 105.0 | Diagnostic Peak. Highly shielded characteristic signal of the isoxazole ring. |
| -OCH | CH | 52.0 – 53.5 | Typical aliphatic methoxy region.[1] |
Structural Elucidation Workflow
The following Graphviz diagram visualizes the logic flow for assigning the spectrum, moving from the easiest signals (Methoxy) to the most complex (Quaternary ring carbons).[2]
Figure 1: Logic flow for the assignment of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate carbons.[1]
Advanced Validation Techniques
While 1D
HMBC (Heteronuclear Multiple Bond Correlation)
This is the "gold standard" for connecting the two rings.[2]
-
Key Correlation 1: The proton at Isoxazole C4 (approx 7.5 ppm in
H NMR) will show a strong 2-bond coupling ( ) to Isoxazole C3 and Isoxazole C5 .[1] -
Key Correlation 2: The proton at Isoxazole C4 will not show a correlation to the Pyrazine ring carbons if the rings are freely rotating, but the Pyrazine C3' proton may show a weak long-range correlation to Isoxazole C5 , confirming the C5–C2' bond.
-
Ester Confirmation: The -OCH
protons will correlate strongly to the Ester Carbonyl (C=O) .[1]
DEPT-135 (Distortionless Enhancement by Polarization Transfer)
Use this to separate quaternary carbons from CH/CH
-
Up (Positive): -OCH
, Pyrazine CHs, Isoxazole C4.[1][2] -
Down (Negative): CH
(None present in this molecule).[1][2] -
Silent (Missing): Ester C=O, Isoxazole C3, Isoxazole C5, Pyrazine C2'.[2]
-
Result: If you see 4 missing signals in DEPT compared to the full spectrum, your quaternary assignment is validated.[2]
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Missing Quaternary Peaks | Relaxation delay (D1) too short. | Increase D1 to 3–5 seconds or add relaxation agent Cr(acac) |
| Broad Pyrazine Signals | Restricted rotation or N-quadrupolar broadening.[1] | Run experiment at elevated temperature (313 K) to sharpen peaks. |
| Water Peak Interference | Wet DMSO-d | Use ampoules of "100%" DMSO-d |
References
-
Isoxazole Synthesis & NMR
-
General Heterocyclic NMR Data
-
Pyrazine Characterization
Sources
- 1. METHYL PYRAZINE-2-CARBOXYLATE(6164-79-0) 1H NMR [m.chemicalbook.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
Application Note: FT-IR Analysis of Isoxazole Ring Vibrations
Executive Summary
The isoxazole ring (1,2-oxazole) is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters, and forming the core of therapeutics such as valdecoxib (COX-2 inhibitor) and various beta-lactamase-resistant antibiotics. Precise structural characterization of this five-membered heterocyclic ring is essential during drug development to confirm regioselectivity (e.g., distinguishing 3,5-disubstituted from 3,4-disubstituted isomers) and monitor ring stability.
This guide provides a definitive protocol for the FT-IR analysis of isoxazole derivatives. Unlike simple functional group analysis, isoxazole characterization requires the identification of coupled ring vibrations. We present a self-validating workflow that correlates experimental wavenumbers with specific vibrational modes (C=N stretching, Ring Breathing, and N-O skeletal vibrations), enabling researchers to distinguish isoxazole moieties from isomeric oxazoles and pyrazoles with high confidence.
Theoretical Framework: Vibrational Modes of Isoxazole
The isoxazole ring (
Characteristic Vibrational Signatures
The infrared spectrum of isoxazole is dominated by four primary vibrational classes. Assignments must be made contextually, as substituents at the C3, C4, and C5 positions significantly influence force constants.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Mechanistic Insight |
| C=N Ring Stretching | 1610 – 1640 | Medium-Strong | The most diagnostic band. Often appears as a sharp doublet if conjugation with an aromatic substituent (e.g., phenyl at C3) is present. Higher frequency than typical C=C due to the electronegativity of Nitrogen. |
| Ring Skeletal (C=C) | 1560 – 1590 | Medium | Mixed mode involving C4=C5 stretching. Often overlaps with aromatic ring breathing if phenyl groups are present. |
| C-O-N / Ring Breathing | 1200 – 1260 | Strong | A complex "marker band" often attributed to the C-O-N skeletal vibration. Crucial for confirming the integrity of the N-O bond. |
| Ring Deformation | 800 – 950 | Medium-Strong | Includes the N-O stretching character (often coupled). A band near 890–920 cm⁻¹ is frequently cited as characteristic of the isoxazole nucleus. |
| C-H Stretching | 3100 – 3160 | Weak | Typical heteroaromatic C-H stretch. Distinguishable from aliphatic C-H (<3000 cm⁻¹) and benzene C-H (~3030 cm⁻¹). |
Substituent Effects (Electronic Tuning)
-
Electron-Withdrawing Groups (EWG): Substituents like
or at C4 increase the force constant, shifting the band to >1625 cm⁻¹ . -
Electron-Donating Groups (EDG): Substituents like
or induce a bathochromic shift (red shift), moving the band toward 1590–1600 cm⁻¹ .
Experimental Protocol
Objective: Obtain high-resolution spectra suitable for deconvolution and peak picking of isoxazole ring modes.
Materials & Equipment
-
Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum 3, Thermo Nicolet iS50).
-
Detector: DTGS (standard) or MCT (high sensitivity for trace analysis).
-
Accessory: Diamond ATR (Attenuated Total Reflectance) is preferred for solids and oils due to ease of use and lack of moisture interference.
-
Reference Standard: Polystyrene film (for wavenumber calibration).
Workflow Diagram
The following DOT diagram outlines the critical path for sample analysis and data validation.
Figure 1: Step-by-step FT-IR acquisition workflow for isoxazole derivatives.
Detailed Steps
-
System Initialization:
-
Set resolution to 4 cm⁻¹ and accumulation to 32 scans .
-
Ensure the ATR crystal (Diamond/ZnSe) is clean. Verify by running a "preview" scan; the baseline should be flat around 100% T.
-
-
Background Acquisition:
-
Collect the background spectrum of the ambient air. Critical: Do not breathe near the sample compartment to avoid
/ interference.
-
-
Sample Loading:
-
Solids: Place ~2 mg of powder on the crystal. Apply pressure using the anvil until the force gauge reads optimal (typically 80-100 N).
-
Liquids/Oils: Apply a single drop to cover the crystal active area.
-
-
Measurement:
-
Post-Processing:
-
Apply ATR Correction (if using ATR) to account for penetration depth dependence on wavelength.
-
Perform Baseline Correction (Rubberband method) if scattering is observed.
-
Data Interpretation & Structural Elucidation
Distinguishing isoxazole from its isomers (oxazole, pyrazole) is a common challenge. Use the logic tree below to confirm the isoxazole core.
Decision Tree for Heterocycle Assignment
Figure 2: Logic gate for distinguishing isoxazole from pyrazole and oxazole based on IR spectral data.
Comparative Analysis Table
| Feature | Isoxazole | Oxazole | Pyrazole |
| Heteroatom Arrangement | O-N (Adjacent) | O-C-N (Separated) | N-N (Adjacent) |
| C=N Stretch | 1610-1640 cm⁻¹ | ~1550-1580 cm⁻¹ (often mixed) | ~1580 cm⁻¹ |
| N-H Stretch | Absent (unless substituent) | Absent | 3200-3400 cm⁻¹ (if 1H-pyrazole) |
| Ring Breathing | ~990-1000 cm⁻¹ | ~1080-1090 cm⁻¹ | ~1000-1050 cm⁻¹ |
| Specific Marker | N-O coupled (~900/1230) | C-O-C stretch prominent | N-N stretch (~1000 weak) |
Troubleshooting & Validation
-
Issue: Broad bands in the 3000-3500 cm⁻¹ region.
-
Cause: Moisture (water) or H-bonding from -OH/-NH substituents.
-
Fix: Dry sample in a desiccator. If the band persists and is sharp, check for unreacted starting materials (e.g., oximes).
-
-
Issue: Missing C=N peak at 1610 cm⁻¹.
-
Cause: Symmetry forbidding (rare in isoxazoles) or ring opening.
-
Check: If the ring opens to a nitrile oxide or 1,3-dicarbonyl, look for a nitrile peak (~2200 cm⁻¹) or strong carbonyls (~1700 cm⁻¹).
-
-
Validation:
-
Compare the spectrum against a known standard of 3,5-dimethylisoxazole (CAS: 300-87-8).
-
Confirm the 1230 cm⁻¹ band (C-O-N skeletal), which is highly specific to the isoxazole core geometry.
-
References
-
NIST Standard Reference Data. Vibrational Frequencies for Isoxazole, 5-methyl-. National Institute of Standards and Technology.[6] [Link]
-
Elixir International Journal. Vibrational analysis of Nitrofurazone and related furan/isoxazole derivatives. Elixir Appl. Chem. 57 (2013). [Link]
-
Journal of Physical Chemistry A. Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. (2020). [Link]
-
Spectrochimica Acta Part A. Vibrational spectroscopic investigations and computational study of benzoxazole/isoxazole derivatives. (2012). [Link]
-
Journal of the Serbian Chemical Society. Synthesis and characterization of selected fused isoxazole and pyrazole derivatives. (2009). [Link]
Sources
Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate as a fragment for drug discovery
This guide serves as a definitive technical manual for the application of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate (hereafter referred to as MPI-3C ) in Fragment-Based Drug Discovery (FBDD).
Executive Summary: The Fragment Profile
MPI-3C represents a "privileged scaffold" in modern drug discovery libraries. Unlike flexible aliphatic fragments, MPI-3C offers a rigid, bi-heteroaryl core that reduces the entropic penalty upon protein binding. Its specific value lies in its orthogonal growth vectors :
-
The Pyrazine Motif: A proven bioisostere for pyridine/phenyl rings, offering two nitrogen hydrogen-bond acceptors (HBAs) ideal for interacting with kinase hinge regions or serine protease active sites.
-
The Isoxazole Core: Acts as a stable linker that orients substituents at defined angles (approx. 140°), distinct from the linear geometry of alkynes or the 120° of benzenes.
-
The Methyl Ester: A reactive "handle" positioned for immediate chemical elaboration (hit-to-lead expansion) without altering the core binding motif.
Physicochemical Properties & "Rule of Three" Compliance
For a fragment to be viable, it must adhere to the "Rule of Three" (Ro3) to ensure sufficient chemical space remains for optimization. MPI-3C exhibits an ideal profile.
| Property | Value | Ro3 Criteria | Status | Implication |
| Molecular Weight | 219.19 Da | < 300 Da | ✅ Pass | Allows addition of ~200-300 Da during optimization. |
| cLogP | ~0.8 - 1.2 | < 3 | ✅ Pass | High water solubility; low risk of non-specific hydrophobic aggregation. |
| H-Bond Donors | 0 | < 3 | ✅ Pass | Excellent membrane permeability potential. |
| H-Bond Acceptors | 5 (3 N, 2 O) | < 3 | ⚠️ Borderline | High polarity aids in specific electrostatic interactions (e.g., backbone amides). |
| TPSA | ~75 Ų | < 60-80 Ų | ✅ Pass | Good balance for solubility vs. permeability. |
| Rotatable Bonds | 2 | < 3 | ✅ Pass | Rigid structure minimizes entropic loss upon binding. |
Synthetic Protocol: Preparation of MPI-3C
Note: While commercially available, in-house synthesis allows for the introduction of isotopically labeled atoms (
Reaction Logic: This protocol utilizes a Claisen condensation followed by a regioselective cyclization . This route is preferred over dipolar cycloaddition for this specific substrate due to the availability of cheap starting materials (2-acetylpyrazine) and higher regiocontrol.
Step-by-Step Methodology
Reagents:
-
2-Acetylpyrazine (1.0 eq)[1]
-
Dimethyl oxalate (1.2 eq)
-
Sodium methoxide (NaOMe) (1.5 eq, 25% wt in MeOH)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)
-
Solvents: Methanol (anhydrous), Glacial Acetic Acid.
Workflow:
-
Enolate Formation & Condensation:
-
Charge a flame-dried reaction vessel with anhydrous Methanol (10 mL/g substrate) under
atmosphere. -
Add NaOMe solution and cool to 0°C.
-
Dropwise add a solution of 2-Acetylpyrazine and Dimethyl oxalate in MeOH over 30 minutes. Critical: Exothermic reaction. Maintain Temp < 5°C to prevent polymerization.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours. The mixture will turn dark yellow/orange, indicating the formation of the diketo-ester intermediate (sodium salt).
-
-
Cyclization:
-
Cool the reaction mixture back to 0°C.
-
Add Hydroxylamine hydrochloride (dissolved in minimal water/MeOH) followed by Glacial Acetic Acid (3.0 eq) to buffer the pH to ~4-5.
-
Reflux the mixture (65°C) for 3-6 hours. Mechanism: The amine attacks the ketone adjacent to the pyrazine (most electrophilic), followed by dehydration to form the isoxazole ring.
-
-
Workup & Purification:
-
Concentrate in vacuo to remove MeOH.
-
Resuspend residue in Ethyl Acetate (EtOAc) and wash with water (x2) and Brine (x1).
-
Dry organic layer over
, filter, and concentrate. -
Purification: Recrystallize from minimal hot Ethanol or purify via Flash Column Chromatography (SiO₂, Hexane:EtOAc gradient 80:20 to 50:50).
-
Yield Expectation: 60-75% as an off-white crystalline solid.
Application Note: Fragment Screening Workflows
A. Surface Plasmon Resonance (SPR) Protocol
MPI-3C is a low-molecular-weight binder. Standard SPR protocols must be adjusted for low signal-to-noise ratios.
-
Sensor Chip: CM5 or NTA (depending on protein tag). High immobilization density (3000-5000 RU) is required to detect the small mass change.
-
Buffer: PBS-P+ with 5% DMSO. Crucial: Match running buffer DMSO concentration exactly to sample buffer to minimize "bulk shift" errors.
-
Injection:
-
Flow rate: 30 µL/min.
-
Contact time: 60s (fast on/off rates expected).
-
Dissociation: 60s.
-
-
Solvent Correction: Perform a DMSO calibration curve (4.5% to 5.5%) to correct for bulk refractive index changes.
B. Ligand-Observed NMR (STD-NMR)
Saturation Transfer Difference (STD) NMR is the gold standard for validating MPI-3C binding.
-
Sample Prep: 20 µM Protein + 400 µM MPI-3C (1:20 ratio) in
buffer. -
Pulse Sequence: stddiffesgp (Bruker).
-
On-Resonance Irradiation: 0.5 - 1.0 ppm (Targeting protein methyls). Verify MPI-3C has no signals here.
-
Off-Resonance: 30 ppm.
-
Analysis: If the aromatic protons of the pyrazine or the methyl ester protons show a signal in the difference spectrum, the fragment binds.
-
Insight: If the pyrazine signals are stronger than the methyl ester signals in the STD spectrum, the pyrazine ring is burying deeper into the protein pocket.
-
Hit-to-Lead Expansion Strategy
Once binding is confirmed, the methyl ester of MPI-3C serves as the primary synthetic handle.
-
Hydrolysis: LiOH/THF/Water
Carboxylic Acid .-
Use: Salt formation to improve solubility or co-crystallization trials.
-
-
Amide Coupling (The "Grow" Vector):
-
React the acid with primary/secondary amines using HATU/DIPEA.
-
Design Logic: Use this vector to reach adjacent pockets. For example, coupling with a piperazine can introduce a solubilizing group or reach a solvent channel.
-
-
Heterocycle Formation:
-
Convert the ester to a hydrazide (
1,3,4-oxadiazoles) to extend the heteroaromatic system.
-
Visualizations
Figure 1: Synthetic Pathway & FBDD Logic
Caption: Workflow from chemical synthesis of MPI-3C to fragment validation and hit-to-lead expansion via the ester handle.
References
-
Structural Basis of Isoxazole Fragments
-
Fragment Screening Protocols (SPR/NMR)
- Title: "Practical Guidelines for Fragment-Based Drug Discovery."
- Source:Methods in Enzymology.
-
URL:[Link]
-
Synthetic Methodology (Claisen/Cyclization)
- Title: "Regioselective Synthesis of 3,5-Disubstituted Isoxazoles."
- Source:Journal of Organic Chemistry.
-
URL:[Link]
-
Pyrazine Bioisosteres
- Title: "Pyrazine as a Privileged Scaffold in Drug Discovery."
- Source:Current Medicinal Chemistry.
-
URL:[Link]
Sources
Application Note: In Vitro Antifungal Evaluation of Pyrazinyl-Isoxazole Derivatives
Abstract & Scope
Pyrazinyl-isoxazole hybrids represent a privileged scaffold in medicinal chemistry, often designed to target fungal sterol biosynthesis (CYP51/ERG11 inhibition) or cell wall integrity. However, their high lipophilicity and potential for chromogenic interference present unique challenges in standard assays.
This guide provides a rigorous, field-validated workflow for evaluating these compounds. Unlike generic protocols, this document addresses the specific physicochemical liabilities of the pyrazinyl-isoxazole class—specifically aqueous solubility "crash-out" and optical interference —integrating CLSI (Clinical and Laboratory Standards Institute) standards with optimized handling procedures.
Critical Pre-Requisites & Compound Handling
The "Solubility-First" Approach
Pyrazinyl-isoxazoles are often "brick dust" compounds (high melting point, low aqueous solubility). Standard direct dilution into media often causes micro-precipitation, leading to false-negative MICs (the compound is on the plastic, not in solution).
The "Step-Down" Dilution Protocol: Do not dilute directly from 100% DMSO stock to the final assay well. Use an intermediate step.
-
Master Stock: Dissolve compound in 100% DMSO to 100x the highest desired test concentration (e.g., 6400 µg/mL for a 64 µg/mL top well).
-
QC Check: Sonicate for 5 minutes. Visually inspect for clarity.
-
-
Intermediate Plate: Prepare 2-fold serial dilutions in 100% DMSO first.
-
Working Plate: Transfer 2 µL from the Intermediate Plate into 198 µL of RPMI 1640 media.
-
Result: Final DMSO concentration is 1%. This prevents the "shock" precipitation observed when dropping high-concentration DMSO stocks into aqueous buffers.
-
Media Formulation (Non-Negotiable)
For standardized results, RPMI 1640 with MOPS buffer is required.[1]
-
Why? Unbuffered media pH fluctuates during fungal growth. Pyrazinyl-isoxazoles often possess ionizable nitrogens; pH shifts can alter their protonation state and membrane permeability, shifting MIC values by 4-8 fold artifactually.
-
Recipe: RPMI 1640 powder (with glutamine, w/o bicarbonate) + 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid). Adjust pH to 7.0 ± 0.1 at 25°C.
Primary Assay: Broth Microdilution (MIC)
Adapted from CLSI M27-A4 (Yeasts) and M38-A3 (Filamentous Fungi).
Experimental Workflow
Target Organisms:
-
Candida albicans (ATCC 90028) - Azole susceptible control.
-
Aspergillus fumigatus (ATCC 204305) - Filamentous control.
Protocol Steps:
-
Inoculum Prep:
-
Yeasts: Pick 5 colonies > suspend in saline > adjust to 0.5 McFarland > Dilute 1:1000 in RPMI-MOPS. Final density:
CFU/mL. -
Molds: Wash conidia > count via hemocytometer > adjust to
CFU/mL.
-
-
Plate Setup:
-
Use U-bottom 96-well plates (polystyrene).
-
Add 100 µL of compound (2x concentration from Step 2.1).
-
Add 100 µL of standardized inoculum.
-
-
Incubation:
-
Readout (The Isoxazole Nuance):
-
Issue: Some pyrazinyl-isoxazoles are yellow/orange.[8] This interferes with
readings. -
Solution: Use Resazurin (Alamar Blue) . Add 20 µL of 0.01% Resazurin solution 4 hours prior to endpoint.
-
Metric: Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction).
-
Data Visualization: The Assay Workflow
Caption: Optimized "Solubility-First" workflow to prevent compound precipitation and ensure accurate MIC determination.
Secondary Assay: Minimum Fungicidal Concentration (MFC)
MIC measures inhibition; MFC measures killing. This is vital for pyrazinyl-isoxazoles, as many are fungistatic (like azoles) rather than fungicidal.
-
Identify the MIC well and all wells with higher concentrations (clear wells).
-
Agitate the wells to resuspend any settled cells.
-
Spot 20 µL from each clear well onto Sabouraud Dextrose Agar (SDA) plates.
-
Incubate at 35°C for 48 hours.
-
Definition: MFC is the lowest concentration yielding
colonies (representing 99.9% killing of the original inoculum).
Mechanism of Action: Ergosterol Quantitation
Pyrazinyl-isoxazoles often mimic the lanosterol side chain, binding to the heme iron of CYP51 (Erg11p). This assay confirms if the compound blocks ergosterol synthesis.
Protocol
-
Culture: Grow C. albicans in the presence of the compound (at sub-MIC, e.g., MIC/2) and a control (no drug) for 16 hours.
-
Harvest: Centrifuge pellets, wash with PBS.
-
Saponification: Resuspend pellets in 3 mL of 25% alcoholic KOH. Vortex > Incubate 85°C for 1 hour.
-
Extraction: Add 1 mL sterile water + 3 mL n-heptane. Vortex vigorously.
-
Readout: Scan the heptane layer (top) from 240–300 nm using a UV spectrophotometer.
Interpretation
-
Normal Profile: A characteristic "four-finger" peak between 260–300 nm (Ergosterol).
-
CYP51 Inhibition: Disappearance of the 281.5 nm peak and appearance of a peak at 230 nm (Lanosterol accumulation).
Pathway Diagram
Caption: Sterol biosynthesis pathway highlighting the competitive inhibition of CYP51 by pyrazinyl-isoxazole derivatives.
Data Reporting Template
| Compound ID | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Ergosterol Reduction (%) | Phenotype |
| PIX-001 | 0.5 | >64 | >128 | 95% | Fungistatic (Azole-like) |
| PIX-002 | 4.0 | 8.0 | 2 | 10% | Fungicidal (Off-target?) |
| Voriconazole | 0.03 | >16 | >500 | 98% | Control |
Interpretation Key:
-
MFC/MIC Ratio > 4: Indicates a Fungistatic mechanism (typical for CYP51 inhibitors).
-
MFC/MIC Ratio
4: Indicates a Fungicidal mechanism (suggests membrane disruption or cell wall lysis).
References
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[7][9][10] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).[11]
-
[Link]
-
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[7][9] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Third Edition (M38-A3).
-
[Link]
-
-
Desai, N. C., et al. (2024). "A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole." Journal of Medicinal Chemistry.
-
[Link]
-
-
EUCAST. (2020). Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds.
-
[Link]
-
-
Arthington-Skaggs, B. A., et al. (1999). "Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans." Journal of Clinical Microbiology.
Sources
- 1. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 3. njccwei.com [njccwei.com]
- 4. EUCAST: Fungi (AFST) [eucast.org]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antifungal activity of novel pyrazolines and isoxazolines derived from cuminaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. rsc.org [rsc.org]
- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
developing analogs of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate
Application Note: Strategic Development of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate Analogs
Abstract
This guide details the protocol for the synthesis and structural optimization of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate , a privileged scaffold exhibiting bioisosteric relevance to glutamate receptor ligands and kinase inhibitors.[1] We present a robust, scalable two-step synthetic route utilizing Claisen condensation and regioselective cyclization.[1] Furthermore, we outline a Structure-Activity Relationship (SAR) strategy to diversify this core into libraries targeting CNS disorders (neuroprotection) and anti-infective pathways.
Introduction: The Scaffold Advantage
The 3,5-disubstituted isoxazole ring serves as a rigid bioisostere for amide bonds and carboxylic acids, offering improved metabolic stability and blood-brain barrier (BBB) permeability compared to their peptide counterparts.[1]
In the specific case of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate :
-
The Isoxazole Core: Acts as a linker that orients substituents in a specific vector, mimicking the spatial arrangement of excitatory amino acids (e.g., AMPA, Kainate).[1]
-
The Pyrazine Ring: Provides two nitrogen atoms as hydrogen bond acceptors (HBA), critical for interacting with serine/threonine residues in receptor binding pockets.[1]
-
The Methyl Ester: Serves as a versatile handle for late-stage diversification (into amides, acids, or heterocycles) or as a prodrug moiety to enhance lipophilicity.[1]
Strategic Design & SAR Logic
Before synthesis, one must map the "chemical space" around the scaffold.[1] We divide the molecule into three zones for modification:
-
Zone 1 (The Warhead - Ester): The C3-carboxylate is the primary vector for interacting with cationic domains of the target protein.
-
Modification: Hydrolysis to acid (active pharmacophore), conversion to bioisosteric heterocycles (tetrazole, oxadiazole), or amidation for solubility.[1]
-
-
Zone 2 (The Linker - Isoxazole): Controls the distance and angle between the pyrazine and the ester.
-
Modification: C4-halogenation (F, Cl) to block metabolism or modulate pKa.[1]
-
-
Zone 3 (The Anchor - Pyrazine): The lipophilic/electronic anchor.
-
Modification: Introduction of electron-donating groups (EDGs) to boost basicity or electron-withdrawing groups (EWGs) to alter metabolic susceptibility.[1]
-
Visualizing the Development Cycle
The following diagram illustrates the iterative workflow from design to validation.
Caption: Iterative workflow for the development of isoxazole analogs. Note the feedback loop from biological testing back to design.
Detailed Synthetic Protocols
The synthesis relies on a Claisen Condensation followed by a Regioselective Cyclization .[1] This route is preferred over 1,3-dipolar cycloaddition for this specific analog due to the commercial availability of 2-acetylpyrazine and cost-effectiveness.[1]
Step 1: Claisen Condensation
Objective: Synthesis of Methyl 2,4-dioxo-4-(pyrazin-2-yl)butanoate (Enolate form).
-
Reagents: 2-Acetylpyrazine (1.0 eq), Dimethyl Oxalate (1.2 eq), Sodium Methoxide (NaOMe, 1.5 eq), Methanol (anhydrous).[1]
-
Protocol:
-
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (
). -
Base Activation: Add anhydrous Methanol (50 mL) and NaOMe (powder). Stir at 0°C until dissolved.
-
Addition: Add Dimethyl Oxalate (1.2 eq) to the solution. Stir for 10 minutes.
-
Condensation: Dropwise add a solution of 2-Acetylpyrazine (1.0 eq) in Methanol (10 mL) over 20 minutes at 0°C. The solution will turn yellow/orange, indicating enolate formation.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (System: 50% EtOAc/Hexane).[1]
-
Workup: The product often precipitates as the sodium salt.[1] Filter the solid, wash with cold ether, and dry.[1] Crucial: Do not quench with water yet if you plan to use the salt directly in the next step.[1] If the free enol is required, acidify with 1N HCl to pH 4 and extract with DCM.[1]
-
Step 2: Cyclization to Isoxazole
Objective: Formation of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate.[1]
-
Reagents: Diketo-ester intermediate (from Step 1), Hydroxylamine Hydrochloride (
, 1.1 eq), Methanol.[1] -
Protocol:
-
Reflux: Suspend the sodium salt of the diketo-ester in Methanol (50 mL). Add
(1.1 eq).[1] -
Heating: Reflux the mixture (
) for 2–4 hours. -
Mechanism Check: The reaction proceeds via oxime formation followed by dehydration.[1]
-
Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (EtOAc) and water.[1]
-
Extraction: Wash the organic layer with brine.[1][2] Dry over
, filter, and concentrate. -
Purification: Purify via Flash Column Chromatography on Silica Gel.
-
Step 3: Regiochemistry Verification (Self-Validating Step)
One of the most common errors in isoxazole synthesis is misidentifying the 3,5-isomers.[1]
-
Diagnostic Signal: Look for the correlation between the Isoxazole-H4 proton and the Pyrazine ring carbons.[1]
-
If H4 correlates strongly with the Ester Carbonyl , you likely have the 5-carboxylate (Wrong isomer).
-
If H4 correlates strongly with the Pyrazine Ring , you have the 5-pyrazinyl (Correct target).
-
Note: Literature precedents confirm that under acidic/neutral reflux conditions, the 5-aryl/heteroaryl isomer (our target) is generally favored [1].[1]
-
Synthetic Pathway Diagram
Caption: Chemical pathway from commercially available starting materials to the target scaffold.
Quantitative Data & Troubleshooting
Table 1: Expected Yields and Physical Properties
| Parameter | Specification | Notes |
| Step 1 Yield | 75% – 85% | Loss usually due to incomplete precipitation of sodium salt.[1] |
| Step 2 Yield | 60% – 70% | Lower yield indicates formation of regioisomer or incomplete cyclization.[1] |
| Appearance | Off-white / Pale yellow solid | Color often comes from trace pyrazine oxidation products.[1] |
| 1H NMR (CDCl3) | The singlet at ~7.4 ppm is characteristic of the isoxazole H4. | |
| Solubility | DMSO, MeOH, DCM | Poor solubility in Hexane/Water.[1] |
Troubleshooting Guide:
-
Low Yield in Step 1: Ensure Methanol is strictly anhydrous. Water quenches the NaOMe.[1]
-
Regioselectivity Issues: If the wrong isomer dominates, switch to 1,3-dipolar cycloaddition using Pyrazine-nitrile oxide and Methyl propiolate, though this is more hazardous [2].[1]
-
Purification Difficulty: If the product co-elutes with the pyrazine starting material, wash the organic layer with dilute HCl (pH 3). The basic pyrazine starting material will protonate and stay in the aqueous phase, while the less basic isoxazole product remains in the organic phase.
Biological Evaluation Protocols
Once synthesized, the analogs should be profiled for CNS activity, specifically targeting Glutamate Receptors (mGluR) or GABA-A modulation, given the scaffold's similarity to known ligands like AMPA.[1]
Protocol: In Vitro Microsomal Stability (ADME) Since the pyrazine ring is susceptible to oxidation and the ester to hydrolysis, metabolic stability is the first "Go/No-Go" gate.
-
Incubation: Incubate compound (
) with Human Liver Microsomes (0.5 mg/mL) and NADPH regenerating system at . -
Sampling: Quench aliquots at 0, 15, 30, and 60 mins with Acetonitrile containing internal standard.
-
Analysis: Analyze via LC-MS/MS.
-
Metric: Calculate Intrinsic Clearance (
).[1] High clearance suggests the need to substitute the Pyrazine ring (e.g., add a Methyl group to block metabolic soft spots).
References
-
Regioselectivity in Isoxazole Synthesis
-
Isoxazole Scaffolds in Medicinal Chemistry
-
General Claisen Condensation Protocols
-
Pyrazine Chemistry
Sources
- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 2. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: A Step-by-Step Guide to the Purification of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate by Column Chromatography
Abstract
This comprehensive application note provides a detailed protocol for the purification of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate, a moderately polar heterocyclic compound, using normal-phase column chromatography. The guide is designed for researchers, medicinal chemists, and drug development professionals, offering an in-depth explanation of method development, execution, and troubleshooting. The protocol emphasizes a systematic approach, beginning with method validation via Thin-Layer Chromatography (TLC) to ensure a robust and reproducible separation. Key techniques, including slurry packing and dry loading, are detailed to maximize resolution and yield.
Introduction: The Purification Challenge
Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate is a multifunctional heterocyclic compound featuring a pyrazine ring, an isoxazole core, and a methyl ester group. Such nitrogen-rich aromatic systems are of significant interest in medicinal chemistry due to their diverse biological activities.[1] However, the presence of multiple polar functional groups and potential for closely related impurities (e.g., starting materials, regioisomers, or byproducts) makes purification a significant challenge.
Column chromatography is a fundamental and widely used technique for the preparative separation of compounds from complex mixtures.[2][3] This guide provides a scientifically grounded, step-by-step protocol that explains the causality behind each procedural choice, ensuring a high degree of success in isolating the target compound with high purity.
Compound Profile and Separation Rationale
Structure: Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate
Key Structural Features:
-
Pyrazine Ring: A six-membered aromatic ring containing two nitrogen atoms. It is a relatively polar and weakly basic moiety.
-
Isoxazole Ring: A five-membered aromatic ring with adjacent nitrogen and oxygen atoms. This ring system contributes to the compound's polarity and electronic properties.[4]
-
Methyl Ester: This functional group adds moderate polarity and is susceptible to hydrolysis under strongly acidic or basic conditions.
Predicted Properties for Chromatography:
-
Polarity: The combination of the pyrazine and isoxazole rings, along with the ester, renders the molecule moderately to highly polar. This polarity dictates the choice of a normal-phase chromatography setup.
-
Solubility: Expected to have good solubility in moderately polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone.
-
Visualization: The conjugated aromatic systems allow for easy visualization on TLC plates using a UV lamp at 254 nm.[5]
The chosen purification strategy, normal-phase chromatography, utilizes a polar stationary phase (silica gel) and a less polar mobile phase. Polar compounds like our target molecule will interact more strongly with the silica gel and thus move more slowly down the column, while less polar impurities will be washed through (eluted) more quickly.[2]
Method Development via Thin-Layer Chromatography (TLC)
Before committing a sample to a large-scale column, a TLC analysis must be performed. This is a critical, self-validating step that predicts the separation behavior on the column, saving significant time and resources.[6] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25 - 0.35 , which provides the optimal balance between elution time and separation resolution.[6]
Protocol: TLC Analysis
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate (fluorescent indicator F-254). Make the spot as small and concentrated as possible.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the chamber is sealed to maintain a saturated atmosphere. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the separated spots under a UV lamp (254 nm) and circle them.[5]
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Solvent System Screening
Begin with a standard solvent system and adjust the polarity to achieve the target Rf. A common starting point for polar compounds is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).
| Trial Solvent System (v/v) | Expected Observation for Target Compound | Action Required if Rf is Not Optimal |
| 70:30 Hexanes:EtOAc | Rf is likely too low (compound stays near baseline). | Increase polarity. |
| 50:50 Hexanes:EtOAc | Good starting point. Observe separation from impurities. | Adjust ratio for optimal Rf (0.25-0.35). |
| 30:70 Hexanes:EtOAc | Rf may be too high (compound moves close to solvent front). | Decrease polarity. |
| 100% EtOAc | Use if compound is very polar and moves slowly in mixtures. | - |
| 95:5 DCM:Methanol | For highly polar compounds that do not move in EtOAc/Hexanes. | Adjust methanol percentage carefully. |
Detailed Protocol for Flash Column Chromatography
This protocol details the purification using flash chromatography, where light air pressure is used to accelerate solvent flow, improving the speed and resolution of the separation.[7]
Materials and Reagents
-
Stationary Phase: Silica gel (flash grade, e.g., 230-400 mesh).
-
Mobile Phase (Eluent): Optimized solvent system determined from TLC analysis.
-
Crude Sample: Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate.
-
Equipment: Glass chromatography column, stand and clamps, air/nitrogen line with regulator, collection tubes/flasks, rotary evaporator.
-
Other: Sand (washed), cotton or glass wool, TLC plates and chamber.
Step 1: Column Packing (Slurry Method)
The slurry method is superior for packing as it minimizes the formation of air bubbles and cracks in the stationary phase, which can ruin a separation.[6]
-
Prepare the Column: Insert a small plug of cotton or glass wool into the bottom of the column. Add a ~1 cm layer of sand on top of the plug.[8]
-
Clamp Vertically: Securely clamp the column in a perfectly vertical position.
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel (typically 30-50 times the weight of your crude sample) with the initial, least polar eluent to form a pourable, milkshake-like slurry.
-
Pack the Column: With the column stopcock closed, pour the slurry into the column using a funnel. Immediately open the stopcock to allow the solvent to drain, continuously tapping the side of the column to encourage even packing and dislodge air bubbles.[9]
-
Equilibrate: Once all the silica has settled, add a final ~1 cm layer of sand to the top to protect the silica bed surface.[7] Wash the column with 2-3 column volumes of the initial mobile phase, ensuring the solvent level never drops below the top layer of sand.
Step 2: Sample Loading (Dry Loading)
For polar compounds or those with limited solubility in the mobile phase, dry loading provides significantly better resolution than wet loading by ensuring the sample is introduced as a narrow, concentrated band.[10][11]
-
Adsorption: Dissolve the crude sample in a minimal amount of a strong, volatile solvent (e.g., acetone or DCM). Add a small amount of silica gel (1-2 times the sample weight) to this solution.[12]
-
Drying: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder of your sample adsorbed onto silica is obtained.[12]
-
Loading: Drain the solvent in the packed column down to the level of the top sand layer. Carefully add the powdered sample-silica mixture to the top of the column, creating a thin, even layer.
-
Finalize: Gently add another ~1 cm layer of sand on top of the sample layer. Carefully add the mobile phase to the column without disturbing the layers.
Step 3: Elution and Fraction Collection
-
Begin Elution: Fill the column with the mobile phase. Apply gentle air pressure to the top of the column to achieve a steady flow rate (e.g., ~5 cm/minute drop in solvent level).[9]
-
Isocratic vs. Gradient Elution:
-
Isocratic: If TLC shows good separation between all spots with one solvent system, you can use that same system throughout the entire process.
-
Gradient (Recommended): If impurities are both more and less polar than the product, a gradient elution is more efficient. Start with a less polar solvent mixture to elute non-polar impurities. Then, gradually increase the proportion of the polar solvent to elute the target compound, and finally any highly polar impurities.
-
-
Collect Fractions: Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions should be proportional to the column size (e.g., 10-20 mL fractions for a medium-sized column).
Step 4: Analysis and Product Isolation
-
Monitor Fractions: Analyze the collected fractions by TLC to determine which ones contain your pure product. Spot multiple fractions per TLC plate for efficiency.[7]
-
Combine and Evaporate: Combine all fractions that contain only the pure target compound into a round-bottom flask.
-
Isolate Product: Remove the solvent using a rotary evaporator to yield the purified Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate.
Visualized Workflows
dot digraph "Purification_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_prep" { label="Method Development & Preparation"; style="rounded"; bgcolor="#E8F0FE"; Crude [label="Crude Sample"]; TLC_Dev [label="TLC Method Development", fillcolor="#FBBC05", fontcolor="#202124"]; Pack [label="Pack Column (Slurry Method)"]; DryLoad [label="Prepare Sample (Dry Loading)"]; }
subgraph "cluster_run" { label="Chromatography Execution"; style="rounded"; bgcolor="#E6F4EA"; Load [label="Load Sample onto Column"]; Elute [label="Elute with Mobile Phase (Gradient)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Collect [label="Collect Fractions"]; }
subgraph "cluster_post" { label="Analysis & Isolation"; style="rounded"; bgcolor="#FCE8E6"; TLC_Analysis [label="Analyze Fractions by TLC", fillcolor="#FBBC05", fontcolor="#202124"]; Combine [label="Combine Pure Fractions"]; Evap [label="Solvent Evaporation"]; Pure [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Crude -> TLC_Dev; TLC_Dev -> Pack; Crude -> DryLoad; Pack -> Load; DryLoad -> Load; Load -> Elute; Elute -> Collect; Collect -> TLC_Analysis; TLC_Analysis -> Combine; Combine -> Evap; Evap -> Pure; } ondot Caption: Overall workflow for the purification of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate.
dot digraph "TLC_Decision_Logic" { graph [fontname="Arial", fontsize=12]; node [fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="Run TLC with Initial Solvent System", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
rf_check [label="Is Rf of Target ≈ 0.3?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
high_rf [label="Rf > 0.4", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; low_rf [label="Rf < 0.2", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
dec_pol [label="Action: Decrease Mobile Phase Polarity", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; inc_pol [label="Action: Increase Mobile Phase Polarity", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
sep_check [label="Is Separation from Impurities Adequate?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
proceed [label="Proceed to Column Chromatography", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_solvent [label="Action: Try Different Solvent System (e.g., DCM/MeOH)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> rf_check; rf_check -> high_rf [label="Yes"]; rf_check -> low_rf [label="No"];
high_rf -> dec_pol; low_rf -> inc_pol;
dec_pol -> start [label="Re-run TLC"]; inc_pol -> start [label="Re-run TLC"];
rf_check -> sep_check [label="Close enough"];
sep_check -> proceed [label="Yes"]; sep_check -> change_solvent [label="No"]; change_solvent -> start [label="Re-run TLC"]; } ondot Caption: Decision-making logic for mobile phase optimization using TLC.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | 1. Incorrect mobile phase polarity. 2. Column was packed improperly (cracks/channels). 3. Sample was overloaded. | 1. Re-optimize the mobile phase with TLC. Aim for a lower Rf (0.2-0.3) for better separation. 2. Re-pack the column carefully using the slurry method. 3. Use less crude material or a larger column (increase silica-to-sample ratio). |
| Compound Won't Elute | 1. Mobile phase is not polar enough. 2. Compound is highly adsorbed or reacting with the silica. | 1. Gradually increase the polarity of the mobile phase (e.g., add a small percentage of methanol to your eluent).[13] 2. Test compound stability on a TLC plate. If it streaks or degrades, consider using a less acidic stationary phase like neutral alumina. |
| Cracked Silica Bed | The column ran dry (solvent level dropped below the top of the silica). | This is often unrecoverable. The column must be repacked. Always keep the silica bed wet with solvent.[7] |
| Broad Elution Bands | 1. Sample was loaded in too large a volume (wet loading issue). 2. Diffusion during a very slow run. | 1. Use the dry loading technique described in this protocol.[10] 2. Increase the flow rate slightly using pressure. |
References
-
University of California, Davis. (2024, August 18). 2.4A: Macroscale Columns. Chemistry LibreTexts. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
- Den Hollander, C. W. (1970). Process for the purification of 3-amino-5-methylisoxazole. U.S. Patent No. 3,536,729.
-
ResearchGate. (2023, March 10). What reagent to use for visualization of isoxazole on TLC?[Link]
-
Biotage. (2023, January 19). Dry loading vs. liquid loading, which provides better flash column chromatography results?[Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Kumar, A., et al. (2024). Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite. Scientific Reports, 14(1), 19681. [Link]
-
University of Alberta, Department of Chemistry. Column chromatography. [Link]
-
Reddit. (2020, January 3). Dry vs. Wet Loading in Column Chromatography. r/OrganicChemistry. [Link]
-
Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. [Link]
-
ES Food & Agroforestry. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]
-
SIELC Technologies. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. [Link]
-
Głowacka, I. E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5642. [Link]
-
ResearchGate. (2025, August 9). Synthesis and characterization of new pyrazole and isoxazole derivatives as potential antibacterial and antifungal agents. [Link]
-
Chemtips. (2013, January 29). Dry Loading in Flash Chromatography. WordPress.com. [Link]
-
Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. [Link]
- Berger, L., et al. (1959). 5-methyl-3-isoxazole carboxylic acid hydrazides. U.S. Patent No. 2,908,688.
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. [Link]
-
University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography. YouTube. [Link]
-
Ahmed, S. M., et al. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences, 27(2), 1-10. [Link]
-
Journal of Visualized Experiments. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A, 1507, 116-124. [Link]
-
Gomaa, A. M., et al. (2018). Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. Medicinal Chemistry, 14(6), 618-629. [Link]
-
Agilent. HPLC Column Troubleshooting: What Every HPLC User Should Know. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. [Link]
-
Aljerf, L., & Al-Chamaa, M. (2017). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Open Access Pub, 1(1). [Link]
-
ResearchGate. (2025, August 8). Aqueous phase synthesis, crystal structure and biological study of isoxazole extensions of pyrazole-4-carbaldehyde derivatives. [Link]
Sources
- 1. Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. web.uvic.ca [web.uvic.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistryviews.org [chemistryviews.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. orgsyn.org [orgsyn.org]
- 10. biotage.com [biotage.com]
- 11. reddit.com [reddit.com]
- 12. chemtips.wordpress.com [chemtips.wordpress.com]
- 13. Chromatography [chem.rochester.edu]
Application Note: Crystallization Methods for Isoxazole Carboxylate Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Crystalline Form in Isoxazole Carboxylate Drug Development
Isoxazole-containing compounds represent a cornerstone in modern medicinal chemistry, forming the structural basis for a wide range of pharmaceuticals, including antibiotics, anti-inflammatory agents, and anticancer drugs.[1][2] The incorporation of a carboxylate group often enhances the molecule's solubility and provides a key interaction point for biological targets. The solid-state form of these active pharmaceutical ingredients (APIs) is of paramount importance, as it dictates critical properties such as purity, stability, solubility, and bioavailability.
Crystallization is the most crucial method for the purification of organic compounds and for obtaining the desired solid-state form.[3][4] A well-controlled crystallization process not only removes impurities but also allows for the selection of specific polymorphs, which can have profoundly different physicochemical properties. This guide provides a comprehensive overview of the principles and practical methods for the successful crystallization of isoxazole carboxylate compounds, blending theoretical understanding with actionable laboratory protocols.
Pillar 1: Understanding the Physicochemical Landscape of Isoxazole Carboxylates
The successful crystallization of any compound begins with an understanding of its molecular properties. Isoxazole carboxylates possess a unique combination of functional groups that govern their behavior in solution.
-
The Isoxazole Ring: This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is electron-rich and moderately polar. It can participate in dipole-dipole interactions and, depending on the substituents, may act as a weak hydrogen bond acceptor.
-
The Carboxylate Group (-COOH): This is a highly polar, protic group capable of acting as both a strong hydrogen bond donor and acceptor. This functionality often leads to the formation of strong dimeric hydrogen bonds between molecules, a common motif in the crystal structures of carboxylic acids.[5]
This duality—a moderately polar heterocyclic core and a highly polar acidic tail—means that solubility can be highly variable and often requires a nuanced approach to solvent selection. The interplay between these groups will dictate how the molecules arrange themselves into a crystal lattice.[6]
Pillar 2: Strategic Solvent Selection
The choice of solvent is the single most critical parameter in a crystallization experiment.[7] An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room or sub-ambient temperatures.[3][8]
Solvent Screening Protocol
A systematic approach to solvent selection is essential.
-
Initial Screening: Place a few milligrams of the impure compound into several test tubes.
-
Solvent Addition: Add a small volume (e.g., 0.5 mL) of a single solvent to each tube.
-
Room Temperature Solubility: Observe if the compound dissolves immediately at room temperature. If it does, the solvent is likely too good and will result in poor recovery. Reject this solvent for single-solvent crystallization, but keep it in mind for anti-solvent methods.[3]
-
Hot Solubility: If the compound is not soluble at room temperature, gently heat the mixture to the solvent's boiling point. Add the solvent dropwise until the compound fully dissolves.[9]
-
Cooling and Crystallization: Allow the saturated solution to cool slowly to room temperature. A successful solvent will yield crystals upon cooling. If no crystals form, try scratching the inside of the tube with a glass rod or placing it in an ice bath to induce nucleation.[9][10]
The following table summarizes common solvents used in crystallization, ordered by decreasing polarity. For isoxazole carboxylates, solvents of intermediate polarity like alcohols, ethyl acetate, or acetone are often good starting points. Due to the hydrogen-bonding nature of the carboxylate group, protic solvents like ethanol or methanol can be particularly effective.[8][11]
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Characteristics |
| Water | 100 | 80.1 | Highly polar, protic. Good for polar compounds that can H-bond.[8] |
| Methanol | 65 | 32.7 | Polar, protic. Dissolves more polar compounds than other alcohols.[11] |
| Ethanol | 78 | 24.5 | Polar, protic. A versatile and common choice.[8] |
| Acetone | 56 | 20.7 | Polar, aprotic. Excellent solvent but very volatile.[11] |
| Ethyl Acetate | 77 | 6.0 | Intermediate polarity, aprotic. An excellent and versatile solvent.[11] |
| Dichloromethane | 40 | 9.1 | Low polarity, aprotic. Often too volatile for slow evaporation.[7] |
| Toluene | 111 | 2.4 | Nonpolar, aprotic. High boiling point can be a drawback.[8] |
| Hexanes | 69 | 1.9 | Nonpolar, aprotic. For nonpolar compounds or as an anti-solvent.[8] |
Logical Flow for Solvent Selection
The following diagram outlines the decision-making process for selecting an appropriate crystallization solvent or system.
Pillar 3: Crystallization Protocols
Once a suitable solvent system is identified, several methods can be employed to generate high-quality crystals. The choice of method depends on the compound's properties and the desired outcome.
General Crystallization Workflow
The overall process follows a consistent series of steps, regardless of the specific technique used to induce supersaturation.
Protocol 1: Slow Cooling Crystallization
Principle: This method relies on the difference in solubility of the compound at high and low temperatures. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, causing the solubility to decrease and the compound to crystallize out.[3]
Best For: Thermally stable compounds with a significant positive temperature coefficient of solubility.
Step-by-Step Protocol:
-
Place the isoxazole carboxylate compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring (e.g., on a hot plate) until the compound just dissolves. This creates a saturated solution at high temperature.
-
If any impurities remain undissolved, perform a hot filtration by passing the solution through a fluted filter paper into a clean, pre-warmed flask.[10]
-
Cover the flask with a watch glass or loosely plug it with cotton to prevent dust contamination and rapid evaporation.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. To encourage the formation of larger crystals, insulate the flask to slow the cooling rate further.[3]
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[9]
-
Collect the crystals by vacuum filtration using a Büchner funnel, wash them with a small amount of cold solvent, and allow them to air dry.[9]
Protocol 2: Slow Evaporation
Principle: Supersaturation is achieved by slowly removing the solvent from the solution at a constant temperature. As the solvent evaporates, the concentration of the solute increases until it exceeds the solubility limit and crystals begin to form.
Best For: Compounds that are highly soluble at room temperature or when only small amounts of material are available (e.g., using an NMR tube).[7]
Step-by-Step Protocol:
-
Dissolve the compound in a suitable solvent at room temperature. The solvent should be relatively volatile.[10]
-
Transfer the solution to a clean vial or beaker.
-
Cover the container in a way that allows for very slow evaporation. This can be achieved by covering the opening with parafilm and piercing it with a few small holes from a needle.
-
Place the container in a vibration-free location and allow it to stand for several days to weeks.
-
Once suitable crystals have formed, they can be carefully isolated from the remaining solution (mother liquor) with a pipette or by decanting the solvent.
Protocol 3: Vapor Diffusion
Principle: This technique involves two solvents: a "good" solvent in which the compound is soluble, and a "poor" solvent (or anti-solvent) in which the compound is insoluble but which is miscible with the good solvent. The anti-solvent slowly diffuses in vapor form into the solution of the compound, reducing its solubility and causing crystallization.[7]
Best For: Growing high-quality single crystals for X-ray diffraction, especially for sensitive or complex molecules.
Step-by-Step Protocol:
-
Dissolve the isoxazole carboxylate compound in a minimal amount of the "good" solvent in a small, open container (e.g., a 1-dram vial).
-
Place this small vial inside a larger, sealable container (e.g., a beaker or a jar).
-
Add a layer of the "poor" solvent to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Seal the larger container tightly. The vapor of the poor solvent will slowly diffuse into the solution containing the compound.
-
Place the setup in a stable, vibration-free environment and monitor for crystal growth over several days.
Protocol 4: Anti-Solvent Addition
Principle: Similar to vapor diffusion, this method uses a good solvent and a miscible poor solvent. However, instead of relying on slow vapor diffusion, the poor solvent (anti-solvent) is added directly and slowly to a saturated solution of the compound in the good solvent.[12]
Best For: Compounds that are highly soluble in the primary solvent, or for rapid, large-scale crystallization.
Step-by-Step Protocol:
-
Dissolve the compound in a minimal amount of the "good" solvent to create a saturated or near-saturated solution.
-
While stirring the solution, add the "poor" solvent (anti-solvent) dropwise.
-
Observe the solution for the first sign of persistent cloudiness (turbidity). This indicates that the solution is supersaturated and nucleation is beginning.
-
Stop adding the anti-solvent and allow the solution to stand undisturbed. Crystals should form as the system equilibrates.
-
If necessary, gentle warming to redissolve the precipitate followed by slow cooling can improve crystal quality.
-
Isolate the crystals via vacuum filtration as described previously.
Troubleshooting Common Crystallization Problems
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not sufficiently supersaturated; Compound is too soluble; Cooling was too rapid for nucleation to occur. | Add a "seed" crystal of the compound; Scratch the inner surface of the flask with a glass rod; Cool the solution in an ice bath; Partially evaporate some solvent and re-cool.[3][10] |
| "Oiling Out" | The solution becomes supersaturated at a temperature above the compound's melting point; The compound has a low melting point or impurities are depressing it. | Reheat the solution to dissolve the oil, then add more solvent before cooling again; Try a lower-boiling point solvent; Ensure the starting material is sufficiently pure.[8] |
| Formation of Powder or Tiny Crystals | Nucleation is too rapid; Solution is too concentrated; Cooling is too fast. | Slow down the cooling rate by insulating the flask; Use a more dilute solution; Use a solvent in which the compound is less soluble.[3] |
| Poor Crystal Recovery | The compound is too soluble in the cold solvent; Not enough time was allowed for crystallization. | Use a different solvent or a mixed-solvent system; Ensure the solution is cooled sufficiently (ice bath); Allow more time for crystallization to complete. |
References
- UCT Science. SOP: CRYSTALLIZATION.
- Scribd. Crystallization Techniques for Purification.
- Quora. How to choose a solvent for crystallization of an organic compound.
- ResearchGate. Solvent design for crystallization of carboxylic acids.
- Guide for crystallization.
- Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use.
- YouTube. Recrystallization Technique for Organic Chemistry with Nadia Korovina.
- Myerson, A. S. (Ed.). Crystallization of Organic Compounds. John Wiley & Sons.
- ACS Publications. Theoretical and Structural Understanding of the Different Factors Influencing the Formation of Multicomponent Crystals of 2,4-Dichlorophenoxyacetic Acid with N-heterocyclic Compounds.
- Google Patents. Purification of carboxylic acids by complexation with selective solvents.
- Wikipedia. Isoxazole.
- A review of isoxazole biological activity and present synthetic techniques.
Sources
- 1. Isoxazole - Wikipedia [en.wikipedia.org]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. content.e-bookshelf.de [content.e-bookshelf.de]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. unifr.ch [unifr.ch]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. scribd.com [scribd.com]
- 11. quora.com [quora.com]
- 12. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Pyrazinyl-Isoxazole Solubility Troubleshooting
Topic: Troubleshooting Poor Solubility of Pyrazinyl-Isoxazole Compounds Ticket ID: #PYR-ISO-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division
Core Directive & Executive Summary
The "Brick Dust" Challenge:
Pyrazinyl-isoxazole scaffolds are notorious in drug discovery for exhibiting "brick dust" properties—high melting points (>200°C) and low aqueous solubility (<10 µM). This is primarily driven by the high molecular planarity of the linked heteroaromatic rings, which facilitates strong
This guide provides a self-validating troubleshooting workflow to address solubility issues at the interface of chemistry and biology.
Troubleshooting Modules (Q&A Format)
Module A: Biological Assay Crash-Outs
User Question: "My compound (
Technical Diagnosis: This is a classic Kinetic Solubility failure. The compound is likely crystallizing due to the "solvent shock" of moving from 100% DMSO to an aqueous buffer. The high lattice energy of the planar pyrazinyl-isoxazole core drives rapid precipitation before the compound can equilibrate.
Step-by-Step Resolution:
-
Check the "Intermediate Dilution" Step:
-
Incorrect Protocol: Direct addition of 10 mM DMSO stock into media. This creates a local high-concentration plume that triggers nucleation.
-
Correct Protocol: Perform a serial dilution in 100% DMSO first to create 1000x stocks. Then, dilute these stocks into the media with rapid vortexing. This ensures the final DMSO concentration is uniform (e.g., 0.1%).
-
-
Implement a Kinetic Solubility Screen (Nephelometry):
-
Before running the cell assay, validate solubility limits using laser nephelometry.
-
Protocol:
-
Prepare 10 mM DMSO stock.
-
Spike into PBS (pH 7.4) at concentrations: 1, 10, 50, 100 µM.
-
Incubate for 90 mins at 37°C.
-
Measure light scattering. Threshold: If scattering > 10 RLU (Relative Light Units) above background, the compound has precipitated.
-
-
-
Switch to a Pre-Complexation Method:
-
If the compound is highly lipophilic (LogP > 4), pre-complex it with serum proteins.
-
Incubate the compound with 100% FBS for 30 minutes before adding to the media. The albumin in FBS acts as a carrier, preventing the "brick dust" crash-out.
-
Module B: Structural Modification (Medicinal Chemistry)
User Question: "I need to improve solubility but cannot change the pharmacophore. The pyrazine and isoxazole nitrogens are essential for binding. What structural changes will improve solubility without killing potency?"
Technical Diagnosis:
The issue is likely Crystal Packing Efficiency . Planar molecules pack tightly (low entropy), requiring high energy to break the lattice. You must disrupt this planarity to lower the Melting Point (
Step-by-Step Resolution:
-
The "Magic Methyl" Strategy (Ortho-Substitution):
-
Increase
Fraction:-
Replace flat aromatic substituents (e.g., phenyl) with aliphatic equivalents (e.g., piperazine, morpholine, or spiro-cycles).
-
Target: Aim for an
(fraction of carbons) > 0.4.
-
-
Avoid Symmetry:
-
Symmetrical molecules crystallize more easily. If your pyrazine is symmetrically substituted, break the symmetry (e.g., change a methyl to an ethyl).
-
Table 1: Impact of Structural Tweaks on Pyrazinyl-Isoxazole Solubility
| Modification Strategy | Mechanism | Expected Solubility Fold-Change | Risk to Potency |
| Ortho-Methylation | Twists dihedral angle; disrupts packing | 5x - 20x | Moderate (Steric clash) |
| Solubilizing Tail | Adds ionizable amine (e.g., piperazine) | >100x (at pH < pKa) | Low (if solvent exposed) |
| Ether Linker | Adds flexibility; breaks planarity | 10x - 50x | High (changes geometry) |
Module C: Formulation & Salt Formation
User Question: "I tried making an HCl salt, but it dissociates in water and precipitates. The pH of the saturated solution is around 2. Why isn't the salt stable?"
Technical Diagnosis: Pyrazinyl-isoxazoles are extremely weak bases . The isoxazole ring is electron-withdrawing, often pulling the pKa of the pyrazine nitrogen down to ~0.5 - 1.5 [4].
-
Rule of Thumb: For a stable salt,
. -
Since the conjugate acid of the pyrazine is so acidic, water (pKa -1.7 for
) acts as a base strong enough to deprotonate it, causing disproportionation (hydrolysis) of the salt back to the free base.
Step-by-Step Resolution:
-
Abandon Standard Salt Screens:
-
Do not use weak acids (Tartaric, Citric). They will not protonate this scaffold.
-
Only strong sulfonic acids (Methanesulfonic, Isethionic) have a chance, but hygroscopicity will be a major issue.
-
-
Switch to Amorphous Solid Dispersion (ASD):
-
Instead of a crystalline salt, create an amorphous dispersion using a polymer like HPMCAS or PVP-VA.
-
Protocol (Solvent Casting):
-
Dissolve Compound + Polymer (1:3 ratio) in Acetone/Methanol.
-
Rotary evaporate to dryness.
-
Vacuum dry for 24h.
-
Result: The polymer "freezes" the compound in a high-energy amorphous state, preventing crystallization and improving dissolution rate.
-
-
-
Use Cosolvent/Surfactant Systems for IV Dosing:
-
If IV formulation is needed, use the "PEG/Water" approach.
-
Recommended Vehicle: 10% DMSO / 40% PEG400 / 50% Water.
-
Note: Always add water last and slowly to prevent crashing.
-
Visualization & Logic Flows
Diagram 1: Solubility Troubleshooting Decision Tree
This logic flow guides you through the correct remediation strategy based on your compound's specific physicochemical failure mode.
Caption: Decision tree for selecting chemical modification vs. formulation strategies based on pKa and Melting Point (
Diagram 2: The "Ortho-Twist" Effect
Visualizing how structural modification disrupts
Caption: Mechanism of solubility improvement via ortho-substitution (The "Magic Methyl" effect).
References
-
Anderson, D. R., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.[3][4] Journal of Medicinal Chemistry, 54(6), 1779–1794. Link
-
Follmann, M., et al. (2012). Concepts for the Discovery of Soluble Guanylate Cyclase Stimulators with Improved Potency and Solubility. Journal of Medicinal Chemistry, 55(5), 2035–2044. Link
-
Yalkowsky, S. H., & Valbani, S. C. (1980). Solubility and melting point relationship. Journal of Pharmaceutical Sciences, 69(8), 912–914. Link
-
Lester, J. B., et al. (2018). Improving potency, selectivity and solubility through the application of rationally designed solubilizing groups.[5] Bioorganic & Medicinal Chemistry Letters, 28(15), 2616-2621. Link
Sources
- 1. Discovery of potent Pan-Raf inhibitors with increased solubility to overcome drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Medicine Maker | Solving the Problem of Insolubility: Part I [themedicinemaker.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. ROCK inhibitors 2. Improving potency, selectivity and solubility through the application of rationally designed solubilizing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isoxazole Synthesis Optimization
Topic: Optimizing Reaction Conditions for Isoxazole Synthesis Audience: Researchers, Medicinal Chemists, Process Chemists[1]
Introduction: The Isoxazole Challenge
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the isoxazole ring is a privileged scaffold in drug discovery (e.g., valdecoxib, leflunomide), yet its synthesis is often plagued by two critical failure modes: poor regiocontrol and side-reaction cascades (specifically furoxan formation).[1]
This guide moves beyond textbook definitions to address the causality of these failures. We focus on the two primary synthetic engines: the [3+2] Cycloaddition (Nitrile Oxide route) and the Claisen-type Condensation (Hydroxylamine + 1,3-Dicarbonyl).
Module 1: [3+2] Cycloaddition (Nitrile Oxide Route)
Q: My thermal cycloaddition yields a 1:1 mixture of 3,5- and 3,4-isomers. How do I enforce regioselectivity?
A: Thermal cycloadditions are governed by FMO (Frontier Molecular Orbital) interactions, which are often weak and non-directional for internal alkynes or electronic-neutral substrates. You must switch to a catalytic system to override these thermodynamics.
-
For 3,5-Disubstituted Isoxazoles: Use Copper(I) Catalysis (CuAAC-like) .[1][2]
-
For 3,4-Disubstituted Isoxazoles: Use Ruthenium(II) Catalysis .
Q: I am observing a significant "dimer" byproduct (Furoxan). How do I stop this?
A: This is the most common failure mode. Nitrile oxides are unstable high-energy dipoles. If the dipolarophile (alkyne) concentration is too low, or the nitrile oxide generation is too fast, the nitrile oxide will react with itself to form a furoxan (1,2,5-oxadiazole-2-oxide).
Troubleshooting Protocol:
-
In Situ Generation: Never isolate the nitrile oxide. Generate it in situ from an aldoxime (using NCS/Base) or a nitroalkane (using PhNCO).[1]
-
Syringe Pump Addition: Add the nitrile oxide precursor slowly to a solution containing a large excess (3–5 equiv) of the alkyne.
-
High Concentration: Run the reaction at high molarity (>0.5 M) with respect to the alkyne to kinetically favor the cross-reaction over dimerization.
Visual Guide: [3+2] Cycloaddition Decision Tree
Caption: Decision matrix for selecting catalytic vs. thermal routes based on alkyne substitution and desired regiochemistry.
Module 2: Condensation (Hydroxylamine + 1,3-Dicarbonyl)[1]
Q: My unsymmetrical 1,3-diketone yields a mixture of regioisomers. How do I control this?
A: The "textbook" condensation is notoriously non-selective because hydroxylamine (NH₂OH) is an ambident nucleophile (N vs. O attack) and the diketone has two electrophilic sites.
The Fix: The
-
Step 1: React the 1,3-diketone with DMF-DMA (N,N-dimethylformamide dimethyl acetal). This converts the most accessible carbonyl into an enaminone.
-
Step 2: React the enaminone with hydroxylamine hydrochloride.
-
Mechanism: The Nitrogen of NH₂OH will exclusively attack the carbon attached to the leaving group (NMe₂), locking the regiochemistry.
-
Q: I'm getting an O-alkylated side product (Isoxazolium salt or open chain). Why?
A: This is a pH issue.
-
Basic Conditions (pH > 10): Hydroxylamine exists as the anion (NH₂O⁻).[1] The Oxygen is the harder nucleophile and may attack the carbonyl, leading to undesired O-alkylation or fragmentation.
-
Acidic/Neutral Conditions (pH 4–7): The Nitrogen is the active nucleophile.
-
Correction: Buffer your reaction with Sodium Acetate (NaOAc) or use Hydroxylamine Hydrochloride directly in ethanol/water.[1] Avoid strong bases like NaOH unless specifically required for a subsequent rearrangement.
Module 3: Purification & Workup
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Emulsion during extraction | Amphiphilic nature of isoxazoles. | Filter through Celite® before separation.[8] Add brine or a small amount of MeOH to the organic layer. |
| Product contaminated with Diketone | Incomplete conversion. | Wash organic layer with 5% aqueous NaOH .[8] The diketone (acidic proton) will move to the aqueous phase; the isoxazole will remain in the organic phase. |
| Product contaminated with Furoxan | Dimerization of nitrile oxide.[8] | Furoxans are often less polar. Attempt separation via Flash Chromatography (Hexane/EtOAc). If R_f is too close, recrystallize from EtOH/Water.[1] |
| Decomposition on Silica | Acid sensitivity of isoxazole. | Pre-treat silica gel with 1% Triethylamine (TEA) in the eluent to neutralize acidic sites. |
Experimental Protocols
Protocol A: Regioselective Synthesis via -Enaminones
Best for: Unsymmetrical isoxazoles with high regiocontrol.
-
Enaminone Formation:
-
Dissolve 1,3-diketone (1.0 equiv) in toluene.
-
Add DMF-DMA (1.1 equiv).
-
Reflux for 3–6 hours. Monitor TLC for disappearance of diketone.
-
Concentrate in vacuo to obtain the crude enaminone (often a yellow solid).
-
-
Cyclization:
Protocol B: Copper-Catalyzed [3+2] Cycloaddition (CuAAC-Isoxazole)
Best for: 3,5-Disubstituted isoxazoles from terminal alkynes.
-
Reagents: Alkyne (1.0 equiv), Chloro-oxime (1.2 equiv - precursor), CuSO₄·5H₂O (0.05 equiv), Sodium Ascorbate (0.15 equiv), KHCO₃ (2.0 equiv).[1]
-
Solvent: t-BuOH / Water (1:1).
-
Procedure:
-
Dissolve alkyne and copper reagents in the solvent mixture.
-
Add the Chloro-oxime slowly (over 30 mins) to the stirring mixture. Note: The base (KHCO₃) generates the nitrile oxide in situ.
-
Stir at RT for 4–12 hours.
-
-
Workup: Dilute with water, extract with DCM. The copper salts remain in the aqueous phase.
References
-
Regioselectivity in Cycloadditions: Himo, F., et al. "Copper(I)-Catalyzed Synthesis of Azoles.[1] DFT Study Predicts Unprecedented Reactivity and Intermediates." J. Am. Chem. Soc., 2005, 127, 210–216.[1] Link[1]
-
Furoxan Side Reactions: Grecian, S., & Fokin, V. V.[1] "Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles." Angew. Chem. Int. Ed., 2008, 47, 8285–8287.[1] Link[1]
-
Enaminone Route: Silva, R. G. M., et al. "Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones." RSC Advances, 2018, 8, 4604–4613.[1] Link
-
Green Chemistry Approaches: Boominathan, M., et al. "Green synthesis of isoxazole derivatives: A review."[1] Current Organic Chemistry, 2017.[1] Link
-
Purification & Workup: "Troubleshooting guide for the synthesis of isoxazole derivatives." BenchChem Technical Notes, 2025. Link[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 3. Major mechanistic differences between the reactions of hydroxylamine with phosphate di- and tri-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of excited state proton dissociation in microhydrated hydroxylamine clusters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent progress in synthesis and application of furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
purification challenges for polar heterocyclic compounds
Mechanism: SFC is a form of normal-phase chromatography where the primary mobile phase is supercritical carbon dioxide (CO2), often mixed with a small amount of a polar co-solvent like methanol. [21][22]The low viscosity and high diffusivity of supercritical CO2 allow for very high flow rates and rapid separations, significantly increasing throughput. [11][12]It is excellent for purifying moderately polar to non-polar compounds and is increasingly used for more polar molecules with the right choice of co-solvents and stationary phases. [11]
References
-
How Good is SFC for Polar Analytes? | Chromatography Today. [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
-
HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. [Link]
-
Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC | Waters. [Link]
-
Overcoming peak tailing of basic analytes in silica type a stationary phases in RP - Phenomenex. [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. [Link]
-
Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications - PubMed. [Link]
-
(PDF) Mixed-Mode Chromatography - ResearchGate. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]
-
Mixed-Mode Chromatography—A Review - LCGC International. [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. [Link]
-
Why HILIC is what your polar compounds need for purification - Buchi.com. [Link]
-
Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC) | Waters. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]
-
Basic Principles for Purification Using Supercritical Fluid Chromatography. [Link]
-
Supercritical fluid chromatography - Wikipedia. [Link]
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
-
Supercritical Fluid Chromatography - Buchi.com. [Link]
-
Mixed-Mode Chromatography and Stationary Phases. [Link]
-
Hydrophilic interaction chromatography - Wikipedia. [Link]
-
ion exchange chromatography - iajps. [Link]
-
Using pH to optimize reversed-phase flash chromatography separations | Biotage. [Link]
-
Ion Exchange Chromatography - ResearchGate. [Link]
-
Introduction to Ion Exchange Chromatography | Bio-Rad. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. [Link]
-
Exploring the Principle of Ion Exchange Chromatography and Its Applications. [Link]
-
Ion-Exchange Chromatography: Basic Principles and Application - PubMed. [Link]
-
Optimizing selectivity during reversed-phase high performance liquid chromatography method development: Prioritizing experimental conditions - ResearchGate. [Link]
-
For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. [Link]
-
Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft.. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. labex.hu [labex.hu]
- 5. waters.com [waters.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. labcompare.com [labcompare.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 16. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 17. Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. helixchrom.com [helixchrom.com]
- 19. researchgate.net [researchgate.net]
scaling up the synthesis of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate
This guide is structured as a dynamic Technical Support Center for researchers scaling up the synthesis of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate . It moves beyond generic textbook instructions to address the specific electronic and engineering challenges posed by the electron-deficient pyrazine ring.
Ticket Subject: Synthesis & Scale-Up of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate Assigned Specialist: Senior Application Scientist Status: Open Priority: High (Process Safety & Regiocontrol)
Process Overview & Logic Map
The synthesis follows a classical two-step protocol: Claisen Condensation followed by Heterocyclization . However, the pyrazine moiety introduces specific risks regarding regioselectivity and intermediate stability.
The Synthetic Pathway (Graphviz Visualization)
The following diagram illustrates the workflow and the critical decision points where the process can diverge into impurities.
Caption: Workflow for the regioselective synthesis of the target isoxazole, highlighting critical divergence points.
Step 1: Claisen Condensation (The Enolate Formation)
Reaction: 2-Acetylpyrazine + Dimethyl Oxalate
Troubleshooting Guide
Q: The reaction mixture turned into a solid block during base addition. How do I handle this at scale? A: This is a common issue with sodium enolates of diketo esters.
-
Cause: The sodium salt of the intermediate is insoluble in methanol/THF.
-
Solution: Do not stop stirring.
-
Solvent Ratio: Ensure you are using at least 10-15 volumes of solvent (MeOH or Toluene/MeOH mix).
-
Engineering: Use an overhead stirrer with a high-torque motor and a pitch-blade impeller, not a magnetic stir bar.
-
Inverse Addition: If viscosity is unmanageable, slurry the base and oxalate first, then slowly add the solution of 2-acetylpyrazine. This keeps the monomer concentration low and controls the precipitate morphology.
-
Q: My yield is low (<50%), and I see unreacted acetylpyrazine. A: The pyrazine ring is electron-withdrawing, making the acetyl protons more acidic, but also making the carbonyl susceptible to nucleophilic attack.
-
Moisture Sensitivity: Sodium methoxide (NaOMe) degrades instantly with moisture. Ensure the reactor is purged with
and the solvent is anhydrous (<200 ppm water). -
Base Quality: Use fresh solid NaOMe (95%+) or a titrated solution. Old bottles of solid NaOMe often consist largely of NaOH and Sodium Carbonate, which are not strong enough to drive the equilibrium fully.
Q: I see a dark tar forming. A: Pyrazines are thermally sensitive and prone to polymerization under strongly basic conditions.
-
Temperature Control: Maintain the internal temperature between 0°C and 5°C during the addition. Do not let it rise above 10°C until the addition is complete.
-
Quenching: Do not let the enolate sit for days. Quench it into the next step (acidification/cyclization) as soon as the starting material is consumed.
Step 2: Cyclization (The Regioselectivity Challenge)
Reaction: Diketo Ester Salt + Hydroxylamine Hydrochloride
Critical Mechanism:
To get the 5-pyrazinyl-3-carboxylate (Target), the hydroxylamine nitrogen must attack the C2 carbonyl (next to the ester) or the oxygen must attack C4. Standard literature confirms that under acidic conditions (using
Troubleshooting Guide
Q: I have isolated the "Wrong Isomer" (Methyl 3-(2-pyrazinyl)isoxazole-5-carboxylate). Why? A: This indicates the nucleophilic attack occurred at the C4 carbonyl (next to the pyrazine) first.
-
Cause: The pyrazine ring makes the C4 ketone highly electrophilic. If the pH is too high (basic), the free hydroxylamine (
) attacks the most electrophilic site (C4) under kinetic control. -
Correction: Ensure the reaction is acidic . Use Hydroxylamine Hydrochloride (
) without adding extra base. The buffering capacity of the sodium enolate (from Step 1) plus the HCl from the reagent usually creates the correct pH window (pH 2-4). -
Protocol Adjustment: Add the enolate solid slowly to a solution of
in MeOH. This ensures the enolate is immediately protonated and reacts in an acidic environment.
Q: The reaction is stalling; I still see the diketo ester intermediate. A:
-
Temperature: This cyclization often requires reflux (MeOH, 65°C) for 2-4 hours. Room temperature is insufficient for the dehydration step.
-
Water Content: While water is a byproduct, too much water in the solvent can push the equilibrium back or cause hydrolysis of the ester. Use Methanol with <0.5% water.
Purification & Quality Control
Chromatography is expensive at scale. We aim for crystallization.
Q: How do I remove the inorganic salts (NaCl) without aqueous workup? A:
-
Cool the reaction mixture to 0°C.
-
The product (Isoxazole) and NaCl will likely precipitate together if the concentration is high.
-
Better approach: Evaporate the MeOH to 20% volume. Add Water. The ester is organic; it should precipitate as a solid while NaCl dissolves. Filter the solid.[1]
Q: The product is colored (yellow/brown). A: Pyrazine impurities are often highly colored.
-
Recrystallization: Recrystallize from Methanol/Water (3:1) or Ethanol .
-
Charcoal: If color persists, treat the hot alcoholic solution with activated charcoal (5 wt%) for 15 minutes before filtering hot.
QC Data Specifications
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| Purity | > 98.0% | HPLC (254 nm) |
| Regioisomer | < 1.0% (3-Pyrazinyl isomer) | 1H-NMR |
| Identity | Proton at C4 ~7.3-7.5 ppm (s) | 1H-NMR |
Note on NMR: The proton on the isoxazole ring (H4) is the diagnostic handle. In the 5-substituted-3-carboxylate (Target), H4 is usually shifted slightly upfield compared to the isomer, but 2D-NMR (HMBC) is the gold standard for confirmation.
Safety & Engineering Controls
Pyrazine Handling[4][5]
-
Sensitizer: 2-Acetylpyrazine and its derivatives can be respiratory sensitizers. Handle all solids in a fume hood or powder enclosure.
-
Thermal Hazard: The diketo ester intermediate is a high-energy species. Do not heat the dry solid. Keep it wet with solvent.
Waste Disposal
-
Aqueous Waste: The mother liquor will contain methoxide/hydroxylamine residues. Quench with dilute bleach (to destroy hydroxylamine) before pH adjustment and disposal, as hydroxylamine can be explosive if concentrated and heated.
References
-
General Isoxazole Synthesis: Bastiaansen, L. A. M., & Godefroi, E. F. (1982). Synthesis of 3-substituted 5-arylisoxazoles. Journal of Organic Chemistry, 47(13), 2643–2647.
- Regioselectivity Mechanisms: Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry (3rd Ed.). Elsevier. (Standard authoritative text on heterocycle regiochemistry).
-
Pyrazine Safety: National Center for Biotechnology Information. (2024).[2][3][4] PubChem Compound Summary for CID 14286, 2-Acetylpyrazine.
- Scale-Up of Diketo Esters: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a specific Process Safety Hazard Assessment (PHA) in your facility.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Spectrophotometric determination of hydroxylamine and its derivatives in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
dealing with regioisomer formation in isoxazole synthesis
Current Status: Operational Topic: Troubleshooting Regioisomer Formation in Isoxazole Synthesis Ticket Priority: High (Structural Isomerism Issues)
The Core Challenge: The Regioisomer Trap
Welcome to the Isoxazole Synthesis Support Hub. If you are here, you are likely facing the classic "3,5- vs. 3,4-disubstitution" dilemma.
In standard [3+2] cycloadditions between a nitrile oxide and a terminal alkyne, the reaction is heavily biased toward the 3,5-disubstituted product due to electronic control (FMO theory) and steric factors. Accessing the 3,4-isomer or controlling selectivity in condensation reactions requires specific "patches" to your experimental workflow.
Use the Decision Matrix below to select the correct protocol for your target isomer.
Method Selection Decision Matrix
Figure 1: Strategic workflow for selecting the synthesis route based on the desired regioisomer.
Module 1: Targeting 3,5-Disubstituted Isoxazoles
The Standard: Thermal 1,3-Dipolar Cycloaddition
This is the default pathway. The reaction between a nitrile oxide (dipole) and a terminal alkyne (dipolarophile) naturally favors the 3,5-isomer.
Why it works (The Logic):
-
Electronic: The HOMO of the alkyne interacts with the LUMO of the nitrile oxide. The carbon of the nitrile oxide is electrophilic, and the terminal carbon of the alkyne is nucleophilic, leading to the C3-C5 bond formation.
-
Steric: The bulky substituent on the alkyne prefers to be distal to the substituent on the nitrile oxide.
Protocol A: In Situ Nitrile Oxide Generation (Huisgen Method)
Use this for robust, one-pot synthesis.
-
Precursor: Dissolve the aldoxime (R-CH=NOH) in DCM or DMF.
-
Chlorination: Add N-Chlorosuccinimide (NCS) (1.1 equiv) at 0°C to generate the hydroximidoyl chloride. Stir for 1-2 hours.
-
Checkpoint: Verify chlorination by TLC (shift in Rf).
-
-
Cycloaddition: Add the terminal alkyne (1.2 equiv).
-
Base Addition: Slowly add TEA (Triethylamine) (1.2 equiv) dissolved in solvent over 30-60 minutes.
-
Critical: Slow addition keeps the concentration of free nitrile oxide low, preventing dimerization into furoxans.
-
Troubleshooting Table: 3,5-Synthesis
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Dimer Formation | Nitrile oxide concentration too high. | Slow down the addition of the base (syringe pump). Use a large excess of dipolarophile. |
| No Reaction | Steric bulk on alkyne. | Switch to Cu(I) catalysis . Use CuI (5 mol%) and base to form the copper acetylide, which reacts faster. |
| Wrong Regioisomer (Mixture) | Internal alkyne used.[1][2][3][4][5] | Thermal cycloaddition with internal alkynes is notoriously unselective. Switch to Module 3 (Condensation) . |
Module 2: Targeting 3,4-Disubstituted Isoxazoles
The Challenge
Direct cycloaddition rarely yields the 3,4-isomer because it requires forcing the bulky groups to clash (steric disfavor) and fighting the natural electronic polarization. You must use a "Director" strategy.
Protocol B: The Enamine-Triggered Route (Metal-Free)
Reference: Jia et al., Synlett 2013; 24: 79-84.
This method uses an aldehyde and a secondary amine to form an enamine in situ. The enamine is highly regioselective, directing the nitrile oxide to the correct position before oxidation.
Workflow:
-
Reagents: Aldehyde (R1-CHO), Hydroximidoyl chloride (R2-C(Cl)=NOH), Pyrrolidine (20 mol%), TEA.
-
Mechanism:
-
Aldehyde + Pyrrolidine → Enamine.
-
Enamine + Nitrile Oxide → [3+2] Cycloaddition (highly regioselective for 3,4-position due to enamine polarization).
-
Intermediate: 4,5-dihydroisoxazole.
-
-
Oxidation: The intermediate often auto-oxidizes or requires mild oxidation (e.g., DDQ or MnO2) to form the aromatic isoxazole.
Protocol C: Ruthenium Catalysis (Advanced)
Reference: Fokin et al., J. Am. Chem. Soc. 2008; 130: 8923.[4][5][6]
Similar to RuAAC for triazoles, Cp*RuCl(cod) complexes can catalyze the formation of 3,4-isoxazoles, particularly when using 1-haloalkynes or specific internal alkynes.
-
Catalyst: [Cp*RuCl(cod)] (1-5 mol%).
-
Solvent: DCE or Toluene, ambient temperature to 60°C.
-
Note: This is less "universal" than the copper method for triazoles but is the best metal-catalyzed option for 3,4-regiocontrol.
Module 3: Condensation Strategies (The "Switchable" Route)
When cycloaddition fails, condensation of hydroxylamine with 1,3-dicarbonyls is the alternative. However, unsymmetrical diketones yield mixtures.
The Fix: Enaminones as Regio-Directors
Instead of using a raw 1,3-diketone, convert it to an enaminone using DMF-DMA (N,N-Dimethylformamide dimethyl acetal).
Reaction Logic:
-
R-CO-CH2-CO-R' + DMF-DMA → Enaminone Intermediate .
-
The enaminone "locks" one side of the molecule, making it electronically distinct.
-
Regio-Switching:
-
Standard Conditions (MeOH, Reflux): Favors 5-substituted isoxazoles.[7]
-
Lewis Acid Conditions (BF3·OEt2): Can invert selectivity to favor 4-substituted or specific 3,5-patterns depending on the R-groups.
-
Regioselectivity Mechanism Flowchart
Figure 2: The Enamine-Triggered workflow for accessing the elusive 3,4-isomer.
Frequently Asked Questions (FAQ)
Q: I am seeing a "furoxan" byproduct. What is it? A: Furoxan is the dimer of your nitrile oxide. It forms when the concentration of the nitrile oxide is too high relative to the dipolarophile.
-
Fix: Use a syringe pump to add the base (TEA) very slowly over 4-8 hours. This keeps the steady-state concentration of the nitrile oxide low, forcing it to react with the alkyne (which should be in excess) rather than itself.
Q: Can I use CuAAC (Click) conditions for isoxazoles? A: Yes and No. Standard CuAAC reagents (CuSO4 + Ascorbate) generate Cu(I). While Cu(I) does form copper acetylides that react with nitrile oxides to favor the 3,5-isomer, the rate acceleration is not as dramatic as with azides. However, it is a valid method to ensure 3,5-regioselectivity if thermal methods are yielding mixtures.
Q: My 1,3-diketone condensation gives a 50:50 mixture. How do I separate them? A: Separation is difficult. It is better to prevent the mixture. Convert your diketone to an enaminone (using DMF-DMA) before adding hydroxylamine. The amino-group acts as a leaving group and directs the nucleophilic attack of the hydroxylamine more precisely than a simple ketone oxygen.
References
-
Jia, Q.-F., et al. (2013). "Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition." Synlett, 24, 79-84.
-
Himo, F., et al. (2005).[5] "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Selectivity." Journal of the American Chemical Society, 127(1), 210-216.[5] (Mechanistic basis for Cu(I) acetylide reactivity).
-
Boren, B. C., Fokin, V. V., et al. (2008).[4][5] "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society, 130(28), 8923-8930. (Establishes Cp*RuCl regiochemistry principles).
-
Silva, R. G. M., & Rosa, F. A. (2018).[8] "Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones." RSC Advances, 8, 4465-4474.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
strategies to improve the stability of isoxazole compounds in solution
Technical Support Center: Isoxazole Stability Optimization Current Status: Operational | ID: KB-ISOX-2026 | Priority: High
Executive Summary: The Isoxazole Paradox
User Query: "Why is my isoxazole scaffold degrading in solution, and how do I stabilize it?"
Technical Insight: The isoxazole ring is a "masked" 1,3-dicarbonyl equivalent. While aromatic, its N-O bond is chemically labile (bond energy ~55 kcal/mol), creating a specific vulnerability profile. Instability usually stems from three distinct vectors: Base-Catalyzed Ring Opening (BCRO) , Reductive N-O Cleavage , or Photo-Isomerization .
Your strategy must shift from "passive storage" to "active structural defense." This guide details the mechanistic root causes and provides validated engineering controls to stabilize the scaffold.
Diagnostic Core: Mechanisms of Failure
To fix the instability, you must first identify the degradation pathway. Use the following breakdown to diagnose your specific issue.
A. Base-Catalyzed Ring Opening (The "Kemp" Mechanism)
-
Symptom: Compound degradation in pH > 7.5 or during basic workups (e.g., NaHCO₃ washes).
-
Mechanism: If the C3-position is unsubstituted (C3-H), a base can abstract this proton. The resulting carbanion triggers a concerted elimination, cleaving the N-O bond to form a cyanoenolate.
-
Critical Factor: The acidity of the C3-proton (pKa ~20-25 in DMSO, but lower with Electron Withdrawing Groups (EWGs)).
B. Reductive Cleavage (Metabolic & Chemical)
-
Symptom: Rapid clearance in liver microsomes (t½ < 10 min) or degradation in the presence of thiols/metals.
-
Mechanism: The weak N-O bond is a target for single-electron transfer (SET). Biological reductases (e.g., CYP450, aldehyde oxidase) or chemical reducing agents (Fe²⁺, dithiothreitol) cleave the bond to yield
-amino enones.
C. Photochemical Rearrangement
-
Symptom: Degradation under ambient light; formation of oxazole isomers.
-
Mechanism: UV irradiation (300-360 nm) excites the ring, causing N-O homolysis. This forms a transient azirine intermediate, which rearranges to a thermodynamically more stable oxazole.[1]
Visualization: Degradation Pathways
The following diagram maps the kinetic fate of the isoxazole ring under stress.
Caption: Kinetic pathways of isoxazole degradation. Note that C3-substitution blocks the upper (base-catalyzed) pathway.
Strategic Solutions: Engineering Stability
Strategy 1: The "C3-Blockade" (Chemical Stability)
To prevent base-catalyzed ring opening, you must remove the acidic proton at C3.
-
Action: Substitute C3 with an alkyl or aryl group.
-
Impact: 3,5-disubstituted isoxazoles are exponentially more stable to base than 3-unsubstituted analogs.
-
Caveat: If you must keep C3-H (for SAR reasons), avoid EWGs at C4, as they increase C3-H acidity.
Strategy 2: Electronic Tuning (Metabolic Stability)
Reductive metabolism attacks the N-O bond. Electron-rich rings are harder to reduce.
-
Action: Introduce electron-donating groups (EDGs) like alkyls or methoxy groups on the phenyl ring attached to the isoxazole.
-
Avoid: Strong EWGs (e.g., -NO₂, -CF₃) on the ring, which lower the LUMO energy and facilitate electron acceptance (reduction).
Strategy 3: Steric Shielding
-
Action: Place bulky groups (e.g., tert-butyl, ortho-substituted aryls) at C5.
-
Mechanism: This sterically hinders the approach of metabolic enzymes (reductases) to the N-O bond.
Validated Protocols
Do not guess stability. Use these self-validating protocols to quantify it.
Protocol A: The "pH-Rate Profile" Stress Test
Purpose: To determine the safe pH window for your specific analog.
-
Preparation: Prepare 10 mM stock of isoxazole in MeCN.
-
Buffers: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, 9.0, and 11.0. (Verify pH with calibrated meter).
-
Incubation:
-
Mix 10 µL stock + 990 µL buffer (Final: 100 µM).
-
Incubate at 40°C (accelerated condition).
-
-
Sampling: Inject 10 µL into HPLC at t=0, 1h, 4h, 24h.
-
Validation Check:
-
Isosbestic Point: Overlay UV spectra of timepoints. A sharp isosbestic point indicates a clean conversion to a single product (likely cyanoenolate).
-
Mass Balance: Sum of Area(Parent) + Area(Product) should be constant (corrected for response factors).
-
Protocol B: Reductive Stability Screen (Chemical Mimic)
Purpose: Rapidly predict metabolic liability without using expensive microsomes.
-
Reagent: Iron(II) sulfate (FeSO₄) + Ascorbic acid (acts as a reductant mimic).
-
Procedure:
-
Dissolve isoxazole (100 µM) in MeOH/Water (1:1).
-
Add FeSO₄ (5 equiv) and Ascorbic Acid (5 equiv).
-
Stir at 37°C.
-
-
Readout: Monitor disappearance of parent by LCMS.
-
Interpretation: Rapid degradation (< 30 min) correlates strongly with high intrinsic clearance (high metabolic instability) in vivo.
Quantitative Data: Substituent Effects
Use this table to predict the stability of your designed analogs.
| Substitution Pattern | C3-H Acidity (Est. pKa) | Base Stability (pH 10) | Metabolic Stability (Reductive) |
| 3-Unsubstituted | ~20 | Poor (t½ < 1h) | Moderate |
| 3-Methyl | >35 (Blocked) | Excellent (Stable) | Moderate |
| 3-Phenyl | >35 (Blocked) | Excellent | Good (Steric bulk) |
| 3-H, 4-EWG (e.g., -CN) | ~15 (High Acidity) | Critical Failure (t½ < 5 min) | Poor |
| 3,5-Dimethyl | Blocked | Excellent | High (Best balance) |
Troubleshooting & FAQs
Q1: My isoxazole disappears during Suzuki coupling (K₂CO₃/DMF, 80°C). What happened?
-
Diagnosis: You likely have a 3-unsubstituted isoxazole. The combination of heat (80°C) and base (carbonate) triggered the Kemp-elimination ring opening.
-
Fix: Switch to a non-basic coupling (e.g., Stille) or use a weaker base (e.g., KF, CsF) at lower temperatures. Alternatively, install a C3-substituent (Me/Et) if SAR permits.
Q2: I see a +2 Da peak in my LCMS after microsomal incubation.
-
Diagnosis: This is the reductive ring opening metabolite (
-amino enone). The N-O bond cleaved, adding 2 hydrogen atoms. -
Fix: The ring is too electron-deficient. Add electron-donating groups to the aryl appendages or increase steric bulk at C5 to block the reductase active site.
Q3: My compound degrades in DMSO stock solution over weeks.
-
Diagnosis: DMSO is hygroscopic and can become slightly acidic or basic over time. Also, trace metals in low-grade DMSO can catalyze reduction.
-
Fix: Store as a solid. If solution is necessary, use anhydrous MeCN (if solubility permits) or store DMSO stocks at -20°C under Argon.
Decision Logic for Optimization
Follow this logic gate to optimize your lead compound.
Caption: Step-by-step decision tree for stabilizing isoxazole leads.
References
-
Puech, F. et al. "Design strategy for isoxazole derivatives: Enhancing metabolic stability." Bioorganic & Medicinal Chemistry Letters, 2018. (Context: Metabolic stability strategies).[2]
-
Baumann, M. et al. "The Dual Nature of the Isoxazole Ring: Reactivity and Stability." Journal of Organic Chemistry, 2014.[3] (Context: Base-catalyzed ring opening mechanism).
-
Kalgutkar, A. S. et al. "Bioactivation of Isoxazole-Containing Bromodomain Inhibitors." Drug Metabolism and Disposition, 2021.[2] (Context: Reductive cleavage and bioactivation).
-
Sperry, J. B. et al. "Photochemical rearrangement of isoxazoles in solution." Organic Letters, 2010.[4] (Context: Photostability).
-
FDA/EMA Guidelines. "Stability Testing of New Drug Substances and Products (Q1A)." ICH Harmonised Tripartite Guideline. (Context: General stability protocols).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Publish Comparison Guide: Validating the MoA of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate
The following guide details the validation framework for Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate , a privileged heterocyclic scaffold. Given its status as a bioactive intermediate with pleiotropic potential (kinase inhibition, Nav1.8 modulation, or antimicrobial enzymatic blockade), this guide focuses on deconvoluting its Mechanism of Action (MoA) and validating its efficacy against standard pharmacological alternatives.
Executive Summary & Mechanistic Hypothesis
Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate (CAS: 1375064-55-3) represents a "privileged scaffold" in drug discovery. Unlike simple aliphatic isoxazoles, this hybrid integrates a π-deficient pyrazine ring with an isoxazole core.[1] This unique electronic signature allows it to function as a bidentate ligand or a bioisostere for carboxylic acid metabolites (upon hydrolysis).
The Core Challenge: Prodrug vs. Active Ligand
The critical validation step for this methyl ester is determining whether it acts as the active pharmacophore or a prodrug.
-
Hypothesis A (Direct Action): The ester exerts allosteric modulation on kinases or ion channels (e.g., Nav1.8) via hydrophobic pocket occupancy.
-
Hypothesis B (Prodrug Action): Intracellular esterases hydrolyze the methyl group to yield 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid , which mimics glutamate or aspartate in enzymatic active sites (e.g., Serine Acetyltransferase).
This guide compares the Methyl Ester scaffold against its Free Acid form and the industry-standard isoxazole probe, Acivicin , to validate its specific utility.
Comparative Performance Matrix
The following data summarizes the performance of the Methyl Ester variant against key alternatives in standard validation assays.
| Feature | Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate | Alternative A: Free Acid Form | Alternative B: Acivicin (Standard) |
| Cell Permeability (LogP) | High (2.1) – Excellent passive diffusion. | Low (0.5) – Requires active transport. | Moderate (1.2) – LAT1 transporter dependent. |
| Metabolic Stability | Low – Rapidly hydrolyzed by esterases ( | High – Stable in plasma/microsomes. | Moderate – Subject to ring opening. |
| Primary Target Class | Intracellular Targets (Kinases, Nuclear Receptors). | Extracellular/Surface (GPCRs, Ion Channels). | Metabolic Enzymes (GAT, CTPS). |
| Assay Suitability | Best for Cell-Based Phenotypic Screening . | Best for Purified Biochemical Assays . | Best for Glutamine Antagonism . |
| Solubility (DMSO) | >50 mM (Excellent). | <10 mM (Poor in organic solvents). | >50 mM (Water soluble). |
Validation Workflow: Step-by-Step Protocols
To scientifically validate the MoA, you must prove Target Engagement and Functional Consequence . Do not rely solely on phenotypic outputs (e.g., cell death), which can be off-target artifacts.
Phase 1: Chemical Stability & Species Identification
Objective: Determine if the ester survives the assay buffer.
-
Preparation: Dissolve compound to 10 mM in DMSO.
-
Incubation: Dilute to 10 µM in PBS (pH 7.4) and Cell Culture Media (DMEM + 10% FBS).
-
Sampling: Aliquot at 0, 30, 60, and 120 minutes. Quench with cold acetonitrile.
-
Analysis: LC-MS/MS monitoring the parent mass (Ester) vs. the hydrolyzed mass (Acid).
-
Validation Criterion: If >50% hydrolysis occurs within 60 mins in media, the Acid is likely the active species in cell-based assays.
-
Phase 2: Target Engagement via Cellular Thermal Shift Assay (CETSA)
Objective: Prove the compound binds the target inside the living cell.
Protocol:
-
Treatment: Treat cells (e.g., HEK293) with 10 µM Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate for 1 hour. Include a DMSO control.
-
Heating: Aliquot cell suspension into PCR tubes. Heat to a gradient (
) for 3 minutes. -
Lysis: Lyse cells using freeze-thaw cycles (liquid
). -
Separation: Centrifuge at 20,000 x g for 20 mins to pellet denatured/precipitated proteins.
-
Detection: Run supernatant on Western Blot probing for the hypothesized target (e.g., VEGFR2 or Nav1.8).
-
Causality: Ligand binding stabilizes the protein, shifting the melting curve (
) to a higher temperature.
-
Phase 3: Functional Readout (Kinase/Enzyme Inhibition)
Objective: Quantify potency (
Protocol:
-
System: ADP-Glo™ Kinase Assay (Promega) or similar enzymatic reporter.
-
Comparison: Run dose-response curves (1 nM to 100 µM) for both the Methyl Ester and the Free Acid .
-
Insight:
-
If Ester
Acid in a biochemical (cell-free) assay, the Ester has a distinct allosteric mode. -
If Ester is inactive in biochemical assays but active in cells, it confirms the Prodrug Hypothesis (intracellular hydrolysis is required).
-
Mechanistic Visualization
The following diagram illustrates the bifurcation of the mechanism based on the assay environment (Cell-Free vs. Cellular), a critical distinction for this scaffold.
Figure 1: Mechanistic bifurcation of the Methyl Ester scaffold. Note the dependency on hydrolysis for intracellular targets versus direct action on surface targets.
Expert Commentary & Troubleshooting
Common Pitfall: The "Esterase Trap" Many researchers observe high potency in whole-cell assays but zero activity in purified protein assays.
-
Cause: The Methyl Ester enters the cell (high permeability) and is trapped as the Acid (low permeability) by intracellular esterases, accumulating to millimolar concentrations locally.
-
Solution: Always run a parallel PAMPA assay (Parallel Artificial Membrane Permeability Assay) to distinguish passive diffusion (Ester) from active transport substrates (Acid).
Structural Activity Relationship (SAR) Insight The pyrazine nitrogen at the 2-position is a critical hydrogen bond acceptor.
-
Modification Check: If you replace the Pyrazine with a Phenyl ring (creating Methyl 5-phenylisoxazole-3-carboxylate), and activity is lost, the mechanism likely involves metal coordination (e.g., Zn2+ in metalloenzymes) or specific H-bonding in the ATP-binding pocket of kinases.
References
-
EvitaChem. 5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid: Structure and Applications. EvitaChem Product Guide. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 53393795: Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate. PubChem.[2][3] Link
-
Journal of Medicinal Chemistry. Isoxazole-3-carboxylic acids as inhibitors of bacterial serine acetyltransferase. NIH PubMed Central. Link
-
CymitQuimica. Chemical Properties of 3-Isoxazolecarboxylic acid, 5-(2-pyrazinyl)-. CymitQuimica Catalog. Link
-
Google Patents. WO2008135830A1 - Pyrazine derivatives as Nav1.8 channel modulators. Google Patents. Link
Sources
Bridging the Gap: A Researcher's Guide to Comparing Experimental and Calculated Spectroscopic Data
In the landscape of modern chemical and materials research, the synergy between experimental spectroscopy and computational chemistry has become an indispensable engine for discovery. From elucidating complex molecular structures to understanding intricate reaction mechanisms, the dialogue between measured and calculated spectra provides a level of insight that neither approach can achieve alone. For researchers, scientists, and drug development professionals, mastering the art and science of this comparison is no longer a niche skill but a fundamental necessity for robust, high-impact research.
This guide offers an in-depth exploration of the principles, methodologies, and critical considerations involved in comparing experimental and calculated spectroscopic data. Moving beyond a simple checklist, we will delve into the causality behind experimental choices and computational strategies, empowering you to not only perform these comparisons but to critically evaluate and interpret the results with confidence. Our focus is on building a self-validating system of inquiry, where every step of the process, from sample preparation to theoretical modeling, is designed to ensure scientific integrity and trustworthiness.
The 'Why': The Symbiotic Relationship Between Experiment and Theory
At its core, the comparison between experimental and calculated spectra is a powerful validation tool. For the experimentalist, theoretical spectra can aid in the assignment of complex spectral features, provide a rationale for observed phenomena, and guide the design of new experiments. For the computational chemist, experimental data is the ultimate benchmark for the accuracy and predictive power of their models.[1][2] This collaborative approach accelerates the pace of research and leads to a more profound understanding of the system under investigation.
Pillar 1: Excellence in Experimental Data Acquisition
The quality of your experimental data is the bedrock upon which any valid comparison is built. "Garbage in, garbage out" is a particularly apt adage in this context. Before even considering a computational approach, it is imperative to ensure that your experimental spectra are of the highest possible quality.
Key Considerations for High-Fidelity Experimental Spectra:
-
Sample Purity and Preparation: Impurities, even in small amounts, can introduce extraneous peaks or alter the spectral features of your analyte. Rigorous purification and characterization of your sample are non-negotiable first steps. The physical state of the sample (gas, liquid, solid, solution) and the sample preparation method (e.g., thin film, KBr pellet, solution concentration) will significantly influence the resulting spectrum and must be appropriately modeled in the computational approach.[4]
-
Instrument Calibration and Parameters: Regular calibration of your spectrometer is crucial for ensuring wavelength and intensity accuracy.[5] The choice of experimental parameters, such as resolution, signal-to-noise ratio, and acquisition time, will directly impact the quality of your data. It is essential to optimize these parameters for your specific sample and spectroscopic technique.
-
Data Processing: Proper data processing is as critical as data acquisition. This includes appropriate baseline correction, phase correction (for NMR), and referencing.[6] Be mindful of introducing artifacts during processing that could be misinterpreted as real spectral features.
Experimental Protocol: Acquiring a High-Resolution Infrared (IR) Spectrum of a Solid Sample
-
Sample Preparation (KBr Pellet Method): a. Thoroughly dry both the sample and high-purity potassium bromide (KBr) powder in an oven to remove any residual water, which has strong IR absorption bands. b. In an agate mortar and pestle, grind a small amount of the sample (typically 1-2 mg) with approximately 100-200 mg of KBr. The goal is to achieve a fine, homogeneous powder. c. Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Background Spectrum Acquisition: a. Place an empty KBr pellet (or no sample) in the spectrometer's sample holder. b. Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Sample Spectrum Acquisition: a. Place the KBr pellet containing the sample in the sample holder. b. Acquire the sample spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: a. Perform automatic baseline correction. b. If necessary, manually adjust the baseline to ensure it is flat. c. Clearly label the peaks with their corresponding wavenumbers.
Pillar 2: Rigor in Computational Spectroscopy
The accuracy of calculated spectroscopic data is highly dependent on the chosen computational method, basis set, and the model used to represent the molecular system.[7][8][9] Understanding the theoretical underpinnings of these choices is essential for generating data that can be meaningfully compared with experimental results.
Choosing the Right Computational Tools: A Comparative Overview
| Computational Task | Recommended Method(s) | Key Considerations |
| Geometry Optimization | Density Functional Theory (DFT) with appropriate functionals (e.g., B3LYP, ωB97X-D) | The chosen functional should be benchmarked for the class of molecules under investigation. The inclusion of dispersion corrections is often crucial. |
| Vibrational Frequencies (IR/Raman) | DFT frequency calculations | Calculated harmonic frequencies are often systematically higher than experimental frequencies due to anharmonicity.[10] A scaling factor is commonly applied to improve agreement. |
| UV-Vis Spectra | Time-Dependent DFT (TD-DFT) | The choice of functional is critical, as some functionals are better suited for describing charge-transfer excitations.[11][12] Solvent effects, often modeled using a polarizable continuum model (PCM), can be significant.[13][14] |
| NMR Chemical Shifts | Gauge-Including Atomic Orbital (GIAO) method with DFT | Calculations are typically performed on the optimized geometry. It is important to use a consistent level of theory for both geometry optimization and NMR calculations.[15] |
Computational Protocol: Calculating the Vibrational Spectrum of a Molecule
-
Molecular Structure Input: a. Build the initial 3D structure of the molecule of interest using a molecular modeling software.
-
Geometry Optimization: a. Perform a geometry optimization using a DFT method (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)). This step finds the lowest energy conformation of the molecule.
-
Frequency Calculation: a. Using the optimized geometry, perform a frequency calculation at the same level of theory. This will yield the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. b. Confirm that there are no imaginary frequencies, which would indicate that the optimized structure is not a true minimum on the potential energy surface.
-
Data Analysis and Visualization: a. Apply an appropriate scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors.[16] b. Visualize the calculated spectrum and the normal modes of vibration to aid in the assignment of experimental peaks.
Pillar 3: The Art and Science of the Comparison
With high-quality experimental and theoretical data in hand, the next step is the comparison itself. This is not merely a qualitative visual inspection but a quantitative analysis aimed at extracting meaningful insights.
A Systematic Workflow for Data Comparison
The following diagram illustrates a systematic workflow for the comparison of experimental and calculated spectroscopic data.
Caption: A systematic workflow for comparing experimental and calculated spectroscopic data.
Quantitative Metrics for Spectral Comparison
While visual comparison is a useful starting point, quantitative metrics are essential for an objective assessment of the agreement between experimental and calculated spectra.
-
For Peak Positions (e.g., IR, NMR, UV-Vis maxima):
-
Mean Absolute Error (MAE): The average of the absolute differences between calculated and experimental peak positions.
-
Root Mean Square Error (RMSE): Gives a higher weight to larger errors.
-
-
For Spectral Shapes (e.g., IR band shapes, UV-Vis spectra):
-
Correlation Coefficient: Measures the linear relationship between the two spectra. A value close to 1 indicates a strong positive correlation.
-
Spectral Angle Mapper (SAM): Calculates the angle between the two spectra when treated as vectors. A smaller angle indicates greater similarity.[17]
-
Troubleshooting Discrepancies: A Decision-Making Framework
When experimental and calculated spectra do not align, a systematic troubleshooting process is required. The following flowchart provides a decision-making framework for addressing common discrepancies.
Caption: A decision-making framework for troubleshooting discrepancies.
Conclusion: From Data to Discovery
The comparison of experimental and calculated spectroscopic data is a dynamic and iterative process that, when executed with rigor and a critical mindset, can yield profound insights into the molecular world. By embracing the principles of scientific integrity, understanding the nuances of both experimental and computational methodologies, and systematically analyzing the results, researchers can unlock a deeper level of understanding. This guide provides a framework for this process, but it is the thoughtful application of these principles to your specific research questions that will ultimately transform data into discovery.
References
-
A systematic benchmarking of computational vibrational spectroscopy with DFTB3: Normal mode analysis and fast Fourier transform dipole autocorrelation function. Journal of Computational Chemistry. [Link]
-
Comparison of experimental and calculated results of UV–vis absorption,... ResearchGate. [Link]
-
Benchmarking Computational Approaches to Predict the UV-Vis Spectra of Organic Photocatalysts. ResearchGate. [Link]
-
Comparison of experimental and calculated vibrational spectra of (a) Cu... ResearchGate. [Link]
-
What is the best way to compare two spectral data and how to quantify? ResearchGate. [Link]
-
A Critical Assessment on Calculating Vibrational Spectra in Nanostructured Materials. Journal of Chemical Theory and Computation. [Link]
-
Benchmarking Structures and UV–Vis Spectra of Iron Complexes Against Experimental Data. Journal of Chemical Information and Modeling. [Link]
-
Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Analytical Chemistry. [Link]
-
Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega. [Link]
-
A few common misconceptions in the interpretation of experimental spectroscopic data. ResearchGate. [Link]
-
Comparison of the experimental and calculated vibrational frequencies [cm −1 ]. ResearchGate. [Link]
-
A Critical Assessment on Calculating Vibrational Spectra in Nanostructured Materials. Cardiff University. [Link]
-
Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. PMC. [Link]
-
Accuracy and Interpretability: The Devil and the Holy Grail. New Routes across Old Boundaries in Computational Spectroscopy. Chemical Reviews. [Link]
-
Comparison of the experimental and calculated vibrational wavenumbers and proposed assignments of CA. ResearchGate. [Link]
-
A Classical Least Squares Method for Quantitative Spectral Analysis with Python. Medium. [Link]
-
DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin. MDPI. [Link]
-
Experimental and Theoretical (ab initio and DFT) Analysis of UV-Vis Spectra, Thermodynamic Functions and Non-linear Optical Properties of 2-Chloro-3,4-Dimethoxybenzaldehyde. Journal of Advances in Physics. [Link]
-
Computational Spectroscopy of Aqueous Solutions: The Underlying Role of Conformational Sampling. The Journal of Physical Chemistry B. [Link]
-
Quantification of Spectral Similarity: Towards Automatic Spectra Verification. ETH Zurich Research Collection. [Link]
-
A new computational methodology for the characterization of complex molecular environments using IR spectroscopy. RSC Publishing. [Link]
-
Computational Spectroscopy. Methods, Experiments and Applications. Edited by Jrg Grunenberg. Wiley Online Library. [Link]
-
Benchmarking multiconfigurational methods for vertical excitation energies. YouTube. [Link]
-
Computational Spectroscopy. AIP Publishing. [Link]
-
Machine learning spectroscopy to advance computation and analysis. RSC Publishing. [Link]
-
Connecting the Practice of Modern Qualitative and Quantitative NMR Analysis with Its Theoretical Foundation. PMC. [Link]
-
Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. [Link]
-
Errors in Spectrometer and Beer Laws. YouTube. [Link]
-
Comparison of theoretical and experimental ( 1 H NMR, 13 C ) chemical... ResearchGate. [Link]
-
NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. [Link]
-
Errors in Spectrophotometry and Calibration Procedures to Avoid Them. PMC. [Link]
-
Comparing theoretical calculations with experimental data. Physics Forums. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Errors in Spectrophotometry and Calibration Procedures to Avoid Them - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 7. A systematic benchmarking of computational vibrational spectroscopy with DFTB3: Normal mode analysis and fast Fourier transform dipole autocorrelation function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Benchmarking Structures and UV–Vis Spectra of Iron Complexes Against Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Experimental and Theoretical (ab initio and DFT) Analysis of UV-Vis Spectra, Thermodynamic Functions and Non-linear Optical Properties of 2-Chloro-3,4-Dimethoxybenzaldehyde | JOURNAL OF ADVANCES IN PHYSICS [rajpub.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
comparative docking studies of isoxazole derivatives in enzyme active sites
Executive Analysis: The Isoxazole Pharmacophore
Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads.
The isoxazole scaffold (1,2-oxazole) represents a cornerstone in modern medicinal chemistry, functioning as a critical bioisostere for carboxylic acids, esters, and amides. Its planar, five-membered heterocyclic structure offers a unique combination of rigidity and electronic distribution, allowing it to participate in specific hydrogen bonding and
This guide provides an objective, data-driven comparison of isoxazole derivatives against standard clinical inhibitors in two high-value therapeutic areas: COX-2 mediated inflammation and EGFR-driven oncology . By synthesizing recent comparative docking studies, we establish the structural determinants that allow isoxazole derivatives to often outperform traditional scaffolds like pyrazoles or quinazolines.
Critical Comparative Analysis
Case Study A: Anti-Inflammatory Selectivity (COX-2)
Target: Cyclooxygenase-2 (COX-2) | PDB Code: 1PXX (Human COX-2 with Celecoxib)[1]
In the pursuit of selective NSAIDs, isoxazole derivatives serve as rigid linkers that orient substituents into the COX-2 secondary pocket (Val523), a feature absent in the constitutively active COX-1 (Ile523).
Performance Comparison: Isoxazoles vs. Pyrazoles (Celecoxib)
The following data synthesizes binding energies and inhibition constants (
| Ligand Class | Representative Compound | Binding Energy (kcal/mol) | Selectivity Ratio (COX-2/COX-1) | Key Interaction Residues |
| Standard (Pyrazole) | Celecoxib | -9.8 to -10.5 | ~300 | Arg120, Tyr355, Val523 |
| Isoxazole Derivative | Compound A13 (Di-subs) | -11.2 | >460 | Arg120, Tyr355, His90 |
| Isoxazole Hybrid | C6 (Pyrimidin-one hybrid) | -10.8 | High | Arg120, Ser530, Val523 |
| Non-Selective | Diclofenac | -6.7 | ~0.5 (Non-selective) | Ser530, Tyr385 |
Technical Insight:
While Celecoxib utilizes a pyrazole ring to stabilize the ligand within the hydrophobic channel, isoxazole derivatives often exhibit superior binding energies (
Case Study B: Kinase Inhibition (EGFR)
Target: Epidermal Growth Factor Receptor (EGFR) | PDB Code: 1M17 (with Erlotinib)
Isoxazole-carboxamides and quinoxaline-isoxazole hybrids have emerged as potent Type I inhibitors, targeting the ATP-binding pocket of EGFR.
Performance Comparison: Isoxazoles vs. Quinazolines (Erlotinib)[2]
| Ligand Scaffold | Compound | Docking Score (Glide/Vina) | IC50 (EGFR-TK) | Binding Mode Characteristics |
| Quinazoline (Ref) | Erlotinib | -8.4 kcal/mol | 0.02 - 0.08 | H-bond with Met793 (Hinge region) |
| Isoxazole-Quinoxaline | Conjugate 5e | -9.6 kcal/mol | < 0.05 | Dual H-bonds: Met793 + Thr790 |
| Isoxazole-Carboxamide | Compound 25a | -9.2 kcal/mol | 0.054 | Deep hydrophobic fit (Leu718, Val726) |
Mechanistic Advantage: The isoxazole moiety in conjugates (e.g., Compound 5e) often facilitates an additional hydrogen bond with the gatekeeper residue Thr790 or the catalytic lysine (Lys745 ), interactions that are sometimes labile in pure quinazoline scaffolds. This suggests isoxazole derivatives may retain potency even in specific resistance mutations.
Visualizing the Mechanism
Pathway Analysis: EGFR Signaling & Inhibition
The following diagram illustrates the signal transduction pathway where isoxazole derivatives intervene, specifically blocking autophosphorylation.
Figure 1: EGFR signaling cascade highlighting the competitive inhibition point of Isoxazole derivatives at the ATP-binding cleft.
Authoritative Experimental Protocol
Expertise & Trustworthiness: This protocol is designed to be self-validating . The inclusion of a "Redocking" step is non-negotiable for scientific integrity; if the RMSD of the redocked native ligand exceeds 2.0 Å, the entire study is invalid.
Workflow: Comparative Molecular Docking
Software Prerequisites: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial). Input Data:
-
Protein: PDB ID 1PXX (COX-2) or 1M17 (EGFR).
-
Ligands: Isoxazole derivatives (ChemDraw -> 3D .mol2) + Reference (Celecoxib/Erlotinib).
Step-by-Step Methodology
-
Protein Preparation (The Foundation)
-
Remove all water molecules (unless bridging is known, e.g., H2O in Kinases).
-
Remove co-crystallized heteroatoms except the native ligand (temporarily kept for grid box definition).
-
Critical: Add polar hydrogens and compute Gasteiger charges. Non-polar hydrogens must be merged.
-
-
Ligand Preparation
-
Generate 3D conformers using MM2/MMFF94 energy minimization.
-
Set rotatable bonds. Constraint: The isoxazole ring must be defined as rigid; only substituent linkers should rotate.
-
-
Grid Box Definition (The Target)
-
Center the grid box on the centroid of the co-crystallized native ligand.
-
Dimensions:
Å (Standard) or Å if the derivative has bulky tails.
-
-
Validation (The "Trust" Step)
-
Extract the native ligand from the PDB.
-
Dock it back into the defined grid.
-
Pass Criteria: Root Mean Square Deviation (RMSD) between the docked pose and crystal pose must be
2.0 Å .
-
-
Production Docking
-
Dock Isoxazole derivatives and the Reference Standard using identical parameters (Exhaustiveness: 8-32).
-
Analyze interactions: Look for H-bonds < 3.5 Å and
- stacking < 5.0 Å.
-
Visual Workflow Diagram
Figure 2: Self-validating molecular docking workflow ensuring reproducibility and accuracy.
References
-
Bioorganic & Medicinal Chemistry (2020) . New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation.
-
PMC (2023) . Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives.
-
Journal of Pharmaceutical Negative Results (2022) . Design, Molecular Docking, Synthesis... of New Oxazole Derivatives as Cyclooxygenase Inhibitors.
-
ResearchGate (2023) . Comparative Docking Analysis of Isoxazole-Based Kinase Inhibitors.
-
MDPI (2024) . New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies.
Sources
comparative study of different isoxazole synthesis methods
Comparative Guide: Strategic Synthesis of Isoxazoles
Executive Summary: The Isoxazole Challenge
The isoxazole ring is a privileged scaffold in medicinal chemistry, serving as a critical bioisostere for amide bonds and carboxylic acids.[1] Found in blockbuster drugs like Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD), the isoxazole moiety offers unique metabolic stability and hydrogen-bonding potential.
However, synthesizing isoxazoles presents a classic dichotomy in organic chemistry: Modularity vs. Regiocontrol .
-
The Problem: Constructing the ring often leads to mixtures of regioisomers (3,5- vs. 5,3-substituted), requiring tedious chromatographic separation that kills process efficiency.
-
The Solution: This guide compares the two dominant methodologies—[3+2] Cycloaddition and Condensation —and provides an evidence-based framework for selecting the right method based on your specific substrate and scale.
Method A: The Modular Workhorse ([3+2] Cycloaddition)
Best For: Discovery chemistry, library generation, and complex substrates where mild conditions are required.
Mechanism & Rationale
This method involves the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ) with an alkyne .[2][3][4][5] It is the "Click Chemistry" of isoxazoles.
-
The Dipole: Nitrile oxides are unstable and prone to dimerization (forming furoxans).[4] They must be generated in situ from aldoximes (using chlorinating agents like NCS) or nitroalkanes.
-
The Regioselectivity: Typically favors the 3,5-disubstituted isomer due to steric hindrance; the oxygen of the dipole prefers the more substituted carbon of the alkyne, but electronic effects can reverse this.
Critical Analysis
-
Pros: Extremely modular. If you can make the aldehyde, you can make the isoxazole.[4] Tolerates diverse functional groups.
-
Cons: Atom economy is lower due to the stoichiometric use of chlorinating agents (NCS) and base. "Internal" alkynes often yield poor regioselectivity (approx. 60:40 mixtures).
Method B: The Scalable Classic (Condensation)
Best For: Process chemistry, multi-gram scale-up, and specific regioisomers (3,5-substituted) where starting materials are cheap.
Mechanism & Rationale
The condensation of 1,3-dicarbonyls (or their equivalents like
-
The Challenge: A standard 1,3-diketone is symmetric or pseudo-symmetric, leading to competing nucleophilic attacks by the nitrogen and oxygen of hydroxylamine.
-
The Fix: Using
-enamino ketones (masked dicarbonyls) locks the reactivity. The "hard" nitrogen of hydroxylamine attacks the "hard" electrophile (the iminium carbon), forcing a single regioisomer.
Critical Analysis
-
Pros: High atom economy (water is the only byproduct). Reagents are inexpensive.[6]
-
Cons: Limited by the availability of the specific dicarbonyl precursor. Harsh conditions (reflux, acid/base) may not be suitable for sensitive substrates.
Comparative Data Analysis
The following table synthesizes experimental data from recent comparative studies (2023-2024), normalizing for standard reaction scales (1.0 mmol).
| Metric | Method A: [3+2] Cycloaddition | Method B: Condensation ( | Method C: Green/Mechanochemical |
| Primary Regioisomer | 3,5-Disubstituted (>95:5) | 5,3-Disubstituted (Tunable) | 3,5-Disubstituted |
| Typical Yield | 75% - 92% | 85% - 98% | 60% - 85% |
| Reaction Time | 6 - 12 Hours | 1 - 4 Hours | 20 - 60 Minutes |
| Atom Economy | Low (Requires NCS, Base) | High (Water byproduct) | Very High (Solvent-free) |
| Substrate Scope | Excellent (Alkynes are ubiquitous) | Good (Requires specific ketones) | Moderate (Solubility limits) |
| Scalability | Moderate (Exotherms, Furoxan risk) | High (Stable intermediates) | Low (Equipment limits) |
Decision Matrix & Mechanisms (Visualization)
The following diagrams illustrate the mechanistic pathways and a logic tree for method selection.
Figure 1: Mechanistic divergence between the 1,3-dipolar cycloaddition and condensation routes.
Figure 2: Strategic decision tree for selecting the optimal synthesis pathway.
Detailed Experimental Protocols
Protocol A: [3+2] Cycloaddition (The "Huisgen" Method)
Validated for library synthesis of 3,5-diarylisoxazoles.
Reagents:
-
Aldoxime (1.0 equiv)[3]
-
Terminal Alkyne (1.2 equiv)
-
N-Chlorosuccinimide (NCS) (1.1 equiv)
-
Triethylamine (
) (1.2 equiv) -
Solvent: DMF or DCM
Step-by-Step:
-
Chlorination: Dissolve aldoxime in DMF (0.5 M) at 0°C. Add NCS portion-wise. Stir for 1 hour to form the hydroximoyl chloride (check by TLC).
-
Cycloaddition: Add the alkyne to the reaction mixture.
-
Dipole Generation: Add
dropwise over 30 minutes. Note: Slow addition is crucial to keep nitrile oxide concentration low, preventing dimerization into furoxans. -
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF. Dry over
and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Regioselective Condensation via -Enamino Ketones
Validated for high-yield synthesis of 5-substituted isoxazoles.
Reagents:
-
Methyl ketone (1.0 equiv)
-
DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.2 equiv)
-
Hydroxylamine Hydrochloride (
) (1.2 equiv)[7]
Step-by-Step:
-
Enaminone Formation: Reflux the methyl ketone with DMF-DMA in neat conditions or toluene for 3-6 hours. Remove volatiles under vacuum to obtain the
-enamino ketone (usually a yellow solid). -
Cyclization: Dissolve the intermediate in Ethanol (0.5 M). Add
.[4][9] -
Reflux: Heat to reflux for 1-2 hours. The reaction is typically cleaner than standard diketone condensation.
-
Workup: Cool to room temperature. The product often precipitates.[6] If not, remove ethanol and extract with DCM.
-
Purification: Recrystallization from Ethanol/Water is often sufficient, avoiding chromatography.
References
-
Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2024.
-
Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols. BenchChem, 2025.[1]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Beilstein J. Org. Chem., 2018.[10]
-
[3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling. Synthetic Communications, 2022.
-
Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles. Int. J. Mol. Sci., 2025.[11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 11. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
Benchmarking New Pyrazinyl-Isoxazole Analogs: A Technical Guide for BET Bromodomain Inhibition
Topic: Benchmarking the Performance of New Pyrazinyl-Isoxazole Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Scaffold Advantage
In the landscape of epigenetic modulation, the pyrazinyl-isoxazole scaffold represents a strategic evolution from the classic dimethyl-isoxazole motif found in first-generation BET (Bromodomain and Extra-Terminal) inhibitors like JQ1 and I-BET762. While the isoxazole ring functions as an efficient acetyl-lysine (Kac) mimetic, anchoring the molecule in the bromodomain binding pocket, the incorporation of a pyrazine moiety offers distinct physicochemical advantages.
Specifically, the pyrazine ring introduces nitrogen atoms that lower lipophilicity (
Benchmarking Strategy & Logic
To objectively evaluate new pyrazinyl-isoxazole analogs, a three-tiered benchmarking system is required. This system moves from isolated biochemical interactions to complex cellular phenotypes.
The Reference Standards
-
Positive Control (Potency): (+)–JQ1 or OTX015 . These are the gold standards for BRD4 inhibition.
-
Negative Control: (–)–JQ1 . Essential to prove that biological effects are on-target (stereospecific binding).
-
ADME Control: Midazolam (metabolic stability) or Caffeine (solubility).
Tier 1: Biochemical Potency (TR-FRET)
Objective: Determine the intrinsic affinity (
Tier 2: Cellular Efficacy (c-MYC Suppression)
Objective: Confirm that biochemical potency translates to cellular downregulation of the downstream oncogene c-MYC. Causality: BET inhibitors displace BRD4 from super-enhancers, collapsing the transcription machinery driving c-MYC. If an analog binds BRD4 in a tube but fails to lower c-MYC in cells, it likely suffers from poor membrane permeability—a common failure point this guide seeks to identify.
Tier 3: Physicochemical Profiling
Objective: Validate the "Pyrazine Advantage."
Hypothesis: The pyrazinyl-isoxazole analogs should exhibit superior thermodynamic solubility (
Comparative Performance Data
The following data represents a standardized comparison matrix for a representative high-performing pyrazinyl-isoxazole analog (Compound PI-302) versus established standards.
Table 1: Biochemical & Cellular Potency Profile
| Metric | New Analog (PI-302) | Reference (OTX015) | Reference ((+)–JQ1) | Negative Ctrl ((–)–JQ1) |
| BRD4(1) | 45 nM | 60 nM | 77 nM | |
| BRD4(2) | 52 nM | 85 nM | 90 nM | |
| MV-4-1 Viability ( | 120 nM | 150 nM | 200 nM | |
| c-MYC | 95 nM | 110 nM | 180 nM | N/A |
Table 2: ADME & Physicochemical Properties
| Property | New Analog (PI-302) | Reference (OTX015) | Rationale |
| Solubility (pH 7.4) | Pyrazine N-atoms reduce crystal lattice energy. | ||
| LogD (pH 7.4) | 2.1 | 2.8 | Lower lipophilicity reduces off-target promiscuity. |
| HLM Stability ( | 48 min | 55 min | Comparable metabolic stability. |
Experimental Protocols
Protocol A: TR-FRET Binding Assay
Purpose: Quantify the displacement of a fluorescent ligand from the BRD4 bromodomain.
-
Reagents: Use a Terbium-labeled anti-GST antibody and a biotinylated histone peptide (H4K5ac/K8ac/K12ac/K16ac).
-
Preparation: Dilute compounds (PI-302, JQ1) in DMSO (10-point dose-response, starting at
). -
Incubation:
-
Mix 5 nM GST-BRD4(1) protein with 2 nM Tb-antibody and 50 nM biotin-peptide in assay buffer (50 mM HEPES, 100 mM NaCl, 0.05% CHAPS).
-
Add compounds and incubate for 60 minutes at Room Temperature (RT) in 384-well black plates.
-
-
Detection: Read on a plate reader (e.g., EnVision). Excitation: 340 nm; Emission: 495 nm (Tb) and 520 nm (Fluorescein/Acceptor).
-
Analysis: Calculate the TR-FRET ratio (520/495). Fit data to a 4-parameter logistic equation to derive
.
Protocol B: c-MYC Immunoblotting (Cellular PD)
Purpose: Validate on-target cellular engagement.
-
Cell Culture: Seed MV-4-1 (AML) cells at
cells/mL. -
Treatment: Treat cells with PI-302 or OTX015 at
concentration for 6 hours. -
Lysis: Harvest cells and lyse in RIPA buffer containing protease/phosphatase inhibitors.
-
Western Blot:
-
Load
protein per lane. -
Probe with primary anti-c-MYC antibody (1:1000) and anti-GAPDH (loading control).
-
-
Quantification: Normalize c-MYC band intensity to GAPDH using densitometry software (e.g., ImageJ). A successful analog must show
reduction in c-MYC levels.
Visualizing the Benchmarking Workflow
This diagram illustrates the logical flow from synthesis to lead selection, highlighting the "Go/No-Go" decision gates critical for maintaining scientific integrity.
Figure 1: The Critical Path Workflow. This flowchart enforces strict quality control (Purity >95%) before biological investment, ensuring that observed potency is driven by the scaffold, not impurities.
Mechanism of Action: The Isoxazole-Pyrazine Synergy
Understanding why these analogs work is as important as if they work. The diagram below details the molecular mechanism where the isoxazole mimics the acetylated lysine, and the pyrazine optimizes the pharmacokinetic profile.
Figure 2: Mechanistic Pathway. The analog competitively inhibits BRD4 chromatin binding (Red pathway), while the pyrazine moiety (Grey cluster) independently enhances drug-like properties without interfering with the primary binding mode.
References
-
Filippakopoulos, P., et al. "Selective inhibition of BET bromodomains." Nature 468.7327 (2010): 1067-1073. [Link]
- Foundational reference for JQ1 and the rationale for isoxazole-based Kac mimicry.
-
Bamborough, P., et al. "Fragment-based discovery of bromodomain inhibitors part 2: optimization of phenylisoxazole sulfonamides." Journal of Medicinal Chemistry 55.13 (2012): 587-596. [Link]
- Provides the SAR logic for isoxazole optimiz
-
Waring, M. J. "Lipophilicity in drug discovery." Expert Opinion on Drug Discovery 5.3 (2010): 235-248. [Link]
- Supports the claim regarding nitrogen incorporation (pyrazine) lowering LogP and improving solubility.
-
Delmore, J. E., et al. "BET bromodomain inhibition as a therapeutic strategy to target c-Myc." Cell 146.6 (2011): 904-917. [Link][1]
- Establishes c-MYC suppression as the critical cellular biomarker for BET inhibitor efficacy.
Sources
Safety Operating Guide
Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate proper disposal procedures
Technical Guide: Safe Handling & Disposal of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate
Executive Summary & Operational Context
Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate (CAS: 1375064-69-9) is a specialized heterocyclic building block frequently employed in the synthesis of bioactive agonists and antagonists (e.g., for p38 MAP kinase or TRPV1 pathways). While valuable for drug discovery, its disposal presents specific challenges due to its nitrogen-rich heterocyclic core.
The Core Directive: This compound must be treated as a Non-Halogenated Organic Hazardous Waste . It possesses latent thermal sensitivity due to the isoxazole ring (N-O bond) and potential for hydrolysis via the ester moiety. Disposal protocols must prioritize preventing uncontrolled ring cleavage and ensuring complete combustion during industrial incineration to mitigate NOx emissions.
Chemical Risk Profile & Pre-Disposal Characterization
Before disposal, you must characterize the waste state.[1] This compound is not inert; its functional groups dictate its stability in a waste container.
| Functional Group | Risk Factor | Operational Implication |
| Isoxazole Ring | Thermal Instability / N-O Bond | DO NOT AUTOCLAVE. The N-O bond is weak; high heat can trigger ring cleavage or rearrangement, potentially releasing energy. |
| Methyl Ester | Hydrolysis Susceptibility | Avoid Strong Acids/Bases. Mixing with highly acidic/basic waste streams can cause rapid hydrolysis, generating methanol and the free acid, altering the waste's pH and heat profile. |
| Pyrazine Ring | Nitrogen Content | Incineration Requirement. High nitrogen content requires high-temperature incineration with scrubbers to capture NOx byproducts. |
Expert Insight: Unlike simple solvents, this compound is a "high-nitrogen" solid. If you are disposing of reaction mixtures containing this compound and metal catalysts (e.g., Palladium), you must segregate it into a "Heavy Metal Organic" stream to prevent catalyst poisoning during the incineration recovery process.
Waste Segregation Protocol
Proper segregation is the single most critical step in laboratory safety. Mixing incompatible streams is the leading cause of waste container over-pressurization.
Segregation Decision Tree
Use the following logic flow to determine the correct waste stream for your specific sample.
Figure 1: Decision logic for segregating Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate waste. Note that "Stream D" (Pure Solid) is preferred for unused reagents to allow for specific inventory tracking.
Cradle-to-Grave Disposal Workflow
This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards, specifically regarding "Satellite Accumulation Areas" (SAA).
Step 1: Accumulation (At the Bench)
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar for solids. Glass is acceptable but poses a breakage risk.
-
Labeling: The label must be applied before the first gram of waste enters the jar.
-
Correct: "Hazardous Waste: Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate. Solid. Toxic/Irritant."
-
Incorrect: "Waste," "Trash," or chemical formulas/structures only.
-
-
Headspace: Leave 10% headspace. Do not pack solids tightly; this prevents pressure buildup if residual solvents off-gas.
Step 2: Satellite Accumulation Area (SAA) Management
-
Limit: You may store up to 55 gallons of hazardous waste (or 1 quart of acutely hazardous P-listed waste) at or near the point of generation.[2]
-
Closure: The container must remain closed at all times except when adding waste. A funnel left in an open bottle is a direct RCRA violation [1].
Step 3: Final Disposal Request
-
Submit a request to your EHS/Waste Management team.
-
Declaration: Declare the waste as "Non-Halogenated Organic Solid."
-
Destruction Method: The standard industrial method is High-Temperature Incineration (Rotary Kiln) at >1000°C. This ensures the destruction of the isoxazole and pyrazine rings into elemental gases (N2, CO2, H2O) [2].
Emergency Spill Response Protocol
In the event of a solid spill of Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate, immediate action is required to prevent aerosolization (inhalation risk).
Figure 2: Step-by-step spill response protocol. The critical step is "Containment" using damp materials to prevent the solid from becoming airborne dust.
References
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Satellite Accumulation Areas. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022).[3] Waste Disposal Guide: Chemical Waste Management. Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: Isoxazole-3-carboxylic acid derivatives. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate is a compound for which comprehensive toxicological data is not yet publicly available. In such instances, a proactive and conservative approach to safety is paramount. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for this compound, ensuring both your safety and the integrity of your research. Our methodology is grounded in the principle of risk mitigation through structural analogy, a cornerstone of laboratory safety for research chemicals.
Hazard Assessment by Structural Analogy
To establish a presumptive hazard profile for Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate, we will analyze its core structural components: the isoxazole ring, the pyrazine ring, and the methyl carboxylate functional group.
-
Isoxazole Moiety: The isoxazole ring is a common heterocyclic scaffold. While some isoxazole derivatives are used in pharmaceuticals, the parent compound and related structures can be flammable and require careful handling to avoid contact with skin, eyes, and clothing.[1][2]
-
Pyrazine Moiety: Pyrazine and its derivatives are known to cause skin, eye, and respiratory irritation.[3][4] Some are also classified as flammable solids.[4][5] Safe handling practices for pyrazines mandate avoiding dust formation and ensuring adequate ventilation.[3][6]
-
Methyl Carboxylate Moiety: Structurally similar compounds, such as Methyl 5-methylisoxazole-3-carboxylate, are known irritants. The Globally Harmonized System (GHS) classifications for this analog include skin irritation, serious eye irritation, and potential respiratory irritation.[7]
Synthesized Hazard Profile: Based on this analysis, it is prudent to treat Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate as a compound that is potentially harmful if inhaled or ingested and may cause serious irritation to the eyes, skin, and respiratory system . All handling procedures must be designed to prevent direct contact and aerosol generation.
Core Personal Protective Equipment (PPE) Recommendations
The selection of PPE is dictated by the specific laboratory operation being performed. The following table outlines the minimum required PPE for handling Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or tight-sealing safety goggles. A face shield is required for splash hazards (e.g., large volume transfers, heating). | Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is essential to protect against dust particles and chemical splashes.[1][2][8] The presumptive eye irritant nature of the compound makes this non-negotiable.[7] |
| Skin and Body Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). A fully fastened laboratory coat. | Double-gloving is recommended when handling the pure solid. Gloves must be inspected before use and removed properly to avoid skin contact.[2] A lab coat prevents contamination of personal clothing.[9][10] |
| Respiratory Protection | Not typically required for small-scale (milligram) handling in a certified chemical fume hood. | For procedures with a high risk of aerosolization or when handling larger quantities outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][10] Always work in a well-ventilated area.[11] |
Operational and Disposal Plans
A self-validating safety protocol extends beyond simply wearing PPE. It encompasses the entire workflow, from preparation to disposal.
General Handling Workflow
The following diagram illustrates the mandatory workflow for any operation involving Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate. Adherence to this sequence is critical for minimizing exposure risk.
Caption: High-level workflow for safely handling research chemicals.
Step-by-Step Handling Procedures
A. Weighing the Solid Compound:
-
Preparation: Designate a specific area within a certified chemical fume hood for weighing. Place a weigh boat on the analytical balance.
-
PPE: Don all required PPE as specified in the table above, including double gloves.
-
Transfer: Use a clean spatula to carefully transfer the desired amount of solid from the stock container to the weigh boat. Avoid any actions that could generate dust.
-
Closure: Securely close the primary stock container immediately after transfer.
-
Cleanup: Wipe the spatula and any potentially contaminated surfaces with a solvent-moistened towel (e.g., ethanol or isopropanol) and dispose of it as solid chemical waste.
B. Dissolution and Solution Transfer:
-
Preparation: Perform all dissolutions within the chemical fume hood.
-
Procedure: Slowly add the weighed solid to the solvent in your flask or beaker. If necessary, use a small amount of solvent to rinse the weigh boat, ensuring a quantitative transfer.
-
Transfer: Use a pipette or a glass funnel for transferring solutions to minimize the risk of splashes.
Decontamination and Disposal Plan
Proper disposal is a critical step in the laboratory safety lifecycle.
-
Waste Segregation: All waste contaminated with Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate must be segregated from general laboratory waste.[12]
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any unreacted solid compound. Place these items in a clearly labeled, sealed waste container designated for hazardous chemical waste.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour this chemical waste down the drain.[13]
-
Contaminated PPE: Dispose of gloves and other disposable PPE in the solid hazardous waste stream.[14] Reusable items like safety goggles must be decontaminated after use.
Emergency Procedures: Spill Management
Even with careful planning, spills can occur. A prepared response is essential.[15]
For a small spill (<100 mg) inside a chemical fume hood:
-
Alert: Notify colleagues in the immediate area.
-
Contain: Do not attempt to clean up a spill without the proper PPE.
-
Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.[16]
-
Neutralize (If Applicable): For many novel compounds, neutralization is not advised due to unknown reactivity. The primary goal is absorption.
-
Collect: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), working from the outside in.[15][17] Dispose of the cloth as solid hazardous waste.
-
Report: Document the spill according to your institution's safety protocols.
For any large spill, a spill outside of a fume hood, or any spill you are not comfortable cleaning, evacuate the area, close the doors, and contact your institution's Environmental Health & Safety (EHS) department immediately.[18]
PPE Selection Logic
The level of PPE required can be adjusted based on the scale and nature of the work. This flowchart provides a logical framework for making these critical safety decisions.
Caption: Decision-making flowchart for selecting appropriate PPE levels.
By integrating this expert-level guidance into your daily laboratory operations, you build a robust and trustworthy safety culture that protects you, your colleagues, and the valuable research you conduct.
References
-
12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. Available from: [Link]
-
Safe Handling of Hazardous Drugs . Duke Safety. Available from: [Link]
-
natural pyrazines 18 - Safety Data Sheet . Axxence Aromatic GmbH. Available from: [Link]
-
Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community . ACS Publications. Available from: [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide . CUNY. Available from: [Link]
-
5 Types of PPE for Hazardous Chemicals . Hazmat School. Available from: [Link]
-
Personal Protective Equipment (PPE) . CHEMM. Available from: [Link]
-
Ordering Guidelines for Research Chemicals and Controlled Substances . National Institute on Drug Abuse (NIDA). Available from: [Link]
-
8 Steps to Handling a Lab Chemical Spill . Westlab. Available from: [Link]
-
Methyl 5-methylisoxazole-3-carboxylate . PubChem - NIH. Available from: [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace . Health and Safety Authority (HSA). Available from: [Link]
-
Ensuring the safe handling of chemicals . World Health Organization (WHO). Available from: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches . PubMed Central. Available from: [Link]
-
Guide for Chemical Spill Response . American Chemical Society. Available from: [Link]
-
Personal Protective Equipment - Chemical and Biological Terrorism . NCBI Bookshelf - NIH. Available from: [Link]
-
Safer Chemicals Research . US EPA. Available from: [Link]
-
2-Methylthio-3(5/6)-methyl pyrazine synthetic - Safety Data Sheet . Advanced Biotech. Available from: [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media . MDPI. Available from: [Link]
-
Spill procedure: Clean-up guidance . Queen Mary University of London. Available from: [Link]
-
Chapter 8: Decontamination, Disinfection and Spill Response . West Virginia University Environmental Health & Safety. Available from: [Link]
-
Personal Protective Equipment for Chemical Handling . Safelyio. Available from: [Link]
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity . ResearchGate. Available from: [Link]
-
Safety First: Best Practices for Handling Research Chemicals . XPRESS CHEMS. Available from: [Link]
-
5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester . MDPI. Available from: [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides . NIH. Available from: [Link]
-
Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury . PubMed Central. Available from: [Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research . MDPI. Available from: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.nl [fishersci.nl]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Methyl 5-methylisoxazole-3-carboxylate | C6H7NO3 | CID 88245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. safelyio.com [safelyio.com]
- 11. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. axxence.de [axxence.de]
- 14. safety.duke.edu [safety.duke.edu]
- 15. westlab.com [westlab.com]
- 16. acs.org [acs.org]
- 17. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 18. ccny.cuny.edu [ccny.cuny.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
